Myostatin inhibitory peptide 7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-5-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C133H227N43O33/c1-18-68(11)101(125(205)160-81(35-25-27-51-135)115(195)173-102(69(12)19-2)126(206)162-87(45-48-98(138)182)117(197)175-104(71(14)21-4)128(208)169-91(58-67(9)10)119(199)170-95(63-177)123(203)157-80(34-24-26-50-134)112(192)166-90(57-66(7)8)118(198)155-83(37-29-53-150-131(143)144)111(191)164-89(106(140)186)56-65(5)6)172-108(188)73(16)154-109(189)88(46-49-100(184)185)163-127(207)103(70(13)20-3)174-116(196)85(39-31-55-152-133(147)148)158-124(204)96(64-178)171-120(200)92(59-75-40-42-77(180)43-41-75)167-113(193)84(38-30-54-151-132(145)146)161-129(209)105(74(17)179)176-122(202)94(61-99(139)183)168-114(194)86(44-47-97(137)181)159-110(190)82(36-28-52-149-130(141)142)156-121(201)93(165-107(187)72(15)136)60-76-62-153-79-33-23-22-32-78(76)79/h22-23,32-33,40-43,62,65-74,80-96,101-105,153,177-180H,18-21,24-31,34-39,44-61,63-64,134-136H2,1-17H3,(H2,137,181)(H2,138,182)(H2,139,183)(H2,140,186)(H,154,189)(H,155,198)(H,156,201)(H,157,203)(H,158,204)(H,159,190)(H,160,205)(H,161,209)(H,162,206)(H,163,207)(H,164,191)(H,165,187)(H,166,192)(H,167,193)(H,168,194)(H,169,208)(H,170,199)(H,171,200)(H,172,188)(H,173,195)(H,174,196)(H,175,197)(H,176,202)(H,184,185)(H4,141,142,149)(H4,143,144,150)(H4,145,146,151)(H4,147,148,152)/t68-,69-,70-,71-,72-,73-,74+,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,101-,102-,103-,104-,105-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWLNPUQPASIHW-OOXKGWPCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C133H227N43O33 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2956.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1621169-52-5 | |
| Record name | Myostatin inhibitory peptide 7 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1621169525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
The Structure-Activity Relationship of Myostatin Inhibitory Peptide 7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Myostatin, a key negative regulator of skeletal muscle mass, presents a promising therapeutic target for muscle-wasting diseases. Myostatin Inhibitory Peptide 7 (MIP-7), a 23-amino acid peptide derived from the mouse myostatin prodomain, has emerged as a significant lead in the development of myostatin inhibitors.[1] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of MIP-7, detailing the key structural features that govern its inhibitory potency. The guide summarizes quantitative data, outlines experimental methodologies, and visualizes critical pathways and workflows to support further research and development in this field.
Introduction to Myostatin and this compound
Myostatin, also known as Growth Differentiation Factor-8 (GDF-8), is a member of the Transforming Growth Factor-beta (TGF-β) superfamily. It is primarily expressed in skeletal muscle and plays a crucial role in limiting muscle growth.[2] The mature myostatin dimer binds to the Activin Receptor Type IIB (ActRIIB), initiating a signaling cascade that leads to the phosphorylation of Smad2 and Smad3.[1] This activated complex then translocates to the nucleus to regulate gene expression, ultimately inhibiting myoblast proliferation and differentiation.
MIP-7 is derived from amino acid residues 21 to 43 of the mouse myostatin prodomain and has the sequence WRQNTRYSRIEAIKIQILSKLRL-amide. It functions by directly binding to mature myostatin, thereby preventing its interaction with the ActRIIB receptor and blocking the downstream signaling cascade. The α-helical structure of MIP-7 is considered critical for its inhibitory activity.
Quantitative Analysis of Structure-Activity Relationships
The inhibitory potency of MIP-7 and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50) in cell-based assays and their binding affinity (Kd) to myostatin. The following table summarizes key quantitative data for MIP-7 and several of its analogs.
| Peptide ID | Sequence / Modification | IC50 (µM) | Kd (nM) | Key Findings |
| MIP-7 (Peptide 1) | WRQNTRYSRIEAIKIQILSKLRL-amide | 3.56 | 29.7 | Parent peptide with moderate inhibitory activity.[2] |
| Peptide 2 | N-terminal 2-naphthyloxyacetyl modification of MIP-7 | 1.19 | 35.9 | N-terminal modification enhances potency approximately 3-fold.[2][3] |
| Peptide 3d | N-terminal 2-naphthyloxyacetyl, A32W, L38I substitutions | 0.32 | - | Combination of N-terminal modification and substitutions at positions 32 and 38 results in an 11-fold increase in potency compared to MIP-7.[2] |
| MID-35 | 16-mer retro-inverso D-peptide | 0.19 | - | D-peptide analog with enhanced stability and potent inhibitory activity.[4] |
| MIPE-1686 | 16-mer L-peptide with unnatural amino acids | 0.26 | - | Potent L-peptide analog.[4] |
Key Structural Determinants of Myostatin Inhibition
Systematic SAR studies, including alanine scanning and residue substitutions, have identified several key structural features of MIP-7 that are crucial for its inhibitory activity.
N-Terminal Region
The N-terminal tryptophan at position 21 (Trp21) is critical for activity. Modification of this residue with a 2-naphthyloxyacetyl group, as seen in Peptide 2, leads to a significant increase in inhibitory potency.[2]
Rodent-Specific Tyrosine
The tyrosine at position 27 (Tyr27) is specific to the rodent myostatin prodomain and is important for high-affinity binding.[2]
Aliphatic Residues
Several aliphatic residues, particularly isoleucine and leucine, distributed throughout the peptide sequence are essential for its inhibitory function. These hydrophobic residues are believed to be involved in the interaction with myostatin. Alanine scanning has revealed the importance of Ile30, Ile33, Ile35, Ile37, Leu38, Leu41, and Leu43.[2]
C-Terminal Region
The C-terminal region of the peptide also contributes to its overall activity, with modifications in this area impacting potency.
Experimental Protocols
The following sections detail the standard experimental methodologies used to evaluate the SAR of MIP-7.
Peptide Synthesis: Fmoc-Based Solid-Phase Peptide Synthesis
Myostatin inhibitory peptides are typically synthesized using an Fmoc (9-fluorenylmethyloxycarbonyl) based solid-phase peptide synthesis (SPPS) strategy.
-
Resin Selection and Swelling: A Rink Amide resin is commonly used to obtain a C-terminal amide. The resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF) prior to synthesis.
-
Fmoc Deprotection: The Fmoc protecting group on the resin or the growing peptide chain is removed using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: The carboxyl group of the incoming Fmoc-protected amino acid is activated using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The activated amino acid is then coupled to the deprotected N-terminus of the peptide chain.
-
Washing: After each deprotection and coupling step, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.
-
Cleavage and Deprotection: Once the peptide sequence is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. A common cleavage cocktail is trifluoroacetic acid (TFA) with scavengers such as water and triisopropylsilane (TIS) (e.g., 95% TFA, 2.5% water, 2.5% TIS).
-
Purification and Analysis: The crude peptide is precipitated with cold diethyl ether, purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.
In Vitro Inhibition Assay: Smad2/3-Responsive Luciferase Reporter Assay
The biological activity of MIP-7 and its analogs is primarily assessed using a Smad2/3-responsive luciferase reporter assay in human embryonic kidney 293 (HEK293) cells.[5]
-
Cell Culture and Transfection: HEK293 cells are cultured in DMEM supplemented with 10% FBS. The cells are transiently co-transfected with a Smad-responsive luciferase reporter plasmid (containing Smad binding elements driving firefly luciferase expression) and a control plasmid expressing Renilla luciferase (for normalization).[5]
-
Cell Seeding: Transfected cells are seeded into 96-well plates.
-
Treatment: Cells are treated with a constant concentration of mature myostatin (e.g., 8 ng/mL) that has been pre-incubated with varying concentrations of the inhibitory peptide.
-
Incubation: The cells are incubated for a defined period (e.g., 6-16 hours) to allow for myostatin-induced luciferase expression.[6]
-
Lysis and Luminescence Measurement: The cells are lysed, and the firefly and Renilla luciferase activities are measured using a luminometer.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell number. The IC50 values are calculated from the dose-response curves.
Binding Affinity Determination
The binding affinity (Kd) of the peptides to myostatin can be determined using techniques such as Surface Plasmon Resonance (SPR). In a typical SPR experiment, myostatin is immobilized on a sensor chip, and solutions of the peptide at different concentrations are flowed over the surface. The binding and dissociation are monitored in real-time to calculate the association (ka) and dissociation (kd) rate constants, from which the dissociation constant (Kd = kd/ka) is derived.
In Vivo Efficacy Studies
Promising peptide analogs are often evaluated in animal models of muscle atrophy, such as the mdx mouse model of Duchenne muscular dystrophy.
-
Animal Model: Male mdx mice are commonly used.
-
Peptide Administration: The peptide is typically administered via intramuscular injection into specific muscles, such as the tibialis anterior.[4]
-
Dosing Regimen: A typical dosing regimen might involve injections of the peptide (e.g., 30 nmol) at specified intervals.[4]
-
Endpoint Analysis: After a defined treatment period, the animals are euthanized, and the target muscles are excised and weighed. Muscle strength can also be assessed using functional tests like the grip strength test.[7]
Visualizing Key Concepts
The following diagrams, generated using Graphviz (DOT language), illustrate the myostatin signaling pathway, a typical SAR experimental workflow, and the logical relationships derived from SAR studies.
References
- 1. This compound | 1621169-52-5 | Benchchem [benchchem.com]
- 2. Development of Potent Myostatin Inhibitory Peptides through Hydrophobic Residue-Directed Structural Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. Development of Myostatin Inhibitory d-Peptides to Enhance the Potency, Increasing Skeletal Muscle Mass in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Systemic Antisense Therapeutics for Dystrophin and Myostatin Exon Splice Modulation Improve Muscle Pathology of Adult mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Myostatin Blockade: A Technical Guide to Myostatin Inhibitory Peptide 7
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Myostatin, a member of the transforming growth factor-beta (TGF-β) superfamily, is a critical negative regulator of skeletal muscle mass. Its inhibition presents a promising therapeutic strategy for muscle wasting diseases, such as muscular dystrophy, sarcopenia, and cachexia. Myostatin Inhibitory Peptide 7 (MIP-7) has emerged as a potent and specific inhibitor of myostatin activity. This technical guide provides an in-depth analysis of the mechanism of action of MIP-7, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
The Myostatin Signaling Pathway: A Cascade of Muscle Growth Suppression
Myostatin exerts its biological function by binding to the Activin type IIB receptor (ActRIIB) on the surface of muscle cells (myocytes).[1][2] This initial binding event triggers the recruitment and phosphorylation of a type I receptor, Activin receptor-like kinase 4 or 5 (ALK4/5).[1][2][3] The activated ALK4/5 kinase then phosphorylates the receptor-regulated Smad proteins, Smad2 and Smad3.[1][]
Phosphorylated Smad2 and Smad3 form a heteromeric complex with the common mediator Smad, Smad4.[1][] This activated Smad complex translocates into the nucleus, where it acts as a transcription factor, regulating the expression of genes that inhibit myoblast proliferation and differentiation, ultimately leading to a reduction in muscle mass.[2][3][]
This compound (MIP-7): A Direct Antagonist
This compound is a 23-amino acid peptide derived from residues 21-43 of the mouse myostatin prodomain.[][5][6][7] The prodomain naturally functions to keep myostatin in an inactive state.[] MIP-7 mimics this inhibitory function through a direct binding mechanism.
The core mechanism of MIP-7 is its physical interaction with mature myostatin, effectively blocking the site that myostatin uses to bind to its cell surface receptors, ActRIIA/B.[] By acting as a competitive inhibitor, MIP-7 prevents the initiation of the downstream signaling cascade, thereby neutralizing the anti-myogenic effects of myostatin.[]
Quantitative Analysis of MIP-7 Activity
The efficacy of MIP-7 and its derivatives has been quantified through various in vitro and in vivo studies. The key parameters for evaluating its inhibitory potential are the dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50).
| Parameter | Peptide | Value | Method | Reference |
| Binding Affinity (Kd) | This compound | 29.7 nM | Not Specified | [5][6][7] |
| Inhibitory Potency (IC50) | Minimal Inhibitor Peptide 1 (identical to MIP-7) | 3.56 ± 0.25 µM | Luciferase Reporter Assay | [8] |
| Peptide 3d (derivative of MIP-7) | 0.32 ± 0.05 µM | Luciferase Reporter Assay | [8] |
| In Vivo Efficacy | Peptide | Animal Model | Outcome | Reference |
| Muscle Mass Increase | Minimal Inhibitor Peptide 1 (identical to MIP-7) | mdx mice | 10-19% increase in tibialis anterior muscle weight | [8] |
Experimental Protocols
In Vitro Myostatin Inhibition Assay (Luciferase Reporter Assay)
This assay quantifies the ability of an inhibitor to block myostatin-induced gene expression.
Objective: To determine the IC50 value of a myostatin inhibitor.
Materials:
-
HEK293 or A204 rhabdomyosarcoma cells
-
Smad-responsive luciferase reporter plasmid (e.g., pGL3-(CAGA)12-luciferase)
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent
-
Recombinant human myostatin
-
Myostatin inhibitory peptide (e.g., MIP-7)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Plate HEK293 or A204 cells in a multi-well plate.
-
Co-transfect the cells with the Smad-responsive luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Allow cells to express the reporters for 24-48 hours.
-
-
Inhibition Assay:
-
Pre-incubate recombinant human myostatin (e.g., 8 ng/mL) with varying concentrations of the inhibitory peptide for a defined period.[2]
-
Add the myostatin/inhibitor mixtures to the transfected cells.
-
Include a positive control (myostatin alone) and a negative control (vehicle).
-
Incubate the cells for a specified time (e.g., 6-16 hours).[1]
-
-
Luciferase Measurement:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the inhibitor concentration.
-
Calculate the IC50 value using a suitable curve-fitting software.
-
In Vivo Myostatin Inhibition in a Mouse Model
Objective: To assess the effect of a myostatin inhibitor on muscle mass in vivo.
Materials:
-
Wild-type or mdx mice
-
Myostatin inhibitory peptide (e.g., MIP-7)
-
Sterile saline
-
Anesthesia
-
Surgical tools for muscle dissection
-
Analytical balance
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize mice to the housing conditions.
-
Divide mice into a control group (vehicle) and a treatment group (inhibitory peptide).
-
-
Peptide Administration:
-
Administer the inhibitory peptide via a suitable route (e.g., intramuscular injection into the tibialis anterior muscle).
-
Administer an equal volume of sterile saline to the control group.
-
Repeat the administration at defined intervals if necessary.
-
-
Muscle Collection and Analysis:
-
At the end of the study period, euthanize the mice.
-
Carefully dissect the target muscles (e.g., tibialis anterior, gastrocnemius).
-
Measure the wet weight of the dissected muscles using an analytical balance.
-
-
Data Analysis:
-
Compare the muscle weights between the treatment and control groups using appropriate statistical tests (e.g., t-test).
-
Detection of Smad2/3 Phosphorylation
Objective: To confirm the inhibition of myostatin signaling at the level of Smad phosphorylation.
Materials:
-
C2C12 myoblasts or other suitable muscle cell line
-
Recombinant human myostatin
-
Myostatin inhibitory peptide
-
Cell lysis buffer containing phosphatase and protease inhibitors
-
Antibodies specific for total Smad2/3 and phospho-Smad2/3
-
Western blotting apparatus and reagents
Procedure:
-
Cell Treatment:
-
Culture C2C12 cells to near confluence.
-
Serum-starve the cells to reduce basal signaling.
-
Treat the cells with myostatin in the presence or absence of the inhibitory peptide for a short duration (e.g., 30-60 minutes).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against phospho-Smad2/3 and total Smad2/3.
-
Use appropriate secondary antibodies and a detection system to visualize the protein bands.
-
-
Data Analysis:
-
Quantify the band intensities and determine the ratio of phosphorylated Smad2/3 to total Smad2/3.
-
Compare the levels of Smad2/3 phosphorylation across different treatment groups.
-
Conclusion and Future Directions
This compound represents a promising class of molecules for the therapeutic intervention of muscle wasting conditions. Its well-defined mechanism of direct myostatin binding and subsequent signaling blockade provides a strong rationale for its development. The quantitative data and experimental protocols outlined in this guide offer a framework for researchers and drug developers to further investigate and optimize peptide-based myostatin inhibitors. Future research should focus on improving the in vivo stability and delivery of these peptides to enhance their therapeutic efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 1621169-52-5 | Benchchem [benchchem.com]
- 3. Development of Myostatin Inhibitory d-Peptides to Enhance the Potency, Increasing Skeletal Muscle Mass in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. Development of Potent Myostatin Inhibitory Peptides through Hydrophobic Residue-Directed Structural Modification - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of the α-Helical Structure in Myostatin Inhibitory Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Myostatin, also known as Growth Differentiation Factor-8 (GDF-8), is a member of the transforming growth factor-β (TGF-β) superfamily and a potent negative regulator of skeletal muscle mass.[1][2] Its targeted inhibition is a promising therapeutic strategy for muscle-wasting disorders such as muscular dystrophy, sarcopenia, and cachexia.[3][4] Nature has provided a blueprint for myostatin inhibition through its own N-terminal prodomain, which non-covalently binds to the mature myostatin dimer, keeping it in an inactive state.[5][6] Research has pinpointed a specific region within this prodomain, an α-helix, as the critical inhibitory motif.[6][7] This guide delves into the structural and functional importance of this α-helical domain in synthetic peptides designed to inhibit myostatin activity.
The Myostatin Signaling Pathway
Myostatin exerts its muscle-suppressing effects through a well-defined signaling cascade. The mature myostatin dimer binds to the Activin type IIB receptor (ActRIIB) on the muscle cell surface.[1][8] This binding event recruits and activates a type I receptor, either ALK4 or ALK5.[8] The activated receptor complex then phosphorylates the intracellular signaling proteins Smad2 and Smad3.[8][9] These phosphorylated Smads form a complex with Smad4, which translocates into the nucleus to regulate the transcription of target genes, ultimately leading to an inhibition of myoblast proliferation and differentiation.[1][10]
The α-Helix: A Structural Prerequisite for Inhibition
Studies on peptides derived from the myostatin prodomain have consistently demonstrated that a stable α-helical conformation is essential for potent inhibitory activity.[3][5] A minimal inhibitory peptide, derived from residues 21-43 of the mouse myostatin prodomain (Sequence: WRQNTRYSRIEAIKIQILSKLRL-amide), shows a distinct propensity to form an α-helix.[3][11] This helical structure is believed to fit into the type I receptor-binding pocket on the mature myostatin protein, effectively blocking its interaction with the ALK4/5 cell surface receptor.[3][4]
The importance of this structure is highlighted by experiments where proline, a known α-helix breaker, was substituted at various positions within the peptide.[3] These substitutions led to a significant decrease in both the peptide's α-helicity, as measured by circular dichroism, and its myostatin inhibitory activity.[3][5] This suggests that the spatial arrangement of key amino acid residues, particularly hydrophobic and aliphatic side chains presented by the helical scaffold, is critical for binding and neutralization.[3][4] Alanine scanning has further identified that C-terminal aliphatic residues are key for this activity.[3]
Quantitative Analysis of Inhibitory Peptides
The efficacy of myostatin inhibitory peptides is quantified through binding affinity (Kd) and functional inhibition (IC50). Structure-activity relationship (SAR) studies have been instrumental in optimizing these peptides for greater potency.
| Peptide ID | Sequence / Description | Kd (nM) | IC50 (μM) | Reference |
| Peptide 1 | WRQNTRYSRIEAIKIQILSKLRL-amide (mouse prodomain 21-43) | 29.7 - 36 | 3.56 ± 0.25 | [4][11][12] |
| Peptide 2 | Modified Peptide 1 (2-naphthyloxyacetyl at N-terminus) | - | 1.19 | [4] |
| Peptide 3d | Modified Peptide 2 (Trp at pos. 32, Ile at pos. 38) | - | 0.32 ± 0.05 | [4] |
| MID-35 | 16-mer retro-inverso d-peptide | - | 0.19 | [13] |
| MIPE-1686 | 16-mer l-peptide | - | 0.26 | [13] |
| MBP-Pro45-70-His6 | Flatfish prodomain fragment | - | 0.00143 | [14] |
Experimental Protocols
The characterization of myostatin inhibitory peptides relies on a suite of biophysical and cell-based assays. Below are detailed methodologies for three key experiments.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
This technique is used to assess the secondary structure of the peptide in solution and confirm its α-helical content.[15]
Methodology:
-
Sample Preparation:
-
Dissolve the synthesized peptide in a suitable buffer, such as 20 mM sodium phosphate (pH 7.4). To promote helix formation, 10% 2,2,2-trifluoroethanol (TFE) can be included.[4]
-
The final peptide concentration should be between 0.1 and 1 mg/mL.[16] Ensure the sample is free of aggregates by centrifugation or filtration.
-
Prepare a buffer-only blank solution for baseline correction.[16]
-
-
Instrumentation and Data Acquisition:
-
Use a CD spectropolarimeter.
-
Place the sample in a quartz cuvette with a path length of 0.1 cm.[17]
-
Acquire spectra in the far-UV region (typically 190-250 nm) at a controlled temperature (e.g., 25°C).[18]
-
Set the scanning speed, accumulations, and nitrogen flow rate to optimize the signal-to-noise ratio.[16]
-
-
Data Analysis:
-
Subtract the buffer blank spectrum from the peptide spectrum.
-
Convert the raw data (in millidegrees) to Mean Residue Ellipticity ([θ]) using the formula: [θ] = (mdeg × MRW) / (10 × l × c), where MRW is the mean residue weight, l is the path length in cm, and c is the concentration in g/mL.
-
An α-helical structure is characterized by a positive band near 192 nm and two negative bands at approximately 208 nm and 222 nm.[4][19] The percentage of helicity can be estimated using deconvolution algorithms or established formulas.[20][21]
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the real-time binding interaction between the inhibitory peptide (analyte) and myostatin (ligand), allowing for the determination of association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants.[22]
Methodology:
-
Ligand Immobilization:
-
Immobilize recombinant mature myostatin onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.[23] This involves activating the carboxymethylated dextran surface with a mixture of N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
-
Inject the myostatin solution (typically 5-200 µg/mL in a low pH buffer like 10 mM sodium acetate, pH 4.0-5.5) over the activated surface.[23]
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
A reference flow cell should be prepared similarly but without the ligand to subtract non-specific binding.
-
-
Analyte Interaction Analysis:
-
Prepare a series of dilutions of the inhibitory peptide in a suitable running buffer (e.g., HBS-EP+).
-
Inject the peptide solutions at various concentrations over both the ligand and reference flow cells at a constant flow rate.[24]
-
Record the binding response (in Resonance Units, RU) during the association phase (peptide injection) and the dissociation phase (buffer flow).
-
Between injections, regenerate the sensor surface using a pulse of a low pH solution (e.g., glycine-HCl) if necessary to remove all bound analyte.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the ligand flow cell data to obtain specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software to calculate ka, kd, and Kd (where Kd = kd/ka).
-
References
- 1. Frontiers | Regulation of Myostatin on the Growth and Development of Skeletal Muscle [frontiersin.org]
- 2. JCI - Targeting the myostatin signaling pathway to treat muscle loss and metabolic dysfunction [jci.org]
- 3. Structural Basis for the Effective Myostatin Inhibition of the Mouse Myostatin Prodomain-Derived Minimum Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Potent Myostatin Inhibitory Peptides through Hydrophobic Residue-Directed Structural Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Basis for the Effective Myostatin Inhibition of the Mouse Myostatin Prodomain-Derived Minimum Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure of the human myostatin precursor and determinants of growth factor latency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Inhibitory Core of the Myostatin Prodomain: Its Interaction with Both Type I and II Membrane Receptors, and Potential to Treat Muscle Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting the Myostatin Signaling Pathway to Treat Muscle Wasting Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Myostatin inhibitory peptide 7 | 1621169-52-5 | Benchchem [benchchem.com]
- 11. Identification of the minimum peptide from mouse myostatin prodomain for human myostatin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Development of Myostatin Inhibitory d-Peptides to Enhance the Potency, Increasing Skeletal Muscle Mass in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of the minimum region of flatfish myostatin propeptide (Pep45-65) for myostatin inhibition and its potential to enhance muscle growth and performance in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer - Groupe Français des Peptides et des Protéines [gfpp.fr]
- 17. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determining α-helical and β-sheet Secondary Structures via Pulsed EPR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Alpha helix - Wikipedia [en.wikipedia.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. biorxiv.org [biorxiv.org]
- 22. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 23. Protein-peptide Interaction by Surface Plasmon Resonance [bio-protocol.org]
- 24. files.core.ac.uk [files.core.ac.uk]
Myostatin Inhibitory Peptide 7: A Technical Guide to its Binding Affinity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Myostatin Inhibitory Peptide 7 (MIP-7), a promising agent in the field of muscle growth regulation. We will delve into its binding affinity with myostatin, the detailed experimental protocols used for its characterization, and the underlying signaling pathways it modulates. This document is intended to be a comprehensive resource for professionals engaged in the research and development of therapeutics targeting muscle-wasting disorders.
Quantitative Analysis of Binding Affinity and Inhibitory Potency
This compound is a 23-amino acid peptide derived from the mouse myostatin prodomain.[1][2] Its primary mechanism of action is the direct binding to mature myostatin, which physically obstructs the interaction sites for the Activin type IIA/B (ActRIIA/B) receptors. This blockade effectively neutralizes myostatin's inhibitory effect on muscle growth.[3]
The binding affinity and inhibitory concentration of MIP-7 and its derivatives have been quantified using various experimental approaches. The data presented below summarizes these key metrics.
| Peptide | Parameter | Value | Method | Reference |
| This compound | Kd | 29.7 nM | Not Specified in abstract | [1][2] |
| Peptide 7 | KD | 30-36 nM | Surface Plasmon Resonance | [4][5][6] |
| Peptide 1 (equivalent to MIP-7) | IC50 | 3.56 ± 0.25 µM | Luciferase Reporter Assay | [7] |
| Peptide 3d (a more potent derivative) | IC50 | 0.32 ± 0.05 µM | Luciferase Reporter Assay | [7] |
Experimental Protocols
Determination of Binding Affinity (Kd) by Surface Plasmon Resonance (SPR)
The dissociation constant (Kd) for the interaction between this compound and myostatin was determined using Surface Plasmon Resonance (SPR). This technique allows for the real-time, label-free detection of biomolecular interactions.[8] The following protocol is a representative methodology based on standard SPR experimental design for peptide-protein interactions.
Objective: To measure the binding kinetics and affinity of this compound to immobilized human myostatin.
Materials:
-
Ligand: Recombinant human myostatin
-
Analyte: Synthesized this compound (purity >95%)
-
SPR Instrument: e.g., BIAcore series instrument
-
Sensor Chip: CM5 sensor chip
-
Immobilization Chemistry: Amine coupling kit (containing N-hydroxysuccinimide (NHS), N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl)
-
Running Buffer: HBS-EP buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)[9]
-
Regeneration Solution: A solution of low pH, such as 10 mM glycine-HCl pH 2.5, to dissociate the bound peptide without denaturing the immobilized myostatin.
Procedure:
-
Sensor Chip Preparation: The CM5 sensor chip is activated for amine coupling by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS over the sensor surface.
-
Ligand Immobilization: Recombinant human myostatin is diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0) and injected over the activated sensor surface. The protein covalently binds to the dextran matrix of the sensor chip via its primary amine groups.
-
Deactivation: Any remaining active esters on the sensor surface are deactivated by injecting 1 M ethanolamine-HCl. A reference flow cell is typically prepared in the same way but without the injection of myostatin to serve as a control for non-specific binding.
-
Analyte Binding: this compound is serially diluted in running buffer to create a range of concentrations (e.g., from low nM to µM). Each concentration is then injected over both the myostatin-immobilized and reference flow cells at a constant flow rate. The association of the peptide to myostatin is monitored in real-time.
-
Dissociation: After the association phase, running buffer is flowed over the sensor chip, and the dissociation of the peptide from myostatin is monitored.
-
Regeneration: The sensor surface is regenerated by injecting the regeneration solution to remove any remaining bound peptide.
-
Data Analysis: The response data from the reference flow cell is subtracted from the myostatin-immobilized flow cell data to correct for bulk refractive index changes and non-specific binding. The resulting sensorgrams are then fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Determination of Inhibitory Potency (IC50) by Luciferase Reporter Assay
The half-maximal inhibitory concentration (IC50) is a measure of the functional strength of an inhibitor. For myostatin inhibitors, a common method is to use a cell-based luciferase reporter assay that measures the activity of the Smad signaling pathway.[3][10]
Objective: To quantify the ability of this compound to inhibit myostatin-induced Smad2/3 signaling.
Materials:
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells.[10]
-
Plasmids: A Smad-responsive luciferase reporter plasmid (e.g., pGL4.48[luc2P/SBE/Hygro]) and a control plasmid for normalization (e.g., pGL4.74[hRluc/TK]).[10]
-
Reagents: Recombinant human myostatin, this compound, cell culture media (e.g., DMEM), fetal bovine serum (FBS), transfection reagent, and a luciferase assay system.
Procedure:
-
Cell Culture and Transfection: HEK293 cells are cultured in DMEM supplemented with 10% FBS. The cells are then co-transfected with the Smad-responsive luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Peptide Treatment: After a period of serum starvation (e.g., 8 hours in serum-free DMEM), the transfected cells are treated with a constant concentration of recombinant human myostatin (e.g., 8 ng/mL) and varying concentrations of this compound.[10] A positive control (e.g., myostatin prodomain) and a negative control (myostatin alone) are also included.
-
Incubation: The cells are incubated with the treatments for a defined period (e.g., 4 hours) to allow for myostatin signaling and subsequent luciferase expression.[10]
-
Luciferase Assay: The luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's instructions for the luciferase assay system. The firefly luciferase signal (from the Smad-responsive reporter) is normalized to the Renilla luciferase signal (from the control plasmid).
-
Data Analysis: The normalized luciferase activity is plotted against the logarithm of the inhibitor concentration. A dose-response curve is generated, and the IC50 value is calculated as the concentration of the peptide that produces 50% inhibition of the myostatin-induced luciferase activity.
Visualization of Pathways and Workflows
Myostatin Signaling Pathway and Inhibition by MIP-7
The following diagram illustrates the canonical myostatin signaling pathway and the point of intervention for this compound.
Myostatin signaling pathway and MIP-7 inhibition.
General Workflow for Peptide-Protein Binding Affinity Analysis
This diagram outlines a typical experimental workflow for determining the binding affinity of a peptide to its target protein using Surface Plasmon Resonance.
Workflow for SPR-based binding affinity analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 1621169-52-5 | Benchchem [benchchem.com]
- 4. Identification of the minimum peptide from mouse myostatin prodomain for human myostatin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of Potent Myostatin Inhibitory Peptides through Hydrophobic Residue-Directed Structural Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. molecular-interactions.si [molecular-interactions.si]
- 10. Development of Myostatin Inhibitory d-Peptides to Enhance the Potency, Increasing Skeletal Muscle Mass in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Myostatin Inhibitory Peptide 7: A Technical Guide to Downstream Signaling and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myostatin (MSTN), also known as Growth Differentiation Factor-8 (GDF-8), is a member of the transforming growth factor-beta (TGF-β) superfamily and a potent negative regulator of skeletal muscle mass.[1][2] It functions by limiting the proliferation and differentiation of myoblasts and inhibiting protein synthesis in mature muscle fibers.[3][4] The discovery that genetic deficiencies in myostatin lead to a dramatic "double-muscled" phenotype has positioned it as a prime therapeutic target for muscle-wasting diseases (atrophies) such as muscular dystrophy, cachexia, and sarcopenia.[5][6]
Myostatin Inhibitory Peptide 7 (MIP-7), also referred to as "minimum peptide 1," is a synthetic 23-amino acid peptide derived from residues 21-43 of the mouse myostatin prodomain.[7][8] The prodomain naturally keeps myostatin in an inactive, latent state.[7] MIP-7 mimics this inhibitory function in a smaller, targeted molecule, offering a valuable tool for studying myostatin signaling and a potential platform for therapeutic development. This guide provides an in-depth overview of the downstream signaling pathways affected by MIP-7, quantitative measures of its activity, and detailed protocols for its experimental analysis.
Mechanism of Action: Direct Myostatin Sequestration
The primary mechanism of action for this compound is direct binding and sequestration of the mature, active myostatin protein.[7] MIP-7, with the sequence WRQNTRYSRIEAIKIQILSKLRL-amide, physically obstructs the binding sites on the myostatin dimer that are necessary for its interaction with the Activin Receptor Type IIB (ActRIIB) and, to a lesser extent, ActRIIA.[7] By preventing this initial, critical binding event, MIP-7 effectively neutralizes myostatin and halts the entire downstream signaling cascade before it can be initiated at the cell surface.[7]
Downstream Signaling Pathways
By preventing myostatin from engaging its cell surface receptors, MIP-7 modulates two major intracellular signaling cascades that govern muscle mass.
Inhibition of the Canonical Smad Pathway
The canonical signaling pathway for myostatin and other TGF-β family members is mediated by Smad proteins. Upon binding to ActRIIB, myostatin recruits and activates type I receptors (ALK4/ALK5), which in turn phosphorylate the receptor-regulated Smads, Smad2 and Smad3.[9] These phosphorylated Smads form a complex with the common mediator Smad4. This entire complex then translocates into the nucleus, where it acts as a transcription factor, upregulating genes that inhibit muscle growth, such as the cell cycle inhibitor p21 and atrogenes like Atrogin-1 and MuRF1.[7][10]
MIP-7's upstream sequestration of myostatin completely blocks this pathway, preventing the phosphorylation of Smad2/3 and subsequent nuclear gene transcription.[7]
References
- 1. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of potent myostatin inhibitory cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 6. A New Method of Myostatin Inhibition in Mice via Oral Administration of Lactobacillus casei Expressing Modified Myostatin Protein, BLS-M22 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Myostatin inhibition by a follistatin-derived peptide ameliorates the pathophysiology of muscular dystrophy model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aups.org.au [aups.org.au]
- 9. mdpi.com [mdpi.com]
- 10. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
The Effect of Myostatin Inhibitory Peptide 7 on Smad2/3 Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism by which Myostatin Inhibitory Peptide 7 (MIP-7) modulates the myostatin signaling pathway, with a core focus on its effect on the phosphorylation of Smad2 and Smad3 proteins. This document synthesizes available data, outlines detailed experimental protocols for assessing peptide activity, and presents visual representations of the key biological processes and workflows.
Introduction to Myostatin and Its Signaling Pathway
Myostatin, also known as Growth Differentiation Factor-8 (GDF-8), is a member of the Transforming Growth Factor-beta (TGF-β) superfamily and is a critical negative regulator of skeletal muscle mass.[1][2] Its primary function is to control myoblast proliferation and differentiation, thereby limiting muscle growth.[1][3] The signaling cascade is initiated when the mature myostatin dimer binds to the Activin Receptor Type IIB (ActRIIB), which then recruits and phosphorylates a type I receptor, predominantly Activin Receptor-Like Kinase 4 or 5 (ALK4/5).[4] This activated receptor complex then phosphorylates the receptor-regulated Smads, specifically Smad2 and Smad3.[3][4] Upon phosphorylation, Smad2 and Smad3 form a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes that inhibit muscle development.[2][5]
Given its role in muscle atrophy, myostatin is a significant therapeutic target for conditions such as muscular dystrophy, sarcopenia, and cachexia.[1][3] Inhibition of the myostatin pathway is a promising strategy for promoting muscle growth.[6]
This compound (MIP-7)
This compound is a 23-amino acid peptide derived from the mouse myostatin prodomain, specifically residues 21-43.[1][7][8] The myostatin prodomain naturally functions as an inhibitor by non-covalently binding to the mature myostatin ligand, thus preventing it from interacting with its cell surface receptors.[1][9] MIP-7 represents a minimal inhibitory sequence that mimics this natural inhibition.[1] It has been shown to inhibit myostatin with a high affinity, having a reported dissociation constant (Kd) of 29.7 nM.[7][8]
Mechanism of Action: Inhibition of Smad2/3 Phosphorylation
Signaling Pathway Diagram
Quantitative Data on the Inhibitory Effect of Myostatin Prodomain-Derived Peptides
The inhibitory activity of myostatin prodomain-derived peptides is often quantified using a Smad2/3-responsive luciferase reporter assay. In this assay, cells are engineered to express luciferase under the control of a Smad-responsive promoter. The addition of myostatin activates the Smad pathway, leading to luciferase expression, which can be measured as luminescence. An effective inhibitor will reduce the luciferase signal.
| Peptide/Compound | Description | Concentration | % Inhibition of Myostatin Activity (Luciferase Assay) | Reference |
| Peptide 1 (MIP-7 analog) | 23-mer from mouse myostatin prodomain (positions 21-43) | 20 µM | ~75% | [1] |
| Peptide 3d | Potent 22-mer derivative of Peptide 1 | 5 µM | 100% | [1] |
| Peptide 8a | 16-mer derivative of Peptide 3 | 0.3 µM | ~100% (relative to a reference peptide) | [10] |
| Decorin Peptide 48-71 | Decorin-derived myostatin inhibitor | Dose-dependent | Showed decreased pSmad2 levels via Western blot | [6] |
Note: The data presented is based on published studies on MIP-7 and its more potent derivatives. The percentage of inhibition can vary based on experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effect of MIP-7 on Smad2/3 phosphorylation.
Smad2/3-Responsive Luciferase Reporter Assay
This assay is used to quantify the inhibitory activity of compounds on the myostatin signaling pathway.
Materials:
-
HEK293 cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Smad-responsive luciferase reporter plasmid (e.g., pGL3-(CAGA)12)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Recombinant human myostatin
-
This compound
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.
-
Transfection: Co-transfect the cells with the Smad-responsive luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the transfected cells for 24 hours.
-
Serum Starvation: Replace the medium with serum-free DMEM and incubate for 4-6 hours.
-
Treatment:
-
Prepare a solution of recombinant myostatin (e.g., 10 ng/mL final concentration).
-
Prepare serial dilutions of this compound.
-
Pre-incubate the myostatin with the different concentrations of MIP-7 for 30 minutes at 37°C.
-
Add the myostatin/peptide mixtures to the cells. Include controls for untreated cells and cells treated with myostatin alone.
-
-
Incubation: Incubate the cells for 18-24 hours at 37°C.
-
Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition for each concentration of MIP-7 relative to the myostatin-only control.
Western Blot for Phospho-Smad2/3
This method directly measures the levels of phosphorylated Smad2 and Smad3 in response to myostatin and MIP-7.
Materials:
-
C2C12 myoblasts (or other myostatin-responsive cells)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant human myostatin
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-Smad2/3 (Ser465/467), anti-total Smad2/3, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment:
-
Plate C2C12 cells and grow to 80-90% confluency.
-
Serum starve the cells for 18-22 hours.
-
Pre-incubate myostatin (e.g., 50 ng/mL) with or without varying concentrations of MIP-7 for 30 minutes.
-
Treat the cells with the myostatin/peptide mixtures for 30-60 minutes.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to equal concentrations and boil in Laemmli buffer.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-Smad2/3, total Smad2/3, and GAPDH overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-Smad2/3 signal to the total Smad2/3 signal and/or the loading control.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for testing the efficacy of MIP-7 and the logical relationship of its inhibitory action.
Experimental Workflow Diagram
Logical Relationship Diagram
References
- 1. Development of Potent Myostatin Inhibitory Peptides through Hydrophobic Residue-Directed Structural Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myostatin and its Regulation: A Comprehensive Review of Myostatin Inhibiting Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Myostatin Inhibitory d-Peptides to Enhance the Potency, Increasing Skeletal Muscle Mass in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of myostatin and related signaling pathways for the treatment of muscle atrophy in motor neuron diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Myostatin signaling through Smad2, Smad3 and Smad4 is regulated by the inhibitory Smad7 by a negative feedback mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of the myostatin/Smad signaling pathway by short decorin-derived peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The Inhibitory Core of the Myostatin Prodomain: Its Interaction with Both Type I and II Membrane Receptors, and Potential to Treat Muscle Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chain-Shortened Myostatin Inhibitory Peptides Improve Grip Strength in Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Myostatin Inhibitory Peptide 7 in Myogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myostatin, a member of the transforming growth factor-β (TGF-β) superfamily, is a potent negative regulator of skeletal muscle growth. Its inhibitory function has made it a key target for therapeutic interventions aimed at combating muscle-wasting diseases. Myostatin Inhibitory Peptide 7 (MIP-7) has emerged as a promising myostatin antagonist. This technical guide provides an in-depth overview of the core mechanisms of MIP-7 in promoting myogenesis, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and workflows.
Introduction: Myostatin and the Regulation of Muscle Mass
Myostatin, also known as Growth Differentiation Factor 8 (GDF-8), is primarily expressed in skeletal muscle and plays a crucial role in regulating muscle mass by inhibiting myoblast proliferation and differentiation.[1][2] The biological significance of myostatin is highlighted by the "double-muscled" phenotype observed in animals with naturally occurring mutations in the myostatin gene, which leads to a substantial increase in muscle mass.[3][4] Myostatin exerts its effects by binding to the Activin Receptor Type IIB (ActRIIB) and, to a lesser extent, ActRIIA on the surface of muscle cells.[5] This binding initiates a downstream signaling cascade that ultimately suppresses myogenesis.[5]
This compound (MIP-7): A Direct Antagonist
This compound is a 23-amino acid peptide derived from the mouse myostatin prodomain, specifically residues 21 to 43.[5][6] The myostatin prodomain naturally binds to and keeps the mature myostatin protein in an inactive state.[5] MIP-7 mimics this inhibitory function by directly binding to mature myostatin, thereby physically blocking its interaction with the ActRIIA/B receptors.[5] This direct antagonism effectively neutralizes myostatin's anti-myogenic activity. The sequence of MIP-7 is WRQNTRYSRIEAIKIQILSKLRL-amide.[5]
Mechanism of Action: Signaling Pathways
Myostatin signaling can be broadly categorized into canonical (Smad-dependent) and non-canonical (Smad-independent) pathways. MIP-7 primarily acts by disrupting the initial step of the canonical pathway.
The Canonical Smad Pathway
The binding of myostatin to its receptor complex (ActRIIB and ALK4/5) triggers the phosphorylation of the receptor-regulated Smads, Smad2 and Smad3.[3][7] These phosphorylated Smads then form a complex with the common mediator Smad, Smad4.[5] This complex translocates to the nucleus, where it regulates the transcription of target genes, including those that inhibit the expression of key myogenic regulatory factors (MRFs) like MyoD and myogenin.[5] By preventing myostatin from binding to its receptor, MIP-7 inhibits the phosphorylation of Smad2 and Smad3, thereby blocking the entire downstream signaling cascade.[5]
Non-Canonical Signaling Pathways
Myostatin also influences other signaling pathways, such as the PI3K/Akt/mTOR pathway, which is a key regulator of muscle protein synthesis. Myostatin can inhibit this pathway, further contributing to its anti-myogenic effects.[4][8] By blocking myostatin, MIP-7 can disinhibit the PI3K/Akt/mTOR pathway, leading to increased protein synthesis and muscle hypertrophy.
Quantitative Data
The efficacy of myostatin inhibitors can be quantified through various in vitro and in vivo studies.
In Vitro Inhibitory Activity
The inhibitory potential of MIP-7 and its derivatives is often assessed using luciferase reporter assays that measure Smad-mediated signaling.
| Peptide/Inhibitor | Target | Assay | IC50 / Kd | Reference |
| This compound | Myostatin | Not Specified | Kd: 29.7 nM | [6][9] |
| Peptide 1 (MIP-7 analog) | Myostatin | Luciferase Reporter Assay | IC50: 3.56 ± 0.25 µM | [10] |
| Peptide 3d (MIP-7 derivative) | Myostatin | Luciferase Reporter Assay | IC50: 0.32 ± 0.05 µM | [5][10] |
| MID-35 (d-peptide derivative) | Myostatin | Luciferase Reporter Assay | IC50: 0.19 µM | [11] |
| MID-35 (d-peptide derivative) | GDF-11 | Luciferase Reporter Assay | IC50: 0.63 µM | [11] |
| MID-35 (d-peptide derivative) | Activin A | Luciferase Reporter Assay | IC50: 0.89 µM | [11] |
| MID-35 (d-peptide derivative) | TGF-β1 | Luciferase Reporter Assay | IC50: 1.6 µM | [11] |
In Vivo Efficacy: Muscle Mass Augmentation
Animal studies have demonstrated the potent effects of myostatin inhibition on increasing skeletal muscle mass.
| Animal Model | Myostatin Inhibitor | Treatment Details | Muscle | % Increase in Muscle Mass | Reference |
| mdx Mice | Peptide 3d (30 nmol) | Intramuscular injection at days 0 and 14, analysis at day 42 | Tibialis Anterior | 10-19% | [10] |
| ICR Mice | Peptide 3d (30 nmol) | Intramuscular injection at days 0 and 14, analysis at day 42 | Tibialis Anterior | 10-34% | [10] |
| ICR Mice | Peptide 3d (30 nmol) | Intramuscular injection at days 0 and 14, analysis at day 42 | Gastrocnemius | 11-35% | [10] |
| C57BL/6J Mice | sActRIIB-Fc (ACV) | 4 weeks treatment | Hindlimb Muscles | >13% | [8] |
| Tumor-bearing mice | PF-354 (antibody) | Not specified | Tibialis Anterior, Plantaris, Quadriceps | 7-11% (normalized to body mass) | [12] |
| Diabetic Mice | REGN647 (MyoAb) | 8 weeks treatment | Gastrocnemius | Significantly higher than control | [13] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of myostatin inhibitors.
C2C12 Myoblast Differentiation Assay
This in vitro assay is fundamental for studying myogenesis.
-
Cell Culture: Culture C2C12 mouse myoblasts in growth medium (DMEM with 10-20% fetal bovine serum) at 37°C in a 5% CO2 incubator.[14][15]
-
Seeding: Seed cells in multi-well plates. For a 12-well plate, seed 1x10^5 cells per well.[16]
-
Induction of Differentiation: When cells reach approximately 90% confluency, switch to differentiation medium (DMEM with 2% horse serum).[15][16][17]
-
Treatment: Add this compound or other test compounds to the differentiation medium at desired concentrations.
-
Analysis: After 3-5 days, assess myotube formation. This can be done by immunofluorescence staining for myogenic markers like myosin heavy chain (MHC) or by quantifying the fusion index (number of nuclei in myotubes divided by the total number of nuclei).[17]
Western Blot Analysis for Myogenic Markers
This technique is used to quantify the expression of key myogenic proteins.
-
Protein Extraction: Lyse C2C12 cells (treated as described above) with RIPA buffer containing protease inhibitors.[18]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[18]
-
SDS-PAGE: Separate equal amounts of protein (e.g., 10-15 µg) on an SDS-polyacrylamide gel.[18][19]
-
Transfer: Transfer the separated proteins to a PVDF membrane.[18]
-
Blocking: Block the membrane with 5% non-fat milk or 3% BSA in TBST for 1-2 hours at room temperature.[18][19]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against MyoD, myogenin, or other markers of interest overnight at 4°C.[18][20]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection: Visualize the protein bands using an ECL reagent and quantify the band intensities using software like ImageJ.[18]
Smad2/3-Responsive Luciferase Reporter Assay
This assay measures the activity of the canonical myostatin signaling pathway.
-
Cell Transfection: Co-transfect HEK293 or other suitable cells with a Smad-responsive luciferase reporter plasmid (e.g., pGL4.48[luc2P/SBE/Hygro]) and a control Renilla luciferase plasmid.[11][21]
-
Cell Treatment: Seed the transfected cells and treat them with myostatin in the presence or absence of varying concentrations of this compound.
-
Lysis and Luciferase Assay: After an appropriate incubation period (e.g., 4 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.[11]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the IC50 value of the inhibitor.
Conclusion and Future Directions
This compound represents a promising class of molecules for promoting muscle growth by directly antagonizing myostatin. Its mechanism of action, centered on the inhibition of the canonical Smad signaling pathway, is well-supported by in vitro and in vivo data. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of MIP-7 and its derivatives as potential therapeutics for muscle-wasting disorders. Future research should focus on optimizing the in vivo stability and delivery of these peptides to enhance their therapeutic efficacy. The development of more potent and specific myostatin inhibitors based on the structure-activity relationship of peptides like MIP-7 holds significant promise for the treatment of a wide range of debilitating conditions.
References
- 1. Luciferase reporter assay [bio-protocol.org]
- 2. Myostatin and its Regulation: A Comprehensive Review of Myostatin Inhibiting Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myostatin Inhibitors: Panacea or Predicament for Musculoskeletal Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Myostatin and its Regulation: A Comprehensive Review of Myostatin Inhibiting Strategies [frontiersin.org]
- 5. This compound | 1621169-52-5 | Benchchem [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Myostatin Inhibition-Induced Increase in Muscle Mass and Strength Was Amplified by Resistance Exercise Training, and Dietary Essential Amino Acids Improved Muscle Quality in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Development of Potent Myostatin Inhibitory Peptides through Hydrophobic Residue-Directed Structural Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Myostatin Inhibitory d-Peptides to Enhance the Potency, Increasing Skeletal Muscle Mass in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Pharmacologic Inhibition of Myostatin With a Myostatin Antibody Improves the Skeletal Muscle and Bone Phenotype of Male Insulin‐Deficient Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. encodeproject.org [encodeproject.org]
- 15. Cell Culture Academy [procellsystem.com]
- 16. Immunofluorescence analysis of myogenic differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubcompare.ai [pubcompare.ai]
- 19. Fluorescent SMAD2/3 reporter lentivirus (TGF-β) — LipExoGen [lipexogen.com]
- 20. Regulation of skeletal myogenesis in C2C12 cells through modulation of Pax7, MyoD, and myogenin via different low-frequency electromagnetic field energies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. signosisinc.com [signosisinc.com]
An In-depth Technical Guide to Myostatin Inhibitory Peptide 7 (MIP-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myostatin, a member of the transforming growth factor-beta (TGF-β) superfamily, is a potent negative regulator of skeletal muscle mass. Its inhibition presents a promising therapeutic strategy for muscle wasting diseases such as muscular dystrophy, sarcopenia, and cachexia. Myostatin Inhibitory Peptide 7 (MIP-7) is a synthetic peptide derived from the mouse myostatin prodomain that directly antagonizes myostatin activity. This technical guide provides a comprehensive overview of MIP-7, including its sequence, function, and mechanism of action, supported by quantitative data and detailed experimental protocols.
Peptide Sequence and Properties
This compound is a 23-amino acid peptide derived from residues 21 to 43 of the mouse myostatin prodomain.[1][2][3] It is also referred to in the literature as minimum peptide 1.[1][3]
-
Sequence (Three-Letter Code): H-Trp-Arg-Gln-Asn-Thr-Arg-Tyr-Ser-Arg-Ile-Glu-Ala-Ile-Lys-Ile-Gln-Ile-Leu-Ser-Lys-Leu-Arg-Leu-NH2
-
Sequence (One-Letter Code): WRQNTRYSRIEAIKIQILSKLRL-amide[1]
-
Molecular Formula: C₁₃₀H₂₂₂N₄₂O₃₂[1]
-
Molecular Weight: 2885.42 g/mol [1]
Data Presentation: Quantitative Analysis of MIP-7 Efficacy
The inhibitory potency of MIP-7 and its derivatives has been quantified through various biophysical and cell-based assays. The following table summarizes key quantitative data.
| Compound | Kd (nM) | IC₅₀ (µM) | Description |
| This compound (Parent Peptide) | 29.7[2][4] | 3.56[5] | The foundational 23-amino acid peptide. |
| Peptide 3d | Not Reported | 0.32[5] | A more potent derivative with three amino acid modifications.[5] |
| MID-35 | Not Reported | 0.19[1] | A modified peptide with enhanced potency.[1] |
Mechanism of Action: Inhibition of the Myostatin Signaling Pathway
Myostatin exerts its muscle-suppressing effects by binding to the Activin Receptor Type IIB (ActRIIB), and to a lesser extent ActRIIA, on the surface of muscle cells.[1] This binding initiates a signaling cascade that involves the phosphorylation of Smad2 and Smad3 proteins.[1] These phosphorylated Smads then form a complex with Smad4, translocate to the nucleus, and regulate the expression of genes that inhibit myoblast proliferation and differentiation.[1]
MIP-7 functions as a direct antagonist by binding to mature myostatin, physically blocking the site that interacts with the ActRIIA/B receptors.[1] This preventative binding neutralizes myostatin, thereby inhibiting the downstream signaling cascade and promoting muscle growth.[1]
Visualization: Myostatin Signaling and MIP-7 Inhibition
Caption: Myostatin signaling pathway and the inhibitory action of MIP-7.
Experimental Protocols
In Vitro Myostatin Inhibition Assay: Smad2/3-Responsive Luciferase Reporter Assay
This assay quantitatively measures the ability of MIP-7 to inhibit myostatin-induced signaling in a cell-based system. HEK293 cells are commonly used as they are readily transfected and responsive to TGF-β family ligands.
Materials:
-
HEK293 cells stably expressing a Smad-responsive luciferase reporter construct (e.g., (CAGA)₁₂-luciferase).[6]
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.
-
Serum-free DMEM.
-
Recombinant human myostatin.
-
This compound (lyophilized).
-
Sterile, nuclease-free water or appropriate buffer for peptide reconstitution.
-
96-well, white, clear-bottom tissue culture plates.
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).
-
Luminometer.
Protocol:
-
Peptide Preparation: Reconstitute lyophilized MIP-7 in sterile water to a stock concentration of 1 mM. Further dilute in serum-free DMEM to desired working concentrations.
-
Cell Seeding: Seed the HEK293 reporter cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete growth medium.[7]
-
Cell Starvation: After 24 hours, or once cells reach 80-90% confluency, aspirate the growth medium and replace it with 50 µL of serum-free DMEM. Incubate for 4-6 hours.
-
Treatment:
-
Prepare a solution of recombinant myostatin in serum-free DMEM at a concentration that induces a submaximal luciferase response (e.g., 8 ng/mL).
-
In separate wells, add 25 µL of the diluted MIP-7 (or vehicle control) followed by 25 µL of the myostatin solution.
-
Include control wells with myostatin alone and cells with serum-free DMEM only (baseline).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 16-24 hours.
-
Luciferase Measurement:
-
Equilibrate the plate and luciferase assay reagent to room temperature.
-
Add luciferase reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the baseline luminescence from all wells.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the myostatin-only control.
-
Calculate the IC₅₀ value by fitting the dose-response curve using a suitable software.
-
Visualization: Luciferase Reporter Assay Workflow
Caption: Workflow for the in vitro myostatin inhibition luciferase reporter assay.
In Vivo Assessment of Muscle Growth in mdx Mice
The mdx mouse is a model for Duchenne muscular dystrophy and is frequently used to assess the efficacy of myostatin inhibitors in promoting muscle growth.
Materials:
-
Male mdx mice (5-6 weeks old).
-
This compound.
-
Sterile saline (0.9% NaCl).
-
Insulin syringes.
-
Anesthesia (e.g., isoflurane).
-
Dissection tools.
-
Analytical balance.
Protocol:
-
Peptide Preparation: Dissolve MIP-7 in sterile saline to the desired concentration.
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the start of the experiment.
-
Administration:
-
Anesthetize the mice.
-
Administer the MIP-7 solution via intramuscular injection into the tibialis anterior (TA) muscle of one leg. A typical dose is 30 nmol in a volume of 20-50 µL.[8]
-
Inject the contralateral TA muscle with an equal volume of sterile saline as a control.
-
Repeat the injections at specified time points (e.g., day 0 and day 14).[8]
-
-
Endpoint and Tissue Collection:
-
At the end of the study period (e.g., day 42), euthanize the mice via an approved method.[8]
-
Carefully dissect the TA muscles from both legs.
-
-
Muscle Mass Measurement:
-
Blot the muscles dry to remove excess fluid.
-
Weigh each TA muscle using an analytical balance.
-
-
Data Analysis:
-
Compare the weight of the MIP-7-treated TA muscle to the saline-treated contralateral muscle for each mouse.
-
Perform statistical analysis (e.g., paired t-test) to determine the significance of any observed increase in muscle mass.
-
Western Blot Analysis of Phospho-Smad2/3
This protocol details the detection of phosphorylated Smad2 and Smad3 in cell lysates to confirm the inhibition of myostatin signaling by MIP-7.
Materials:
-
C2C12 myoblasts or other suitable muscle cell line.
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (e.g., 2.5 mM sodium pyrophosphate, 1.0 mM beta-glycerophosphate).[9]
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Nitrocellulose or PVDF membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: rabbit anti-phospho-Smad2/3 and rabbit anti-total Smad2/3.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Cell Treatment and Lysis:
-
Culture C2C12 cells to 80-90% confluency.
-
Treat cells with myostatin in the presence or absence of MIP-7 for a short duration (e.g., 30 minutes).[9]
-
Wash cells with ice-cold PBS and lyse with supplemented lysis buffer.
-
Sonicate the lysate briefly to ensure nuclear protein extraction.[9]
-
Clarify the lysate by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Smad2/3 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Stripping and Reprobing:
-
Strip the membrane and reprobe with an antibody against total Smad2/3 to confirm equal protein loading.
-
Conclusion
This compound is a well-characterized myostatin antagonist with demonstrated in vitro and in vivo efficacy. Its direct binding to myostatin and subsequent inhibition of the Smad2/3 signaling pathway make it a valuable tool for research into muscle biology and a potential starting point for the development of therapeutics for muscle wasting conditions. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of MIP-7 and other myostatin inhibitors.
References
- 1. glpbio.com [glpbio.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | 1621169-52-5 | Benchchem [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tripod.nih.gov [tripod.nih.gov]
- 6. Development of a small-molecule screening method for inhibitors of cellular response to myostatin and activin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of Potent Myostatin Inhibitory Peptides through Hydrophobic Residue-Directed Structural Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
Preclinical Research on Myostatin Inhibitory Peptide 7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myostatin, also known as Growth Differentiation Factor-8 (GDF-8), is a member of the transforming growth factor-beta (TGF-β) superfamily and a potent negative regulator of skeletal muscle mass. It plays a crucial role in inhibiting myoblast proliferation and differentiation. Consequently, the inhibition of myostatin has emerged as a promising therapeutic strategy for muscle-wasting conditions such as muscular dystrophy, sarcopenia, and cachexia. Myostatin Inhibitory Peptide 7 (MIP-7) is a synthetic peptide derived from the prodomain of mouse myostatin and has been investigated for its potential to neutralize myostatin activity and promote muscle growth. This technical guide provides a comprehensive overview of the preclinical research on MIP-7, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.
Core Concepts: Myostatin and Its Inhibition
Myostatin is synthesized as a precursor protein that undergoes proteolytic cleavage to produce an N-terminal prodomain and a C-terminal mature dimer. The mature dimer is the biologically active form that binds to the Activin Receptor Type IIB (ActRIIB), and to a lesser extent ActRIIA, on the surface of muscle cells. This binding initiates a signaling cascade that leads to the phosphorylation of Smad2 and Smad3 proteins. The phosphorylated Smad2/3 complex then translocates to the nucleus, where it regulates the transcription of genes that inhibit muscle growth.
This compound is a 23-amino acid peptide with the sequence WRQNTRYSRIEAIKIQILSKLRL-amide, corresponding to amino acids 21 to 43 of the mouse myostatin prodomain.[1] This region is critical for the prodomain's natural inhibition of mature myostatin. MIP-7 functions by directly binding to mature myostatin, thereby sterically hindering its interaction with the ActRIIA/B receptors and preventing the initiation of the downstream signaling cascade that suppresses muscle development.
Data Presentation
In Vitro Efficacy
The primary method for evaluating the in vitro efficacy of myostatin inhibitors is the Smad2/3-responsive luciferase reporter assay. This assay measures the extent of Smad-mediated signaling in response to myostatin.
| Compound | Assay | Cell Line | IC50 | Kd | Reference |
| This compound (Peptide 1) | Luciferase Reporter Assay | HEK293 | 3.56 ± 0.25 µM | 29.7 nM | [1] |
| Modified Peptide (3d) | Luciferase Reporter Assay | HEK293 | 0.32 ± 0.05 µM | Not Reported | [1] |
In Vivo Efficacy
Preclinical in vivo studies are crucial for determining the potential of myostatin inhibitors to increase muscle mass and strength. While specific quantitative data for this compound is limited in the reviewed literature, studies on closely related peptides provide valuable insights into the potential efficacy.
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| Modified Peptide (3d) | mdx mice (Duchenne Muscular Dystrophy model) | Intramuscular injection | 10-19% increase in tibialis anterior muscle weight | [1] |
| Modified Peptide (3d) | Wild-type ICR mice | Intramuscular injection | 10-34% increase in tibialis anterior muscle weight | [1] |
| Myostatin Inhibitory D-Peptide (MID-35) | C57BL/6J mice | Single intramuscular injection | 133 ± 10% increase in tibialis anterior muscle weight | [2] |
Note: The data for the "Modified Peptide (3d)" and "Myostatin Inhibitory D-Peptide (MID-35)" are included to provide a comparative context for the potential in vivo efficacy of myostatin inhibitory peptides. Direct in vivo quantitative data for this compound was not available in the reviewed literature.
Preclinical Safety and Toxicology
No specific preclinical safety or toxicology data, such as LD50 values or detailed adverse effect profiles, for this compound were identified in the reviewed literature. Preclinical safety assessments for other myostatin inhibitors, such as the monoclonal antibody apitegromab, have shown no treatment-related adverse findings at high doses in rats and monkeys, suggesting a potentially favorable safety profile for targeted myostatin inhibition.[3]
Experimental Protocols
Myostatin Inhibition (CAGA) Luciferase Reporter Assay
This protocol is adapted from established methods for assessing myostatin activity.[4][5][6]
Objective: To quantify the inhibitory effect of a test compound (e.g., this compound) on myostatin-induced Smad3-mediated transcription.
Materials:
-
HEK293 cells stably expressing a (CAGA)12-luciferase reporter construct.
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal calf serum, penicillin-streptomycin.
-
Recombinant human myostatin.
-
Test compound (this compound).
-
96-well culture plates.
-
Luminometer.
-
Luciferase assay reagent (e.g., Bright-Glo).
Procedure:
-
Seed HEK293-(CAGA)12 cells in a 96-well plate at a density of 40,000 cells/well in DMEM with 10% fetal calf serum and antibiotics.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
After 24 hours, remove the medium and replace it with serum-free DMEM.
-
Add recombinant myostatin to a final concentration of 1 nM to the appropriate wells.
-
Add various concentrations of the test compound (this compound) to the wells containing myostatin. Include a vehicle control (myostatin only) and a negative control (no myostatin).
-
Incubate the plate for an additional 24 hours at 37°C.
-
Measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Calculate the percent inhibition of myostatin activity for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a non-linear regression model.
Quantification of Muscle Fiber Size in Mice
This protocol provides a general framework for assessing muscle hypertrophy in vivo.[7][8]
Objective: To measure the cross-sectional area of muscle fibers in mice treated with a myostatin inhibitor.
Materials:
-
Mice (e.g., wild-type or mdx).
-
Test compound (this compound) formulated for in vivo administration.
-
Saline or other appropriate vehicle control.
-
Anesthesia.
-
Dissection tools.
-
Optimal Cutting Temperature (OCT) compound.
-
Liquid nitrogen or isopentane cooled by liquid nitrogen.
-
Cryostat.
-
Microscope slides.
-
Antibodies for immunofluorescence staining (e.g., anti-laminin to outline muscle fibers).
-
Fluorescent secondary antibodies.
-
DAPI for nuclear staining.
-
Fluorescence microscope with imaging software (e.g., ImageJ with Myotally plugin).
Procedure:
-
Administer the test compound or vehicle to mice according to the desired dosing regimen (e.g., intramuscular or systemic injection).
-
At the end of the treatment period, euthanize the mice and carefully dissect the target muscles (e.g., tibialis anterior, gastrocnemius).
-
Embed the muscles in OCT compound and freeze them in liquid nitrogen or isopentane cooled by liquid nitrogen.
-
Using a cryostat, cut transverse sections of the muscle (e.g., 10 µm thickness) and mount them on microscope slides.
-
Perform immunofluorescence staining for laminin to clearly delineate the muscle fiber borders. Counterstain with DAPI to visualize nuclei.
-
Capture fluorescent images of the muscle cross-sections using a fluorescence microscope.
-
Use image analysis software to measure the cross-sectional area (CSA) of individual muscle fibers.
-
Compare the average CSA between the treatment and control groups to determine the extent of muscle hypertrophy.
Mandatory Visualizations
References
- 1. Development of Potent Myostatin Inhibitory Peptides through Hydrophobic Residue-Directed Structural Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Myostatin Inhibitory d-Peptides to Enhance the Potency, Increasing Skeletal Muscle Mass in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Safety Assessment and Toxicokinetics of Apitegromab, an Antibody Targeting Proforms of Myostatin for the Treatment of Muscle-Atrophying Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pGL3-(CAGA)12-luciferase reporter assay [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. The Inhibitory Core of the Myostatin Prodomain: Its Interaction with Both Type I and II Membrane Receptors, and Potential to Treat Muscle Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for quantifying muscle fiber size, number, and central nucleation of mouse skeletal muscle cross-sections using Myotally software - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Myostatin Inhibitory Peptide 7 in In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myostatin, also known as Growth Differentiation Factor-8 (GDF-8), is a member of the transforming growth factor-β (TGF-β) superfamily and a potent negative regulator of skeletal muscle mass.[1][2][3] Its inhibitory function makes it a prime therapeutic target for muscle-wasting diseases such as muscular dystrophy, sarcopenia, and cachexia.[3][4][5] Myostatin signals through activin type IIA and IIB receptors (ActRIIA/B), initiating an intracellular cascade that involves the phosphorylation of Smad2 and Smad3 proteins.[6][7] This activated complex then translocates to the nucleus to regulate gene expression, ultimately suppressing myoblast proliferation and differentiation.[6]
Myostatin is naturally regulated by its own propeptide, which binds to the mature myostatin dimer and keeps it in an inactive state.[8][9] Myostatin Inhibitory Peptide 7 (MIP-7) is a 23-amino acid peptide derived from the mouse myostatin prodomain (residues 21-43).[6][10] This peptide, with the sequence WRQNTRYSRIEAIKIQILSKLRL-amide, directly binds to mature myostatin, physically blocking its interaction with ActRIIA/B receptors and thereby neutralizing its inhibitory activity on muscle growth.[6]
These application notes provide an overview of the in vivo use of myostatin inhibitory peptides, with a focus on the principles guiding the application of MIP-7 and its derivatives in animal models.
Mechanism of Action: Myostatin Signaling Pathway
Myostatin exerts its effects on muscle cells through a well-defined signaling pathway. Understanding this pathway is crucial for appreciating the mechanism of myostatin inhibitors.
Caption: Myostatin signaling pathway and the inhibitory action of MIP-7.
In Vivo Animal Models: Quantitative Data Summary
Numerous studies have demonstrated the efficacy of myostatin inhibitors in promoting muscle growth in various animal models. The following tables summarize quantitative data from key studies.
Table 1: Effects of Myostatin Propeptide and its Derivatives on Muscle Mass
| Animal Model | Inhibitor | Dosage & Administration | Duration | Key Findings | Reference |
| CD-1 Mice (male, 4 months) | Recombinant Myostatin Propeptide | 10 mg/kg and 20 mg/kg; Injections on day 0, 5, and 10 | 15 days | 10% increase in fore- and hindlimb muscle mass at 10 mg/kg; >15% increase at 20 mg/kg. | [11] |
| Aged Mice (24 months, male) | Myostatin Propeptide-Fc | 20 mg/kg; Weekly injection | 4 weeks | 7% increase in tibialis anterior muscle mass. | [12] |
| Aged Mice (20 months) | AAV8 expressing Myostatin Propeptide | Single injection | 7 weeks | Significant increase in whole body and all examined muscle masses. | [13] |
| C57BL/6J Mice (8 weeks, male) | MIPE-1686 (16-mer peptide) | 0.75 mM in 40 µL; Single local injection into tibialis anterior (TA) | Not specified | ~9% increase in TA muscle weight compared to saline control. | [5] |
| C57BL/6J Mice (8 weeks, male) | MID-35 (d-peptide) | 0.75 mM in 40 µL; Single local injection into TA | Not specified | ~33% increase in TA muscle weight compared to saline control. | [5] |
| Wild-type ICR and mdx Mice | Peptide 3d (MIP-7 derivative) | Not specified | Not specified | Induced muscular growth in both wild-type and dystrophic mice. | [4] |
Table 2: Effects of Myostatin Propeptide on Muscle Fiber Size
| Animal Model | Inhibitor | Dosage & Administration | Duration | Key Findings | Reference |
| Aged Mice (24 months, male) | Myostatin Propeptide-Fc | 20 mg/kg; Weekly injection | 4 weeks | 16% increase in extensor digitorum longus (EDL) fiber diameter; 6% increase in soleus fiber diameter. | [12] |
Experimental Protocols
The following are generalized protocols for in vivo studies using myostatin inhibitory peptides, based on methodologies reported in the literature. These should be adapted based on the specific peptide, animal model, and research question.
Protocol 1: Systemic Administration of Myostatin Inhibitory Peptide in Mice
Objective: To assess the systemic effects of a myostatin inhibitory peptide on skeletal muscle mass.
Materials:
-
Myostatin inhibitory peptide (e.g., Myostatin Propeptide-Fc)
-
Vehicle (e.g., sterile saline)
-
Aged male mice (e.g., C57BL/6, 24 months old)
-
Standard laboratory animal housing and care facilities
-
Analytical balance
-
Calipers
-
Dissection tools
-
Microscope with imaging software
Procedure:
-
Animal Acclimatization: House mice in standard conditions for at least one week prior to the experiment.
-
Group Allocation: Randomly divide mice into two groups: treatment (PRO) and vehicle control (VEH).
-
Peptide Preparation: Reconstitute the myostatin inhibitory peptide in the vehicle to the desired concentration (e.g., for a 20 mg/kg dose).
-
Administration:
-
Weigh each mouse to determine the precise injection volume.
-
Administer the peptide or vehicle via intraperitoneal or subcutaneous injection.
-
Repeat the injections at the specified frequency (e.g., weekly) for the duration of the study (e.g., 4 weeks).[12]
-
-
Monitoring: Monitor the body weight and general health of the animals throughout the study.
-
Tissue Collection:
-
At the end of the treatment period, euthanize the mice using an approved method.
-
Carefully dissect specific muscles (e.g., tibialis anterior, extensor digitorum longus, soleus, gastrocnemius).
-
Blot the muscles dry and weigh them on an analytical balance.
-
-
Histological Analysis:
-
Freeze a portion of the dissected muscle (e.g., EDL and soleus) in isopentane cooled by liquid nitrogen.
-
Cut transverse sections using a cryostat.
-
Perform histological staining (e.g., Hematoxylin and Eosin) to visualize muscle fibers.
-
Capture images using a microscope and measure the minimum Feret's diameter of a representative number of muscle fibers (e.g., >100 fibers per muscle) to determine fiber size.[12]
-
-
Data Analysis: Statistically compare the muscle weights and fiber diameters between the treatment and control groups (e.g., using a t-test or ANOVA).
Protocol 2: Local Administration of Myostatin Inhibitory Peptide in Mice
Objective: To assess the local effects of a myostatin inhibitory peptide on a specific muscle.
Materials:
-
Myostatin inhibitory peptide (e.g., MID-35)
-
Vehicle (e.g., sterile saline)
-
Young adult male mice (e.g., C57BL/6J, 8 weeks old)
-
Insulin syringes
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Acclimatization and Peptide Preparation: As described in Protocol 1.
-
Administration:
-
Anesthetize the mouse.
-
Inject a defined volume and concentration of the peptide solution (e.g., 40 µL of 0.75 mM MID-35) directly into the target muscle of one hindlimb (e.g., the left tibialis anterior).[5]
-
Inject an equal volume of the vehicle into the contralateral muscle (e.g., the right tibialis anterior) to serve as an internal control.[5]
-
-
Post-Injection Care: Monitor the animal until it has fully recovered from anesthesia.
-
Tissue Collection:
-
After a predetermined period (e.g., 7-14 days), euthanize the mouse.
-
Dissect both the peptide-treated and vehicle-treated muscles.
-
Weigh the muscles and normalize the weight to the animal's body weight.
-
-
Data Analysis: Compare the normalized weights of the treated and control muscles using a paired statistical test. Calculate the percentage increase in muscle mass.[5]
Experimental Workflow and Considerations
The successful execution of in vivo studies with myostatin inhibitory peptides requires careful planning and execution.
Caption: General experimental workflow for in vivo testing of myostatin inhibitors.
Key Considerations:
-
Peptide Stability: Peptides can have short half-lives in vivo. Modifications such as using D-amino acids (as in MID-35) can enhance stability and efficacy.[5]
-
Delivery Method: The choice between systemic and local administration will depend on the research question. Systemic delivery is relevant for treating widespread muscle wasting, while local delivery is useful for proof-of-concept studies and mechanistic investigations.
-
Animal Model: The selection of the animal model is critical. Wild-type animals are used to study effects on normal muscle, while models like the mdx mouse are used for muscular dystrophy research, and aged animals for sarcopenia studies.[4][12]
-
Functional Outcomes: In addition to muscle mass, assessing functional improvements such as grip strength is crucial for determining the therapeutic potential of a myostatin inhibitor.[14]
Conclusion
Myostatin inhibitory peptides, including MIP-7 and its more potent and stable derivatives, represent a promising therapeutic strategy for combating muscle loss. The provided data and protocols offer a foundation for researchers to design and execute robust in vivo studies to further evaluate the efficacy and mechanisms of these compounds. Careful consideration of the experimental design, including the choice of peptide, animal model, and relevant endpoints, will be critical for advancing this field toward clinical applications.
References
- 1. Myostatin and its Regulation: A Comprehensive Review of Myostatin Inhibiting Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Regulation of Myostatin on the Growth and Development of Skeletal Muscle [frontiersin.org]
- 3. Myostatin inhibition by a follistatin-derived peptide ameliorates the pathophysiology of muscular dystrophy model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Potent Myostatin Inhibitory Peptides through Hydrophobic Residue-Directed Structural Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Myostatin Inhibitory d-Peptides to Enhance the Potency, Increasing Skeletal Muscle Mass in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 1621169-52-5 | Benchchem [benchchem.com]
- 7. Targeting the Myostatin Signaling Pathway to Treat Muscle Wasting Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the myostatin signaling pathway to treat muscle loss and metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The myostatin propeptide and the follistatin-related gene are inhibitory binding proteins of myostatin in normal serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Recombinant Myostatin (GDF-8) Propeptide Enhances the Repair and Regeneration of both Muscle and Bone in a Model of Deep Penetrant Musculoskeletal Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A myostatin inhibitor (propeptide-Fc) increases muscle mass and muscle fiber size in aged mice but does not increase bone density or bone strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Chain-Shortened Myostatin Inhibitory Peptides Improve Grip Strength in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Myostatin Inhibitory Peptide 7 (MIP-7) Studies in mdx Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duchenne muscular dystrophy (DMD) is a severe, progressive muscle-wasting disease caused by mutations in the dystrophin gene. The mdx mouse, which has a point mutation in the dystrophin gene, is a widely used animal model for studying DMD.[1][2] Myostatin, a member of the transforming growth factor-β (TGF-β) superfamily, is a potent negative regulator of skeletal muscle growth.[3][4] Inhibition of myostatin has emerged as a promising therapeutic strategy to counteract muscle loss in various muscular dystrophies.[5][6]
Myostatin Inhibitory Peptide 7 (MIP-7) is a 23-amino acid peptide derived from the mouse myostatin prodomain (amino acids 21-43).[4][7] It functions by binding directly to mature myostatin, thereby preventing its interaction with the activin type IIB receptor (ActRIIB) and inhibiting the downstream signaling cascade that leads to muscle growth suppression.[4] These application notes provide detailed protocols and collated data for the use of MIP-7 and structurally similar peptides in mdx mice to evaluate their therapeutic potential.
Myostatin Signaling Pathway
Myostatin signaling begins with the binding of mature myostatin to the ActRIIB receptor on the muscle cell surface. This binding recruits and activates a type I activin receptor (ALK4 or ALK5), initiating a downstream signaling cascade through the phosphorylation of SMAD2 and SMAD3. The phosphorylated SMAD2/3 complex then associates with SMAD4 and translocates to the nucleus, where it regulates the transcription of genes that inhibit myoblast proliferation and differentiation, ultimately leading to reduced muscle mass. Myostatin inhibitory peptides, such as MIP-7, act as decoys, binding to myostatin and preventing its interaction with ActRIIB, thus inhibiting this entire signaling pathway.
Data Presentation
The following tables summarize quantitative data from studies utilizing myostatin inhibitory peptides structurally consistent with MIP-7 in mdx mice.
Table 1: Effects of Myostatin Inhibitory Peptides on Muscle Mass in mdx Mice
| Peptide Designation | Mouse Age (weeks) | Treatment Duration | Administration Route & Dose | Muscle Analyzed | % Increase in Muscle Weight (vs. Saline) | Reference |
| Peptide 3d¹ | 5 | 42 days | Intramuscular (0 and 14 days) | Tibialis Anterior (TA) | 10-19% | [1] |
| Peptide 8a² | 5 | 42 days | Intramuscular (0 and 14 days) | Tibialis Anterior (TA) | 14% | [8] |
| Peptide 2³ | Not Specified | Not Specified | Not Specified | Not Specified | Significant Increase | [9] |
¹Peptide 3d is a potent derivative of the 23-mer peptide. ²Peptide 8a is a chain-shortened 16-mer derivative. ³Peptide 2 is a 24-amino acid peptide from the mouse myostatin prodomain.
Table 2: Effects of Myostatin Inhibitory Peptides on Muscle Function in mdx Mice
| Peptide Designation | Mouse Age (weeks) | Treatment Duration | Administration Route & Dose | Functional Test | Outcome (vs. Saline) | Reference |
| Peptide 8a | 5 | 42 days | Intramuscular (0 and 14 days) | Hindlimb Grip Strength | ~34% increase (5.92 ± 0.82 vs. 4.41 ± 0.31 kg/body weight) | [8] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound (MIP-7)
This protocol describes the preparation and intramuscular administration of MIP-7 to mdx mice.
Materials:
-
This compound (lyophilized powder)
-
Sterile 0.9% Saline
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Insulin syringes (e.g., 30-gauge)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Animal scale
Procedure:
-
Peptide Reconstitution:
-
Allow the lyophilized MIP-7 vial to equilibrate to room temperature.
-
Reconstitute the peptide in sterile 0.9% saline to a desired stock concentration (e.g., 1 mg/mL).
-
Gently vortex or pipette up and down to dissolve the peptide completely. Avoid vigorous shaking.
-
Aliquot the reconstituted peptide into sterile microcentrifuge tubes and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
-
Animal Preparation:
-
Weigh each mouse to determine the correct injection volume.
-
Anesthetize the mouse using a standard approved protocol (e.g., isoflurane inhalation or intraperitoneal injection of ketamine/xylazine).
-
Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Intramuscular Injection:
-
Based on published studies, a typical dose is 30 nmol per injection.[1][8]
-
Dilute the stock solution of MIP-7 with sterile saline to the final desired concentration for injection. The final injection volume should be around 20-40 µL for the tibialis anterior (TA) muscle.
-
Carefully expose the TA muscle of one hindlimb.
-
Using an insulin syringe, inject the MIP-7 solution directly into the belly of the TA muscle.
-
Inject an equivalent volume of sterile saline into the contralateral TA muscle to serve as a control.
-
Administer a second dose 14 days after the initial injection.[1][8]
-
-
Post-Injection Monitoring:
-
Monitor the mouse until it has fully recovered from anesthesia.
-
House the animals under standard conditions with ad libitum access to food and water.
-
Observe for any signs of distress or adverse reactions at the injection site.
-
Protocol 2: Assessment of Muscle Function - Hindlimb Grip Strength
This protocol details the procedure for measuring hindlimb grip strength in mdx mice.
Materials:
-
Grip strength meter with a hindlimb pull bar assembly
-
Animal scale
Procedure:
-
Acclimatization:
-
Acclimatize the mice to the testing room for at least 30 minutes before the experiment.
-
Handle the mice gently to minimize stress.
-
-
Grip Strength Measurement:
-
Turn on the grip strength meter and zero the reading.
-
Hold the mouse by the base of the tail and allow its hindlimbs to grasp the metal pull bar.
-
Gently pull the mouse backward in a steady, horizontal motion until its grip is broken.
-
The peak force generated before the mouse releases the bar is recorded.
-
Perform five consecutive measurements for each mouse, with a short rest period (e.g., 30-60 seconds) between each trial.
-
The average of the three best measurements is typically used for data analysis.
-
-
Data Normalization:
-
Measure the body weight of each mouse immediately after the grip strength test.
-
Normalize the grip strength data to the body weight of the mouse (e.g., grip strength in kg / body weight in kg).[8]
-
Protocol 3: Histological Analysis of Muscle Tissue
This protocol outlines the steps for histological analysis of muscle tissue to assess changes in muscle fiber size and morphology.
Materials:
-
Dissection tools
-
Optimal Cutting Temperature (OCT) compound
-
Isopentane cooled in liquid nitrogen
-
Cryostat
-
Microscope slides
-
Hematoxylin and Eosin (H&E) staining reagents
-
Microscope with a camera and image analysis software
Procedure:
-
Tissue Collection and Preparation:
-
At the study endpoint (e.g., day 42), humanely euthanize the mice according to approved protocols.
-
Carefully dissect the tibialis anterior (TA) muscles from both hindlimbs.
-
Mount the muscles on a cork block with OCT compound, ensuring proper orientation for cross-sectional slicing.
-
Freeze the muscle samples in isopentane pre-chilled with liquid nitrogen.
-
Store the frozen blocks at -80°C until sectioning.
-
-
Cryosectioning:
-
Using a cryostat, cut 8-10 µm thick cross-sections from the mid-belly of the muscle.
-
Mount the sections onto microscope slides.
-
Allow the sections to air dry before staining.
-
-
Hematoxylin and Eosin (H&E) Staining:
-
Follow a standard H&E staining protocol to visualize the general muscle morphology, including cell nuclei and cytoplasm.
-
Briefly, this involves hydration, staining with hematoxylin, differentiation, bluing, staining with eosin, dehydration, and coverslipping.
-
-
Image Acquisition and Analysis:
-
Capture images of the stained muscle sections using a light microscope equipped with a digital camera.
-
Use image analysis software (e.g., ImageJ) to measure the cross-sectional area (CSA) or minimum Feret's diameter of individual muscle fibers.
-
Quantify the distribution of fiber sizes to assess for hypertrophy (an increase in fiber size).[1]
-
Also, assess for other histological features such as central nucleation (a marker of regeneration), inflammation, and fibrosis.
-
Conclusion
The use of this compound (MIP-7) and its analogues in mdx mice has demonstrated a significant potential for increasing muscle mass and improving muscle function. The protocols and data presented in these application notes provide a framework for researchers to design and execute studies to further investigate the therapeutic efficacy of MIP-7 for Duchenne muscular dystrophy. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to the development of novel therapies for this debilitating disease.
References
- 1. Development of Potent Myostatin Inhibitory Peptides through Hydrophobic Residue-Directed Structural Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - Glucocorticoids counteract hypertrophic effects of myostatin inhibition in dystrophic muscle [insight.jci.org]
- 3. Development of Myostatin Inhibitory d-Peptides to Enhance the Potency, Increasing Skeletal Muscle Mass in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Therapeutic applications and challenges in myostatin inhibition for enhanced skeletal muscle mass and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Therapeutic strategies for muscular dystrophy by myostatin inhibition] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Chain-Shortened Myostatin Inhibitory Peptides Improve Grip Strength in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of the minimum peptide from mouse myostatin prodomain for human myostatin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Myostatin Inhibitory Peptide 7 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myostatin, also known as Growth Differentiation Factor 8 (GDF-8), is a member of the Transforming Growth Factor-beta (TGF-β) superfamily and a key negative regulator of skeletal muscle mass.[1][2][3][4] It is primarily produced by myocytes and acts on muscle cells to inhibit their growth and differentiation.[5] The signaling cascade is initiated by myostatin binding to the Activin Receptor Type IIB (ActRIIB), which then recruits and activates a type I receptor (ALK4 or ALK5).[5][2] This activation leads to the phosphorylation of downstream signaling molecules, SMAD2 and SMAD3. The phosphorylated SMADs form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes, ultimately leading to an inhibition of myogenesis and an increase in muscle protein degradation.[4][6]
Myostatin inhibitory peptides are being investigated as potential therapeutics for muscle-wasting diseases such as muscular dystrophy, cachexia, and sarcopenia.[7][8] Myostatin Inhibitory Peptide 7 (MIP-7) is a 23-amino acid peptide derived from the mouse myostatin prodomain (residues 21-43).[1][7][9][10] It functions by directly binding to mature myostatin, thereby preventing it from interacting with its cell surface receptors and initiating the signaling cascade that inhibits muscle growth.[1][7]
This document provides detailed protocols for two distinct cell-based assays to evaluate the efficacy of this compound and other potential myostatin inhibitors.
Myostatin Signaling Pathway
The canonical myostatin signaling pathway is depicted below. Inhibition by MIP-7 occurs by sequestering myostatin, preventing the initial ligand-receptor binding.
Assay 1: Myostatin Activity Luciferase Reporter Assay
This assay provides a high-throughput method to quantify the inhibitory effect of compounds on the myostatin signaling pathway. It utilizes a HEK293 cell line stably transfected with a SMAD-responsive element (SBE) driving the expression of a luciferase reporter gene.[11][12][13] Inhibition of myostatin signaling by a test compound, such as MIP-7, results in a decrease in luciferase activity.
Experimental Workflow: Luciferase Reporter Assay
Detailed Protocol: Luciferase Reporter Assay
Materials:
-
HEK293 cells stably expressing a SMAD-responsive luciferase reporter (e.g., BPS Bioscience #79806)[11][13][14]
-
DMEM supplemented with 10% FBS, 1% Penicillin/Streptomycin
-
Serum-free DMEM
-
Recombinant human Myostatin/GDF-8
-
This compound (MIP-7) or other test compounds
-
White, clear-bottom 96-well cell culture plates
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture HEK293-SBE-Luc cells in DMEM with 10% FBS and 1% Penicillin/Streptomycin.
-
Seed the cells into a white, clear-bottom 96-well plate at a density of approximately 35,000 cells per well in 100 µL of culture medium.[11]
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
Cell Starvation:
-
After 24 hours, aspirate the culture medium and wash the cells once with serum-free DMEM.
-
Add 90 µL of serum-free DMEM to each well and incubate for 4 to 8 hours.[15]
-
-
Treatment Preparation and Application:
-
Prepare a 10X stock solution of recombinant myostatin in serum-free DMEM. A final concentration of 8 ng/mL (0.32 nM) is a common starting point.[15]
-
Prepare 10X stock solutions of MIP-7 or other test inhibitors at various concentrations in serum-free DMEM.
-
In a separate plate or tubes, pre-incubate the 10X myostatin solution with the 10X inhibitor solutions (1:1 volume) for 30-60 minutes at room temperature.
-
Include control wells:
-
Negative Control: Serum-free DMEM only.
-
Positive Control: Myostatin only (pre-incubated with serum-free DMEM).
-
-
Add 10 µL of the pre-incubated myostatin/inhibitor mixtures to the corresponding wells of the cell plate.
-
-
Incubation:
-
Luminescence Measurement:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add luciferase reagent to each well according to the manufacturer's instructions (e.g., 100 µL per well).
-
Measure luminescence using a luminometer.
-
Data Presentation
| Peptide ID | Target | IC50 (µM) | Reference |
| MIP-7 (Peptide 1) | Myostatin | 3.56 ± 0.25 | [5] |
| Peptide 3d | Myostatin | 0.32 ± 0.05 | [5][1] |
| MID-35 | Myostatin | 0.19 | [15] |
| MID-35 | GDF-11 | 0.63 | [15] |
| MID-35 | Activin A | 0.89 | [15] |
| MIPE-1686 | Myostatin | 0.26 | [15] |
| MIPE-1686 | Activin A | 1.4 | [15] |
Note: IC50 values can vary depending on assay conditions.
Assay 2: C2C12 Myotube Atrophy and Rescue Assay
This assay provides a more physiologically relevant model to assess the ability of myostatin inhibitors to prevent muscle cell atrophy. Mouse C2C12 myoblasts are differentiated into myotubes, which are then treated with myostatin to induce atrophy. The protective effect of MIP-7 or other inhibitors is quantified by measuring changes in myotube diameter.
Experimental Workflow: C2C12 Myotube Atrophy Assay
Detailed Protocol: C2C12 Myotube Atrophy and Rescue Assay
Materials:
-
C2C12 mouse myoblasts
-
Growth Medium (GM): DMEM with 10% FBS, 1% Penicillin/Streptomycin
-
Differentiation Medium (DM): DMEM with 2% horse serum, 1% Penicillin/Streptomycin
-
Recombinant human Myostatin/GDF-8
-
This compound (MIP-7) or other test compounds
-
Cell culture plates or chamber slides
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody against a myotube marker (e.g., anti-Myosin Heavy Chain)
-
Fluorescently labeled secondary antibody
-
DAPI nuclear stain
-
Fluorescence microscope
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding and Differentiation:
-
Seed C2C12 myoblasts in Growth Medium at a density that will reach 70-80% confluency within 24-48 hours.
-
Once confluent, aspirate the GM and wash with PBS.
-
Add Differentiation Medium (DM) to induce myotube formation.[4]
-
Culture for 4-5 days, replacing the DM every 48 hours, until multinucleated myotubes are well-formed.
-
-
Myotube Treatment:
-
Prepare treatment media in DM containing myostatin (e.g., 50-100 ng/mL) with or without varying concentrations of MIP-7 or the test compound.
-
Include control wells:
-
Vehicle Control: DM only.
-
Myostatin Control: DM with myostatin.
-
-
Aspirate the old DM from the myotubes and add the prepared treatment media.
-
Incubate for 24-48 hours.
-
-
Immunofluorescence Staining:
-
Aspirate the treatment media and gently wash the myotubes with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block for 1 hour at room temperature with blocking buffer.
-
Incubate with the primary antibody (e.g., anti-Myosin Heavy Chain) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope. Capture multiple random fields of view for each condition.
-
Quantify the average myotube diameter using image analysis software like ImageJ.[16]
-
Open the image of the stained myotubes.
-
Calibrate the software to the image's scale.
-
Measure the diameter of a representative number of myotubes (e.g., 50-100) per condition at multiple points along their length to account for variability.
-
-
Data Presentation
| Treatment Condition | Myostatin (ng/mL) | MIP-7 (µM) | Average Myotube Diameter (µm) ± SD | % Change from Myostatin Control |
| Vehicle Control | 0 | 0 | e.g., 25.2 ± 3.1 | N/A |
| Myostatin Control | 100 | 0 | e.g., 15.8 ± 2.5 | 0% |
| MIP-7 Treatment 1 | 100 | 0.1 | e.g., 18.1 ± 2.8 | e.g., +14.6% |
| MIP-7 Treatment 2 | 100 | 1 | e.g., 21.5 ± 3.0 | e.g., +36.1% |
| MIP-7 Treatment 3 | 100 | 10 | e.g., 24.3 ± 2.9 | e.g., +53.8% |
Note: The data in this table is illustrative and should be replaced with experimental results. A dose-dependent increase in myotube diameter in the presence of myostatin indicates effective inhibition by MIP-7.
Conclusion
The described cell-based assays provide robust and complementary methods for characterizing the bioactivity of myostatin inhibitors like MIP-7. The luciferase reporter assay is well-suited for initial high-throughput screening and determination of inhibitor potency (IC50). The C2C12 myotube atrophy assay offers a more physiologically relevant secondary screen to confirm the ability of inhibitors to prevent muscle cell wasting. Together, these protocols can be valuable tools in the research and development of novel therapeutics for muscle-related disorders.
References
- 1. This compound | 1621169-52-5 | Benchchem [benchchem.com]
- 2. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 3. researchgate.net [researchgate.net]
- 4. Enhancement of C2C12 myoblast proliferation and differentiation by GASP-2, a myostatin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Potent Myostatin Inhibitory Peptides through Hydrophobic Residue-Directed Structural Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Myostatin and the skeletal muscle atrophy and hypertrophy signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Myostatin Cell Lines: Insights into Muscle Growth and Differentiation - Bio-Connect [bio-connect.nl]
- 9. scispace.com [scispace.com]
- 10. Retraction: Myostatin Induces Degradation of Sarcomeric Proteins through a Smad3 Signaling Mechanism During Skeletal Muscle Wasting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Development of a small-molecule screening method for inhibitors of cellular response to myostatin and activin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Development of Myostatin Inhibitory d-Peptides to Enhance the Potency, Increasing Skeletal Muscle Mass in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Physiological culture conditions alter myotube morphology and responses to atrophy treatments: implications for in vitro research on muscle wasting - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Myostatin Inhibitory Peptide 7 Activity using a Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myostatin, a member of the transforming growth factor-β (TGF-β) superfamily, is a key negative regulator of skeletal muscle mass.[1][2] Inhibition of Myostatin activity presents a promising therapeutic strategy for muscle-wasting disorders such as muscular dystrophy, cachexia, and sarcopenia.[2][3] Myostatin inhibitory peptides are designed to block the Myostatin signaling pathway, thereby promoting muscle growth. Myostatin Inhibitory Peptide 7, derived from the mouse Myostatin prodomain, functions by directly binding to mature Myostatin and preventing its interaction with the activin type IIA/B (ActRIIA/B) receptors.[4][5]
This document provides a detailed protocol for a dual-luciferase reporter assay to quantitatively assess the inhibitory activity of this compound. This cell-based assay is a robust and sensitive method for screening and characterizing potential Myostatin inhibitors.[6][7]
Principle of the Assay
The assay utilizes a reporter system in which the expression of firefly luciferase is driven by a promoter containing Smad binding elements (SBEs).[6][8] The Myostatin signaling cascade is initiated when Myostatin binds to its cell surface receptors, leading to the phosphorylation of Smad2 and Smad3 proteins.[4] This activated Smad complex then translocates to the nucleus and binds to the SBEs in the reporter construct, driving the expression of firefly luciferase.
The inhibitory activity of Peptide 7 is quantified by its ability to reduce the Myostatin-induced luciferase expression. A second reporter, Renilla luciferase, under the control of a constitutive promoter, is co-transfected as an internal control to normalize for variations in cell number and transfection efficiency.[9][10][11] The ratio of firefly to Renilla luciferase activity provides a normalized measure of Myostatin signaling.
Myostatin Signaling Pathway
The following diagram illustrates the Myostatin signaling pathway and the mechanism of inhibition by Peptide 7.
Caption: Myostatin signaling and inhibition by Peptide 7.
Experimental Workflow
The following diagram outlines the major steps in the luciferase reporter assay for determining the activity of this compound.
References
- 1. Frontiers | Myostatin and its Regulation: A Comprehensive Review of Myostatin Inhibiting Strategies [frontiersin.org]
- 2. Development of Potent Myostatin Inhibitory Peptides through Hydrophobic Residue-Directed Structural Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myostatin inhibitor - Wikipedia [en.wikipedia.org]
- 4. This compound | 1621169-52-5 | Benchchem [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of Myostatin Inhibitory d-Peptides to Enhance the Potency, Increasing Skeletal Muscle Mass in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Inhibitory Core of the Myostatin Prodomain: Its Interaction with Both Type I and II Membrane Receptors, and Potential to Treat Muscle Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Illuminate Metabolic Pathways with Luciferase Reporter Cells - Bio-Connect [bio-connect.nl]
- 9. Dual Luciferase Reporter Gene Assay: Principles, Applications, and Advantages - Creative Proteomics [iaanalysis.com]
- 10. Dual-Luciferase® Reporter Assay System [promega.sg]
- 11. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
Application Note: Fmoc-Based Solid-Phase Synthesis of Myostatin Inhibitory Peptide 7
Audience: Researchers, scientists, and drug development professionals.
Introduction Myostatin, also known as Growth Differentiation Factor-8 (GDF-8), is a member of the transforming growth factor-β (TGF-β) superfamily and is a potent negative regulator of skeletal muscle mass[1][2]. Its overexpression or systemic administration can cause muscle atrophy, while its inactivation leads to significant muscle hypertrophy[2]. This makes myostatin a prime therapeutic target for treating muscle-wasting diseases such as sarcopenia, cachexia, and muscular dystrophy[3]. Myostatin Inhibitory Peptide 7 (MIP-7) is a 23-amino acid peptide derived from the mouse myostatin prodomain (residues 21-43) that effectively inhibits myostatin activity[4][5][6].
This application note provides a detailed protocol for the chemical synthesis of MIP-7 using the Fluorenylmethyloxycarbonyl (Fmoc)-based solid-phase peptide synthesis (SPPS) methodology. Fmoc-SPPS is the most commonly used method for peptide synthesis due to its mild deprotection conditions, which are compatible with a wide range of modified amino acids, and the ease of automation[7][8].
Myostatin Signaling Pathway
Myostatin functions by binding to the Activin type IIB receptor (ActRIIB) on the surface of muscle cells[3]. This binding event recruits and activates the type I activin receptor serine kinases, ALK4 or ALK5[1][3]. The activated receptor complex then phosphorylates the intracellular signaling proteins Smad2 and Smad3. Phosphorylated Smad2/3 forms a complex with Smad4, which translocates into the nucleus[3][9]. Inside the nucleus, this Smad complex regulates the transcription of target genes, leading to an inhibition of protein synthesis and an increase in protein degradation, ultimately resulting in muscle atrophy[1][2][9]. MIP-7 functions by directly binding to mature myostatin, which physically blocks the site that interacts with the ActRIIB receptors, thus inhibiting the entire downstream signaling cascade[5].
Experimental Protocols
Physicochemical and Synthesis Data
The following tables summarize the key properties of this compound and typical results obtained from its synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Sequence | WRQNTRYSRIEAIKIQILSKLRL-amide | [5] |
| Amino Acid Count | 23 | [4] |
| Molecular Formula | C₁₃₀H₂₂₂N₄₂O₃₂ | [6] |
| Molecular Weight | 2885.42 g/mol | [6] |
| Isoelectric Point (pI) | ~11.5 (Calculated) | |
| Extinction Coefficient | 6990 M⁻¹cm⁻¹ (Calculated, at 280 nm) |
Table 2: Synthesis and Activity Data
| Parameter | Typical Value | Reference(s) |
| Synthesis Method | Fmoc-SPPS | [10] |
| Purity (Post-HPLC) | >95% | [11] |
| Overall Yield | 15-25% | [10] |
| Inhibitory Constant (Kd) | 29.7 nM | [4][6] |
Fmoc-SPPS Workflow
The overall workflow for the synthesis of MIP-7 involves sequential steps of deprotection, coupling, and washing, followed by a final cleavage from the solid support and purification.
Detailed Synthesis Protocol
This protocol outlines the manual synthesis of MIP-7 on a 0.1 mmol scale.
1. Materials and Reagents
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, Diisopropylethylamine (DIPEA), Acetonitrile (ACN), Diethyl ether (cold).
-
Amino Acids: Fmoc-protected amino acids with appropriate side-chain protecting groups (e.g., Trt for Gln/Asn, Pbf for Arg, Boc for Lys/Trp, tBu for Ser/Thr/Tyr/Glu).
-
Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HCTU.
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water.
2. Resin Preparation
-
Place an appropriate amount of Rink Amide resin (e.g., ~150-200 mg for a 0.1 mmol scale, depending on resin loading) into a fritted peptide synthesis vessel.
-
Add DMF to the resin and allow it to swell for at least 30-60 minutes at room temperature with gentle agitation[7][13].
-
Drain the DMF from the vessel.
3. Iterative Synthesis Cycle (Deprotection and Coupling) This cycle is repeated for each of the 23 amino acids in the sequence, starting from the C-terminal Leucine (Leu) and ending at the N-terminal Tryptophan (Trp).
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-7 minutes and drain[13].
-
Repeat the 20% piperidine treatment for another 5-7 minutes to ensure complete Fmoc removal.
-
-
Washing:
-
Wash the resin thoroughly to remove residual piperidine. A typical wash cycle is 5 times with DMF, followed by 3 times with DCM, and finally 3 times with DMF.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (3-4 equivalents relative to resin loading) and HBTU (3-4 eq.) in DMF.
-
Add DIPEA (6-8 eq.) to the mixture to activate the amino acid.
-
Immediately add the activated amino acid solution to the resin in the synthesis vessel.
-
Agitate the mixture for 1-2 hours at room temperature[14]. A ninhydrin test can be performed to check for reaction completion (a negative result indicates a complete coupling).
-
-
Washing:
-
Drain the coupling solution and wash the resin 5 times with DMF.
-
-
Repeat: Return to Step 1 of the cycle for the next amino acid in the sequence.
4. Cleavage and Side-Chain Deprotection
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptidyl-resin with DCM and dry it under a stream of nitrogen.
-
Prepare the cleavage cocktail (TFA/TIS/H₂O; 95:2.5:2.5).
-
Add the cleavage cocktail to the dried resin (~10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling[12].
-
Filter the resin to collect the TFA solution containing the cleaved peptide. Wash the resin once more with a small amount of fresh TFA.
5. Peptide Precipitation and Purification
-
Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing a large volume (~10x) of ice-cold diethyl ether[12].
-
A white precipitate should form. Centrifuge the mixture to pellet the crude peptide.
-
Decant the ether, wash the peptide pellet twice more with cold ether, and then dry the pellet under vacuum to remove residual solvent.
-
Dissolve the crude peptide in a minimal amount of a water/acetonitrile mixture and lyophilize.
6. Purification and Characterization
-
Purification:
-
Purify the lyophilized crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC)[15].
-
A C18 column is typically used with a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA)[11][16].
-
Collect fractions corresponding to the major peak and confirm their identity using mass spectrometry.
-
-
Characterization:
Disclaimer: This protocol is a general guideline. Optimization of coupling times, reagents, and purification gradients may be necessary to achieve the desired purity and yield. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. Frontiers | Regulation of Myostatin on the Growth and Development of Skeletal Muscle [frontiersin.org]
- 2. Myostatin and the skeletal muscle atrophy and hypertrophy signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the Myostatin Signaling Pathway to Treat Muscle Wasting Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | 1621169-52-5 | Benchchem [benchchem.com]
- 6. glpbio.com [glpbio.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of Myostatin Inhibitory d-Peptides to Enhance the Potency, Increasing Skeletal Muscle Mass in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 12. rsc.org [rsc.org]
- 13. chem.uci.edu [chem.uci.edu]
- 14. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 15. agilent.com [agilent.com]
- 16. agilent.com [agilent.com]
Application Notes and Protocols for Administering Myostatin Inhibitory Peptide 7 (MIP-7) in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myostatin, a member of the transforming growth factor-β (TGF-β) superfamily, is a critical negative regulator of skeletal muscle mass. Its inhibition presents a promising therapeutic strategy for muscle-wasting diseases such as muscular dystrophy, cachexia, and sarcopenia. Myostatin Inhibitory Peptide 7 (MIP-7) is a 23-amino acid peptide derived from the mouse myostatin prodomain (amino acid residues 21-43)[1][2][3]. It functions by directly binding to mature myostatin, thereby blocking its interaction with the activin type IIA/B (ActRIIA/B) receptors and inhibiting the downstream Smad2/3 signaling cascade that leads to the suppression of muscle growth[1]. These application notes provide detailed protocols for the in vivo administration of MIP-7 in mice and subsequent analysis of its effects on muscle mass, function, and signaling pathways.
Mechanism of Action of Myostatin and MIP-7
Myostatin circulates in an inactive complex with its prodomain. Upon cleavage, the mature myostatin dimer is released and binds to ActRIIB receptors on the surface of muscle cells. This binding event recruits and activates activin type I receptors (ALK4/5), leading to the phosphorylation of Smad2 and Smad3 proteins. The phosphorylated Smad2/3 complex then translocates to the nucleus, where it regulates the transcription of genes that inhibit myoblast proliferation and differentiation, ultimately restricting muscle growth.
MIP-7, with the sequence WRQNTRYSRIEAIKIQILSKLRL-amide, mimics the inhibitory action of the myostatin prodomain[1]. By binding directly to mature myostatin, MIP-7 physically obstructs the receptor-binding site, preventing the initiation of the signaling cascade and thus promoting muscle growth.
Data Presentation
| Parameter | Control Group | MIP-7 Treated Group | Expected Outcome | Reference |
| Body Weight | Baseline | Increased | Increase in lean mass | [4] |
| Tibialis Anterior (TA) Muscle Weight (mg) | Baseline | Increased | Muscle hypertrophy | [5] |
| Gastrocnemius Muscle Weight (mg) | Baseline | Increased | Muscle hypertrophy | [5] |
| Forelimb Grip Strength (g) | Baseline | Increased | Improved muscle function | [4][6] |
| Hindlimb Grip Strength (g) | Baseline | Increased | Improved muscle function | [4][6] |
| TA Muscle Fiber Cross-Sectional Area (µm²) | Baseline | Increased | Myofiber hypertrophy | [5] |
| Phosphorylated Smad2/3 / Total Smad2/3 Ratio (Western Blot) | High | Decreased | Inhibition of myostatin signaling | [7] |
Experimental Protocols
In Vivo Administration of MIP-7
This protocol is based on methodologies for similar myostatin inhibitory peptides administered intramuscularly to mice[4][5].
Materials:
-
This compound (MIP-7), lyophilized powder
-
Sterile saline (0.9% NaCl)
-
Insulin syringes (e.g., 29G)
-
Anesthetic (e.g., isoflurane or avertin)
-
Animal scale
-
70% ethanol
Procedure:
-
Peptide Reconstitution:
-
Reconstitute lyophilized MIP-7 in sterile saline to a final concentration of 0.75 mM. Gently vortex to dissolve. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Animal Preparation:
-
Use adult male mice (e.g., C57BL/6 or mdx models, 5-8 weeks old).
-
Anesthetize the mouse using an approved institutional protocol.
-
Weigh the mouse and record the weight.
-
Shave the fur over the tibialis anterior (TA) muscle of the hindlimb to be injected and sterilize the skin with 70% ethanol.
-
-
Intramuscular Injection:
-
Draw the desired volume of the MIP-7 solution into an insulin syringe. A typical injection volume for the TA muscle is 20-40 µL[5][8][9].
-
Locate the belly of the TA muscle.
-
Insert the needle into the muscle at a shallow angle (approximately 10-30 degrees) to a depth of 2-3 mm[8].
-
Slowly inject the peptide solution over 10-15 seconds.
-
Leave the needle in place for an additional 5-10 seconds to prevent leakage upon withdrawal.
-
For the control group, inject an equal volume of sterile saline.
-
-
Dosing Regimen:
-
A single injection can induce a measurable increase in muscle mass. For a more sustained effect, injections can be repeated. A common regimen is to administer the injection on day 0 and repeat it on day 14[4].
-
Monitor the animals daily for any adverse reactions.
-
-
Endpoint:
-
Euthanize the mice at a predetermined time point (e.g., 28 or 42 days after the initial injection) for tissue collection and analysis[10].
-
Assessment of Muscle Function: Grip Strength Test
Materials:
-
Grip strength meter with a wire grid
-
Animal scale
Procedure:
-
Acclimatize the mouse to the testing room for at least 30 minutes before the test.
-
Turn on the grip strength meter and set it to record the peak force in grams.
-
Hold the mouse by the base of its tail and lower it towards the grid.
-
Allow the mouse to grasp the grid with its forelimbs (for forelimb strength) or all four limbs (for combined strength)[6][11][12].
-
Gently and steadily pull the mouse away from the grid horizontally until it releases its grip[11][12].
-
Record the peak force displayed on the meter.
-
Perform five consecutive measurements with a short rest period in between.
-
Use the highest recorded value for analysis.
-
Normalize the grip strength to the mouse's body weight.
Histological Analysis of Muscle Fibers
Materials:
-
Dissecting tools
-
Optimal cutting temperature (OCT) compound
-
Isopentane cooled with liquid nitrogen
-
Cryostat
-
Microscope slides
-
Hematoxylin and Eosin (H&E) staining reagents
-
Microscope with imaging software
Procedure:
-
Tissue Collection and Freezing:
-
Following euthanasia, carefully dissect the tibialis anterior and gastrocnemius muscles.
-
Remove any excess connective tissue and weigh the muscles.
-
Mount the muscle on a cork disc with OCT compound and freeze in isopentane cooled by liquid nitrogen.
-
Store the frozen blocks at -80°C.
-
-
Cryosectioning:
-
Using a cryostat, cut 10 µm thick cross-sections from the mid-belly of the muscle.
-
Mount the sections on microscope slides.
-
-
H&E Staining:
-
Air dry the slides for 5-10 minutes.
-
Immerse slides in hematoxylin for 5-10 minutes to stain the nuclei blue/purple[13][14][15].
-
Rinse with running tap water.
-
Dip in a "bluing" agent (e.g., Scott's tap water substitute) to enhance the nuclear staining.
-
Counterstain with eosin for 1-3 minutes to stain the cytoplasm and extracellular matrix pink/red[14][15].
-
Dehydrate the sections through a series of increasing ethanol concentrations (70%, 95%, 100%) and clear with xylene[14][16].
-
Mount with a coverslip using a xylene-based mounting medium.
-
-
Image Analysis:
-
Capture images of the stained sections using a microscope.
-
Use imaging software (e.g., ImageJ) to measure the cross-sectional area (CSA) of individual muscle fibers. Measure at least 100 fibers per muscle sample.
-
Western Blot for Phosphorylated Smad2/3
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Smad2/3 (Ser423/425) and anti-total Smad2/3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize frozen muscle tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Sonicate the lysate to ensure complete lysis, especially for nuclear proteins like p-Smad2/3[17].
-
Centrifuge at high speed to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 30-50 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Smad2/3 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total Smad2/3 and a loading control (e.g., GAPDH or β-actin).
-
Quantify the band intensities using densitometry software and calculate the ratio of p-Smad2/3 to total Smad2/3.
-
References
- 1. This compound | 1621169-52-5 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. Chain-Shortened Myostatin Inhibitory Peptides Improve Grip Strength in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Myostatin Inhibitory d-Peptides to Enhance the Potency, Increasing Skeletal Muscle Mass in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Myostatin Inhibition-Induced Increase in Muscle Mass and Strength Was Amplified by Resistance Exercise Training, and Dietary Essential Amino Acids Improved Muscle Quality in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Smad2/3 Proteins Are Required for Immobilization-induced Skeletal Muscle Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of Skeletal Muscle Injury by Intramuscular Injection of Cardiotoxin in Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Volume of Intramuscular Injection into the Caudal Thigh Muscles of Female and Male BALB/c Mice (Mus musculus) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Increasing Skeletal Muscle Mass in Mice by Non-Invasive Intramuscular Delivery of Myostatin Inhibitory Peptide by Iontophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Grip Strength Protocol - IMPReSS [web.mousephenotype.org]
- 12. mmpc.org [mmpc.org]
- 13. Scientific Protocol for H&E staining in Heart and Skeletal Muscle [protocols.io]
- 14. Muscle Histology Characterization Using H&E Staining and Muscle Fiber Type Classification Using Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 15. treat-nmd.org [treat-nmd.org]
- 16. researchgate.net [researchgate.net]
- 17. Interactions between p-Akt and Smad3 in injured muscles initiate myogenesis or fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying Muscle Hypertrophy with Myostatin Inhibitory Peptide 7
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Myostatin Inhibitory Peptide 7 (MIP-7) for inducing and quantifying skeletal muscle hypertrophy. This document outlines the mechanism of action of MIP-7, detailed protocols for in vitro and in vivo experimentation, and methods for data analysis and presentation.
Myostatin, a member of the transforming growth factor-β (TGF-β) superfamily, is a potent negative regulator of skeletal muscle mass.[1][2] It is primarily produced by myocytes and acts on muscle cells to inhibit their growth and differentiation.[3] Myostatin signals through the activin type IIB receptor (ActRIIB), initiating a signaling cascade that involves the phosphorylation of Smad2 and Smad3 proteins.[4][5] These activated Smads then translocate to the nucleus to regulate genes that suppress myogenesis.[4] this compound is a 23-amino acid peptide derived from the mouse myostatin prodomain.[4][6] It functions by directly binding to mature myostatin, thereby preventing its interaction with ActRIIB and inhibiting the downstream signaling cascade that leads to muscle growth suppression.[4]
Mechanism of Action: Myostatin Signaling and Inhibition by MIP-7
Myostatin exerts its inhibitory effect on muscle growth through a well-defined signaling pathway. MIP-7 directly interferes with this pathway, leading to a disinhibition of muscle development and subsequent hypertrophy.
Canonical Myostatin Signaling Pathway
The canonical myostatin signaling pathway is mediated by Smad proteins.
Non-Canonical Myostatin Signaling
Myostatin also influences other signaling pathways, notably the PI3K/Akt/mTOR pathway, which is a critical regulator of protein synthesis and muscle hypertrophy.[2][7] Myostatin negatively regulates the Akt pathway.[2][3] Therefore, inhibition of myostatin by MIP-7 can lead to the disinhibition of the Akt/mTOR pathway, promoting protein synthesis.[4][7]
Quantitative Data Presentation
The following tables summarize key quantitative data from studies investigating myostatin inhibitors, including peptides and antibodies.
Table 1: In Vitro Inhibitory Activity of Myostatin Inhibitors
| Inhibitor | Assay Type | Cell Line | IC50 Value | Reference |
| Peptide 3d (MIP-7 derivative) | Luciferase Reporter | HEK293 | 0.32 µM | [4][8] |
| Myostatin Inhibitory Peptide 1 | Luciferase Reporter | HEK293 | 3.56 µM | [8] |
| MIP-7 | Binding Affinity (Kd) | - | 29.7 nM | [6] |
Table 2: In Vivo Effects of Myostatin Inhibition on Muscle Mass
| Inhibitor/Model | Animal Model | Muscle | Treatment Duration | % Increase in Muscle Mass | Reference |
| Peptide 3d (MIP-7 derivative) | mdx mice | Tibialis Anterior | 42 days | ~10-15% | [8] |
| sActRIIB-Fc | Wild-type mice | Gastrocnemius | 4 weeks | ~25-35% | [9] |
| MID-35 (d-peptide) | Wild-type mice | Tibialis Anterior | 42 days | ~25% | [10] |
| Anti-myostatin antibody | Young and aged mice | Quadriceps | 4 weeks | ~15-20% | [5][9] |
Experimental Protocols
Detailed methodologies for key experiments to quantify the effects of this compound are provided below.
Experimental Workflow: From In Vitro Validation to In Vivo Efficacy
The following diagram illustrates a typical experimental workflow for evaluating a myostatin inhibitor like MIP-7.
Protocol 1: In Vitro Myostatin Inhibition using Luciferase Reporter Assay
This assay quantitatively determines the inhibitory potency (IC50) of MIP-7 by measuring the suppression of a myostatin-responsive reporter gene.[4]
Materials:
-
HEK293 cells
-
Myostatin-responsive (SBE)4-luciferase reporter plasmid
-
Recombinant human myostatin
-
This compound (MIP-7)
-
Lipofectamine 2000 or similar transfection reagent
-
DMEM with 10% FBS
-
Opti-MEM
-
Luciferase Assay System (e.g., Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.
-
Transfection: Co-transfect the cells with the (SBE)4-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Peptide-Myostatin Incubation: Prepare serial dilutions of MIP-7. Pre-incubate the diluted peptide with a constant concentration of recombinant human myostatin (e.g., 8 ng/mL) for 1 hour at 37°C.
-
Cell Treatment: After 24 hours of transfection, replace the medium with the pre-incubated myostatin/peptide mixtures. Include controls for basal luciferase activity (no myostatin) and maximal myostatin-induced activity (myostatin alone).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the assay kit manufacturer's instructions.
-
Data Analysis: Normalize the luciferase readings to the control wells. Plot the percentage of inhibition against the logarithm of the peptide concentration and fit a dose-response curve to calculate the IC50 value.
Protocol 2: In Vitro Muscle Hypertrophy Assessment in C2C12 Myotubes
This protocol assesses the direct effect of MIP-7 on myotube size, a key indicator of muscle hypertrophy at the cellular level.[11]
Materials:
-
C2C12 myoblasts
-
Growth Medium (DMEM, 10% FBS)
-
Differentiation Medium (DMEM, 2% horse serum)
-
This compound (MIP-7)
-
Recombinant myostatin (optional, to demonstrate rescue)
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking buffer (5% BSA in PBS)
-
Anti-myosin heavy chain (MHC) antibody
-
Fluorescently-labeled secondary antibody
-
DAPI
-
Fluorescence microscope and image analysis software (e.g., ImageJ)
Procedure:
-
Differentiation: Seed C2C12 myoblasts and grow to confluence. Induce differentiation by switching to differentiation medium. Allow myotubes to form over 4-5 days.
-
Treatment: Treat the differentiated myotubes with various concentrations of MIP-7 for 48-72 hours. A control group with no treatment and a group treated with myostatin can be included.
-
Fixation and Staining:
-
Wash cells with PBS and fix with 4% PFA for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Block with 5% BSA for 1 hour.
-
Incubate with primary anti-MHC antibody overnight at 4°C.
-
Wash and incubate with a fluorescently-labeled secondary antibody and DAPI for 1 hour.
-
-
Imaging and Analysis:
-
Capture images using a fluorescence microscope.
-
Using image analysis software, measure the diameter of at least 100 myotubes per condition.
-
Calculate the average myotube diameter for each treatment group. Statistical significance can be determined using ANOVA.
-
Protocol 3: In Vivo Quantification of Muscle Hypertrophy in Mice
This protocol details the in vivo administration of MIP-7 to mice and subsequent analysis of muscle hypertrophy.
Materials:
-
8-12 week old male C57BL/6 mice (or a muscle disease model like mdx mice)
-
This compound (MIP-7) dissolved in sterile saline
-
Anesthesia (e.g., isoflurane)
-
Calipers
-
Grip strength meter
-
Dissection tools
-
Optimal Cutting Temperature (OCT) compound
-
Isopentane cooled with liquid nitrogen
-
Hematoxylin and Eosin (H&E) stain
-
Microscope with a camera and image analysis software
Procedure:
-
Animal Grouping and Treatment:
-
Divide mice into a control group (saline injection) and a treatment group (MIP-7 injection).
-
Administer MIP-7 via a chosen route (e.g., intramuscular injection into the tibialis anterior muscle or systemic intraperitoneal injection). A typical dosing regimen might be 1-10 mg/kg, administered daily or several times a week for 4-8 weeks.
-
-
Functional Assessment (Optional):
-
Measure forelimb grip strength weekly to assess functional improvement.
-
-
Tissue Collection:
-
At the end of the treatment period, euthanize the mice.
-
Carefully dissect specific muscles (e.g., tibialis anterior, gastrocnemius, quadriceps).
-
Weigh the muscles immediately. Normalize muscle weight to tibia length or initial body weight.[11]
-
-
Histological Analysis:
-
Embed a portion of the muscle in OCT compound and freeze in cooled isopentane.
-
Cryosection the muscle at the mid-belly (10 µm thickness).
-
Stain sections with H&E to visualize muscle fiber outlines.
-
-
Quantification of Fiber Cross-Sectional Area (CSA):
Protocol 4: Measurement of In Vivo Muscle Protein Synthesis
The flooding dose technique is a common method to measure the rate of protein synthesis in vivo.[13][14]
Materials:
-
Mice (control and MIP-7 treated)
-
L-[ ring -3H]phenylalanine or similar isotopic tracer
-
Large dose of unlabeled phenylalanine
-
Syringes for injection
-
Homogenization buffer
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
Tracer Injection: Inject mice with a "flooding dose" of labeled phenylalanine. This large dose ensures rapid equilibration of the tracer in the precursor pools for protein synthesis.
-
Timed Tissue Collection: At a specific time point after injection (e.g., 30 minutes), euthanize the mice and rapidly collect muscle tissue. Also, collect a blood sample.
-
Sample Processing:
-
Homogenize the muscle tissue.
-
Precipitate proteins with TCA.
-
Hydrolyze the protein pellet to release amino acids.
-
-
Measurement of Radioactivity:
-
Measure the specific radioactivity of phenylalanine in the tissue fluid (precursor pool) and in the hydrolyzed protein pellet (incorporated tracer).
-
-
Calculation of Fractional Synthesis Rate (FSR):
-
FSR (%/day) = (SA_protein / (SA_precursor * t)) * 100
-
Where SA_protein is the specific activity in protein, SA_precursor is the specific activity in the precursor pool, and t is the incorporation time in days.
-
-
Data Analysis: Compare the FSR between control and MIP-7 treated groups to determine the effect on protein synthesis.
References
- 1. Targeting the myostatin signaling pathway to treat muscle loss and metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myostatin and the skeletal muscle atrophy and hypertrophy signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myostatin - Wikipedia [en.wikipedia.org]
- 4. This compound | 1621169-52-5 | Benchchem [benchchem.com]
- 5. Myostatin blockade with a fully human monoclonal antibody induces muscle hypertrophy and reverses muscle atrophy in young and aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Myostatin and the skeletal muscle atrophy and hypertrophy signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Potent Myostatin Inhibitory Peptides through Hydrophobic Residue-Directed Structural Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Myostatin Inhibition-Induced Increase in Muscle Mass and Strength Was Amplified by Resistance Exercise Training, and Dietary Essential Amino Acids Improved Muscle Quality in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. In Vitro, In Vivo, and In Silico Methods for Assessment of Muscle Size and Muscle Growth Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for quantifying muscle fiber size, number, and central nucleation of mouse skeletal muscle cross-sections using Myotally software - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vivo Measurement of Muscle Protein Synthesis Rate Using the Flooding Dose Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vivo Measurement of Muscle Protein Synthesis Rate Using the Flooding Dose Technique | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Myostatin Inhibitory Peptide 7 (MIP-7) in Sarcopenia Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarcopenia, the age-related loss of skeletal muscle mass and function, presents a significant challenge to healthy aging. Myostatin, a member of the transforming growth factor-β (TGF-β) superfamily, is a potent negative regulator of muscle growth.[1][2] Its expression is elevated in aging subjects, contributing to muscle wasting.[3] Myostatin Inhibitory Peptide 7 (MIP-7) is a 23-amino acid peptide derived from the mouse myostatin prodomain (residues 21-43) that offers a promising therapeutic strategy to counteract sarcopenia by directly neutralizing myostatin.[1][4][5] These notes provide detailed applications and protocols for utilizing MIP-7 in preclinical sarcopenia research.
Peptide Sequence: WRQNTRYSRIEAIKIQILSKLRL-amide[3][5]
Mechanism of Action
Myostatin initiates its muscle-suppressing signal by binding to the Activin Type IIB receptor (ActRIIB) on the surface of muscle cells. This binding recruits and activates a type I receptor (ALK4 or ALK5), triggering an intracellular cascade that involves the phosphorylation of SMAD2 and SMAD3 proteins.[3] The activated SMAD complex then translocates to the nucleus, where it regulates gene expression to inhibit myoblast proliferation and differentiation, ultimately suppressing muscle growth.[6]
MIP-7 functions as a direct antagonist of myostatin. It physically binds to mature myostatin, effectively blocking the site required for interaction with the ActRIIA/B receptors. This blockade prevents the initiation of the anti-myogenic signaling cascade, thereby removing the "brakes" on muscle growth and promoting an increase in muscle mass.[5]
Figure 1: Myostatin signaling pathway and the inhibitory mechanism of MIP-7.
Quantitative Data Summary
The following tables summarize the known in vitro inhibitory activity of MIP-7 and the in vivo effects observed with closely related prodomain-derived peptides in mouse models. This data can serve as a benchmark for experimental design.
Table 1: In Vitro Inhibitory Activity of this compound (MIP-7)
| Parameter | Value | Assay System | Reference |
| IC50 | 3.56 ± 0.25 µM | Luciferase Reporter Assay (HEK293 cells) | Takayama et al., 2017[3] |
| Kd | 29.7 nM | Surface Plasmon Resonance | Takayama et al., 2015[1] |
Table 2: In Vivo Efficacy of Myostatin Prodomain-Derived Peptides in Mouse Models (Note: Data is from studies on MIP-7 or its potent derivatives in muscle wasting models. Efficacy in sarcopenia models should be determined empirically.)
| Peptide / Treatment | Mouse Model | Dosing Regimen | Key Finding | Percent Change vs. Control | Reference |
| MIP-7 Derivative (3d) | mdx (DMD model) | 30 nmol, intramuscular (TA), Days 0 & 14 | Increased Tibialis Anterior (TA) Muscle Weight | +10% to +19% | Takayama et al., 2017[3] |
| MIP-7 Derivative (MID-35) | C57BL/6J | 30 nmol, single intramuscular (TA) injection | Increased TA Muscle Weight at Day 28 | +33% | Takayama et al., 2022[7] |
| Anti-Myostatin Antibody | Aged Mice | 10 mg/kg, weekly subcutaneous injection | Increased Body Mass | +13% | Based on general myostatin inhibition literature[6] |
Experimental Protocols
Protocol 1: In Vitro Myostatin Inhibition Assay (Luciferase Reporter)
This protocol determines the inhibitory activity of MIP-7 on myostatin signaling in a cell-based assay.
Materials:
-
HEK293 cells (or other suitable cell line, e.g., A204 rhabdomyosarcoma)
-
DMEM with 10% FBS and antibiotics
-
SMAD Binding Element (SBE) Luciferase Reporter Plasmid (e.g., pGL3-(CAGA)12)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
Recombinant human myostatin
-
This compound (MIP-7)
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 24-well plate at a density that will result in 80-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the SBE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Peptide and Myostatin Incubation: 24 hours post-transfection, replace the medium. Add recombinant myostatin to a final concentration of ~1 nM.[8] Concurrently, add varying concentrations of MIP-7 (e.g., 0.1 µM to 50 µM) to the wells. Include a positive control (myostatin only) and a negative control (vehicle only).
-
Incubation: Incubate the cells for 16-24 hours at 37°C.
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.
-
Luminescence Measurement: Measure both firefly and Renilla luciferase activity in the cell lysates using a luminometer according to the assay kit manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log concentration of MIP-7 to determine the IC50 value.
Figure 2: Workflow for the in vitro myostatin inhibition luciferase assay.
Protocol 2: In Vivo Evaluation of MIP-7 in an Aged Mouse Model of Sarcopenia
This protocol outlines a general framework for assessing the efficacy of MIP-7 in aged mice. Specific parameters like dosage and administration frequency should be optimized based on pilot studies.
Animal Model:
-
Aged C57BL/6J mice (e.g., 18-24 months old) are a commonly used model for sarcopenia research.[9]
Treatment Groups:
-
Vehicle Control: Aged mice receiving vehicle (e.g., saline) injections.
-
MIP-7 Treatment: Aged mice receiving MIP-7 injections.
-
(Optional) Young Control: Young adult mice (e.g., 3-4 months old) receiving vehicle to establish a baseline for healthy muscle mass and function.
Administration (Proposed):
-
Route: Systemic administration (subcutaneous or intraperitoneal injection) is recommended for a systemic condition like sarcopenia. Local intramuscular injection can be used to study localized effects.
-
Dosage: Based on related peptide studies, a starting dose range of 1-10 mg/kg could be explored.
-
Frequency: Weekly or bi-weekly injections for a duration of 4-8 weeks.
Procedure:
-
Acclimatization and Baseline Measurements: Acclimatize mice and perform baseline measurements for body weight, grip strength, and optionally, body composition (e.g., via DEXA).
-
Peptide Administration: Administer MIP-7 or vehicle according to the predetermined schedule. Monitor animal health and body weight regularly throughout the study.
-
Functional Assessment: Perform grip strength tests weekly or bi-weekly to assess muscle function.
-
Endpoint and Tissue Collection: At the end of the treatment period, perform final functional assessments. Euthanize mice and carefully dissect, weigh, and process key muscles (e.g., Tibialis Anterior, Gastrocnemius, Quadriceps, Soleus).
-
Histological Analysis: Snap-freeze a portion of the muscle in isopentane cooled by liquid nitrogen for cryosectioning and histological analysis of muscle fiber cross-sectional area (CSA).
-
Molecular Analysis: Store a portion of the muscle at -80°C for subsequent analysis (e.g., Western blot for SMAD phosphorylation, qPCR for atrogenes).
Figure 3: Experimental workflow for evaluating MIP-7 in a sarcopenia mouse model.
Protocol 3: Forelimb Grip Strength Test
This non-invasive test is a primary method for evaluating muscle function in rodent models of sarcopenia.
Materials:
-
Small animal grip strength meter with a horizontal bar or grid.
Procedure:
-
Position the mouse so that it grasps the bar or grid with its forepaws.
-
Gently pull the mouse horizontally away from the meter by its tail, ensuring the body remains parallel to the apparatus.
-
The meter will record the peak force (in grams or Newtons) exerted by the mouse before it releases its grip.
-
Perform 3-5 consecutive measurements for each mouse, allowing a short rest period between trials.
-
Average the measurements for each animal to obtain a final grip strength value. It is recommended to use absolute grip strength values, as normalization to body weight can introduce bias in geriatric mice.[10][11]
Protocol 4: Histological Analysis of Muscle Fiber Cross-Sectional Area (CSA)
This protocol is used to quantify changes in muscle fiber size, a key indicator of hypertrophy.
Materials:
-
Cryostat
-
Microscope slides
-
Antibodies: Primary antibody against Laminin or Dystrophin (to outline muscle fibers), and appropriate fluorescently-labeled secondary antibody.
-
Mounting medium with DAPI (to stain nuclei).
-
Fluorescence microscope with imaging software (e.g., ImageJ/Fiji).
Procedure:
-
Sectioning: Using a cryostat, cut transverse sections (8-10 µm thick) of the frozen muscle samples and mount them on slides.
-
Blocking: Rehydrate the sections and block non-specific antibody binding using a blocking buffer (e.g., 5% goat serum in PBS) for at least 30 minutes.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody (e.g., anti-Laminin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Mounting: Wash the sections again and mount with a coverslip using mounting medium containing DAPI.
-
Imaging: Capture images of the stained sections using a fluorescence microscope.
-
Image Analysis: Use software like ImageJ to manually or automatically trace the outline of individual muscle fibers (visualized by the Laminin/Dystrophin stain) and calculate the cross-sectional area (CSA) of each fiber. Analyze several hundred fibers from different fields of view per muscle to ensure a representative sample. Compare the distribution of fiber sizes between treatment groups.
Conclusion
This compound represents a targeted approach for the development of therapeutics for sarcopenia. The protocols and data provided herein offer a comprehensive framework for researchers to investigate the efficacy and mechanism of MIP-7 in relevant preclinical models. Rigorous evaluation of both muscle mass and function is critical to validating its potential as a treatment for age-related muscle wasting.
References
- 1. Identification of the minimum peptide from mouse myostatin prodomain for human myostatin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide Tool-Driven Functional Elucidation of Biomolecules Related to Endocrine System and Metabolism [jstage.jst.go.jp]
- 3. Development of Potent Myostatin Inhibitory Peptides through Hydrophobic Residue-Directed Structural Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. This compound | 1621169-52-5 | Benchchem [benchchem.com]
- 6. aups.org.au [aups.org.au]
- 7. Development of Myostatin Inhibitory d-Peptides to Enhance the Potency, Increasing Skeletal Muscle Mass in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Myostatin Inhibition-Induced Increase in Muscle Mass and Strength Was Amplified by Resistance Exercise Training, and Dietary Essential Amino Acids Improved Muscle Quality in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Structural Basis for the Effective Myostatin Inhibition of the Mouse Myostatin Prodomain-Derived Minimum Peptide - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Myostatin Inhibitory Peptide 7 Stability In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the in vivo stability of Myostatin Inhibitory Peptide 7 (MIP-7).
Frequently Asked Questions (FAQs)
Q1: What is this compound (MIP-7) and why is its in vivo stability a concern?
This compound (MIP-7) is a 23-amino acid peptide derived from the mouse myostatin prodomain (residues 21-43) with the sequence WRQNTRYSRIEAIKIQILSKLRL-amide.[1] It functions by binding to mature myostatin, preventing it from interacting with its receptor, Activin Receptor Type IIB (ActRIIB), thereby inhibiting the anti-myogenic signaling cascade.[1] However, like many natural L-peptides, MIP-7 is susceptible to rapid degradation by proteases in the body and renal clearance, leading to a short in vivo half-life and limiting its therapeutic potential.[1][2]
Q2: What are the primary mechanisms of in vivo degradation for peptides like MIP-7?
The primary mechanisms of in vivo degradation for peptides are:
-
Proteolytic Degradation: Peptidases (enzymes that break down peptides) in the blood, tissues, and cells can cleave the peptide bonds of MIP-7, rendering it inactive.
-
Renal Clearance: Due to its small size, MIP-7 can be rapidly filtered from the blood by the kidneys and excreted.
Q3: What are the most common strategies to improve the in vivo stability of MIP-7?
Several strategies can be employed to enhance the in vivo stability of MIP-7:
-
Amino Acid Substitution: Replacing natural L-amino acids with non-natural D-amino acids can make the peptide resistant to degradation by proteases, which are stereospecific for L-amino acids.
-
Retro-Inverso Peptides: This strategy involves synthesizing the peptide with D-amino acids in a reversed sequence. This modification often preserves the side-chain topology necessary for binding while making the peptide highly resistant to enzymatic degradation. A notable example is the development of MID-35, a retro-inverso D-peptide analog of a myostatin inhibitor, which has shown superior in vivo efficacy and stability compared to its L-peptide counterpart, MIPE-1686.[2][3][4][5][6]
-
PEGylation: The covalent attachment of polyethylene glycol (PEG) chains to the peptide increases its hydrodynamic volume, which can reduce renal clearance and sterically hinder the approach of proteolytic enzymes.
-
Lipidation/Fatty Acid Acylation: Attaching a lipid or fatty acid chain can promote binding to serum albumin, a long-lived plasma protein. This non-covalent complex is too large for renal filtration, thereby extending the peptide's circulation time.
-
Cyclization: Introducing a cyclic structure can make the peptide more rigid and less accessible to proteases.
-
Formulation Strategies: Encapsulating the peptide in nanoparticles or liposomes can protect it from degradation and control its release.
Q4: How does myostatin inhibition lead to increased muscle mass?
Myostatin negatively regulates muscle growth by binding to the ActRIIB receptor on muscle cells. This binding initiates an intracellular signaling cascade involving the phosphorylation of Smad2 and Smad3 proteins. Phosphorylated Smad2/3 then forms a complex with Smad4, which translocates to the nucleus and regulates the transcription of genes that inhibit myoblast proliferation and differentiation. By blocking the initial myostatin-receptor interaction, MIP-7 and its stable analogs prevent the phosphorylation of Smad2/3, thereby inhibiting the entire downstream signaling pathway and promoting muscle growth.[1]
Troubleshooting Guides
Problem 1: My modified Myostatin Inhibitory Peptide shows low activity in a cell-based assay.
| Possible Cause | Troubleshooting Step |
| Loss of Binding Affinity: The modification (e.g., PEGylation, amino acid substitution) has altered the peptide's conformation, reducing its affinity for myostatin. | - Synthesize and test a panel of peptides with modifications at different positions to identify sites that are not critical for binding.- Perform in silico docking studies to predict the impact of modifications on the peptide-myostatin interaction. |
| Incorrect Peptide Synthesis or Purification: The synthesized peptide may have impurities or incorrect sequence/structure. | - Verify the peptide sequence and purity using mass spectrometry and HPLC.- Ensure proper folding and disulfide bond formation if applicable. |
| Assay Interference: The modification itself (e.g., a large PEG chain) might be sterically hindering the peptide's interaction with myostatin in the context of the assay. | - Use a different assay format, such as a cell-free competition binding assay, to confirm direct binding to myostatin. |
Problem 2: My stabilized Myostatin Inhibitory Peptide has a shorter than expected in vivo half-life.
| Possible Cause | Troubleshooting Step |
| Incomplete Protease Resistance: The modification may not be sufficient to protect against all relevant proteases in vivo. | - Analyze peptide degradation fragments from in vivo samples using mass spectrometry to identify cleavage sites.- Introduce additional modifications at the identified cleavage sites. |
| Alternative Clearance Pathways: The peptide may be cleared by mechanisms other than proteolysis and renal filtration, such as receptor-mediated clearance in certain tissues. | - Conduct biodistribution studies using a labeled version of the peptide to identify tissues of accumulation and potential clearance. |
| Immunogenicity: The modified peptide may be recognized as foreign by the immune system, leading to rapid clearance by anti-peptide antibodies. | - Assess the immunogenicity of the peptide in animal models by measuring antibody titers.- Consider modifications to reduce immunogenicity, such as using less immunogenic linkers or polymers. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of Myostatin Inhibitory Peptides
| Peptide | Description | IC50 (µM) vs. Myostatin | Reference |
| MIP-7 (Peptide 1) | 23-amino acid L-peptide from mouse myostatin prodomain | 3.56 ± 0.25 | [1] |
| MIPE-1686 | 16-mer N-terminal-free L-peptide with three unnatural amino acids | 0.26 | [2] |
| MID-35 | 16-mer retro-inverso D-peptide | 0.19 | [2] |
| Peptide 3d | Modified 23-mer L-peptide | 0.32 ± 0.05 | [1] |
Table 2: Qualitative In Vivo Stability and Efficacy of Modified Myostatin Inhibitory Peptides
| Peptide | Modification Strategy | In Vivo Stability | In Vivo Efficacy (Mouse Model) | Reference |
| MIPE-1686 | L-peptide with unnatural amino acids | Concern for in vivo stability | Significantly increased tibialis anterior muscle mass | [2][4][5][6] |
| MID-35 | Retro-inverso D-peptide | Superior to MIPE-1686 | Significantly greater increase in tibialis anterior muscle mass compared to MIPE-1686 | [2][3][4][5][6] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis of this compound (WRQNTRYSRIEAIKIQILSKLRL-amide)
This protocol describes the manual Fmoc solid-phase peptide synthesis of MIP-7.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell Rink Amide resin in DMF for 1 hour in the synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: a. In a separate vial, dissolve 3 equivalents of the first Fmoc-protected amino acid (Fmoc-L-Leu-OH) and 3 equivalents of HOBt in DMF. b. Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes. c. Add the activated amino acid solution to the resin and shake for 2 hours. d. Wash the resin with DMF.
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (L, R, L, K, S, L, I, Q, I, K, A, I, E, R, S, Y, R, T, N, Q, R, W).
-
Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: a. Wash the resin with DCM and dry under vacuum. b. Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate containing the peptide.
-
Peptide Precipitation: Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Purification and Characterization: a. Centrifuge to pellet the peptide, decant the ether, and dry the peptide. b. Purify the crude peptide by reverse-phase HPLC. c. Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Protocol 2: In Vivo Pharmacokinetic Study of a Stabilized Myostatin Inhibitory Peptide in Mice
This protocol outlines a procedure for a basic pharmacokinetic study in mice.
Materials:
-
Stabilized myostatin inhibitory peptide
-
Sterile saline for injection
-
8-10 week old male C57BL/6 mice
-
Insulin syringes with 28-30G needles
-
Heparinized capillary tubes or EDTA-coated microcentrifuge tubes
-
Centrifuge
-
LC-MS/MS system for peptide quantification
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment.
-
Peptide Formulation: Dissolve the peptide in sterile saline to the desired concentration for injection.
-
Administration: Administer a single intravenous (IV) bolus dose of the peptide solution via the tail vein.
-
Blood Sampling: a. Collect blood samples (approximately 30-50 µL) at predetermined time points (e.g., 2, 5, 15, 30, 60, 120, 240, and 480 minutes) post-injection. b. Blood can be collected via retro-orbital sinus, submandibular vein, or tail vein. c. Collect blood into heparinized or EDTA-coated tubes.
-
Plasma Preparation: a. Centrifuge the blood samples at 4°C to separate the plasma. b. Transfer the plasma supernatant to a new tube and store at -80°C until analysis.
-
Sample Analysis: a. Quantify the concentration of the peptide in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: a. Plot the plasma concentration-time data. b. Calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd) using appropriate software.
Protocol 3: Myostatin Activity Measurement using a Smad2/3-Responsive Luciferase Reporter Assay
This protocol describes how to measure the inhibitory activity of a peptide on the myostatin signaling pathway.
Materials:
-
HEK293 cells stably expressing a Smad2/3-responsive luciferase reporter construct
-
DMEM with 10% FBS
-
Recombinant human myostatin
-
Myostatin inhibitory peptide
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the HEK293 Smad2/3-luciferase reporter cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.
-
Peptide and Myostatin Preparation: a. Prepare a series of dilutions of the myostatin inhibitory peptide in serum-free DMEM. b. Prepare a solution of recombinant human myostatin in serum-free DMEM at a concentration that gives a submaximal response in the assay (e.g., 10 ng/mL).
-
Treatment: a. Pre-incubate the diluted peptide solutions with the myostatin solution for 30 minutes at room temperature. b. Remove the growth medium from the cells and replace it with the peptide/myostatin mixtures. c. Include control wells with myostatin only (positive control) and serum-free medium only (negative control).
-
Incubation: Incubate the plate for 6-8 hours at 37°C in a CO2 incubator.
-
Luciferase Assay: a. Equilibrate the plate and the luciferase assay reagent to room temperature. b. Add the luciferase assay reagent to each well according to the manufacturer's instructions. c. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: a. Normalize the luciferase readings to the positive control (myostatin only). b. Plot the percentage of inhibition against the peptide concentration and determine the IC50 value.
Visualizations
Caption: Myostatin signaling pathway and the inhibitory action of MIP-7.
Caption: Workflow for developing and evaluating stabilized MIP-7.
Caption: Troubleshooting logic for MIP-7 stability experiments.
References
- 1. Development of Potent Myostatin Inhibitory Peptides through Hydrophobic Residue-Directed Structural Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Myostatin Inhibitory d-Peptides to Enhance the Potency, Increasing Skeletal Muscle Mass in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of Myostatin Inhibitory d-Peptides to Enhance the Potency, Increasing Skeletal Muscle Mass in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Collection - Development of Myostatin Inhibitory dâPeptides to Enhance the Potency, Increasing Skeletal Muscle Mass in Mice - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]
Myostatin inhibitory peptide 7 solubility and formulation challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Myostatin Inhibitory Peptide 7.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a 23-amino acid synthetic peptide derived from the mouse myostatin prodomain (amino acids 21-43).[1][2] It functions as a competitive inhibitor of myostatin, a negative regulator of muscle growth. The peptide binds directly to myostatin with a high affinity (Kd of 29.7 nM), preventing it from interacting with its cell surface receptor, Activin Receptor Type IIB (ActRIIB).[1][3] This blockade of the myostatin signaling pathway ultimately leads to an increase in muscle mass.
The sequence of this compound is: Trp-Arg-Gln-Asn-Thr-Arg-Tyr-Ser-Arg-Ile-Glu-Ala-Ile-Lys-Ile-Gln-Ile-Leu-Ser-Lys-Leu-Arg-Leu-NH2 [4]
Q2: What are the main challenges I should be aware of when working with this peptide?
The primary challenges associated with this compound are its solubility and potential for aggregation. Due to its specific amino acid composition, it may not be readily soluble in simple aqueous solutions and can form aggregates, which can affect its biological activity and lead to inaccurate experimental results. Careful selection of solvents and proper handling techniques are crucial for successful experiments. A related peptide, 7c-ri, has been observed to form insoluble aggregates during purification, highlighting a potential challenge for this class of peptides.[5]
Troubleshooting Guide
Solubility Issues
Problem: this compound is not dissolving in my desired solvent.
Solution:
-
Start with Water: The reported solubility in water is 11.6 mg/mL; however, this requires sonication and warming.[1][4]
-
Use Sonication and Gentle Warming: To aid dissolution in water, use an ultrasonic bath and gently warm the solution to 37°C.[1] Avoid excessive heat, as it can degrade the peptide.
-
Consider Organic Solvents for Hydrophobic Peptides: If the peptide has a high content of hydrophobic amino acids, initial solubilization in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) followed by dilution with an aqueous buffer is a common strategy.
-
Adjust pH for Charged Peptides:
-
Basic Peptides: If the peptide has a net positive charge, it will be more soluble in an acidic solution. Try dissolving it in a small amount of 10% acetic acid and then dilute with your buffer.
-
Acidic Peptides: If the peptide has a net negative charge, it will be more soluble in a basic solution. A small amount of 0.1 M ammonium bicarbonate can be used for initial dissolution before dilution.
-
-
Test a Small Amount First: Always test the solubility of a small aliquot of the peptide before dissolving the entire sample.
Formulation and Stability Challenges
Problem: My peptide solution appears cloudy or contains precipitates.
Solution:
This is likely due to peptide aggregation.
-
Centrifuge the Solution: Before use, centrifuge the solution to pellet any aggregates. Use the supernatant for your experiments.
-
Optimize Buffer Conditions:
-
pH: Ensure the pH of your buffer is at least one unit away from the peptide's isoelectric point (pI) to increase net charge and reduce aggregation.
-
Ionic Strength: Adjusting the salt concentration (e.g., 100-150 mM NaCl) can sometimes improve solubility and reduce aggregation.
-
-
Incorporate Solubilizing Agents: For particularly challenging peptides, the inclusion of chaotropic agents like 6 M Guanidine-HCl or 8 M Urea in the stock solution can prevent aggregation. However, be mindful of their compatibility with your downstream applications.
-
Proper Storage: Store peptide solutions in aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can promote aggregation. For peptides containing tryptophan, cysteine, or methionine, storing under an inert gas (argon or nitrogen) can prevent oxidation.
Problem: I am observing a loss of peptide activity over time.
Solution:
This could be due to chemical instability or degradation.
-
pH Considerations: Peptides are susceptible to degradation at extreme pH values. Maintain the pH of your formulation within a stable range, typically between 5 and 7.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot your stock solution into single-use volumes to prevent degradation from repeated temperature changes.
-
Protect from Light: Store peptide solutions protected from light, as some amino acids are light-sensitive.
-
Use Sterile Reagents: Prepare solutions with sterile water or buffers to prevent microbial contamination and degradation.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C130H222N42O32 | [1][4] |
| Molecular Weight | 2885.42 g/mol | [1][4] |
| Amino Acid Sequence | Trp-Arg-Gln-Asn-Thr-Arg-Tyr-Ser-Arg-Ile-Glu-Ala-Ile-Lys-Ile-Gln-Ile-Leu-Ser-Lys-Leu-Arg-Leu-NH2 | [4] |
| Solubility in Water | 11.6 mg/mL (with sonication and warming) | [1][4] |
| Binding Affinity (Kd) | 29.7 nM | [1][3] |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing this compound
-
Equilibrate: Allow the lyophilized peptide vial to warm to room temperature before opening to prevent condensation.
-
Initial Solvent Addition: Based on the peptide's properties (see Troubleshooting Guide), add a small amount of the appropriate initial solvent (e.g., sterile distilled water, 10% acetic acid, or DMSO) to the vial.
-
Vortex and Sonicate: Gently vortex the vial. If the peptide does not fully dissolve, sonicate the solution in an ultrasonic water bath for 10-15 minutes. Gentle warming to 37°C can also be applied.
-
Dilution: Once the peptide is dissolved, slowly add the desired aqueous buffer to reach the final concentration. Add the buffer dropwise while gently vortexing to prevent precipitation.
-
Sterilization: If required for cell-based assays, filter-sterilize the final peptide solution through a 0.22 µm filter.
Protocol 2: Assessing Peptide Aggregation using Dynamic Light Scattering (DLS)
-
Sample Preparation: Prepare the peptide solution at the desired concentration in the final formulation buffer.
-
DLS Measurement:
-
Transfer the solution to a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Allow the sample to equilibrate to the measurement temperature.
-
Perform the DLS measurement to determine the size distribution of particles in the solution.
-
-
Data Analysis: Analyze the data to identify the presence of large aggregates (typically >100 nm). A monomodal peak at a small hydrodynamic radius indicates a non-aggregated sample.
Visualizations
Caption: Myostatin Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Solubilizing this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound | 1621169-52-5 | Benchchem [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Development of Myostatin Inhibitory d-Peptides to Enhance the Potency, Increasing Skeletal Muscle Mass in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Myostatin Inhibitory Peptide 7 (MIP-7) Dosage for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Myostatin Inhibitory Peptide 7 (MIP-7) and its analogs in animal studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MIP-7)?
This compound (MIP-7), also known as minimum peptide 1, is a 23-amino acid peptide derived from the mouse myostatin prodomain.[1] Its sequence is WRQNTRYSRIEAIKIQILSKLRL-amide. It functions by directly binding to mature myostatin, which prevents myostatin from interacting with its cell surface receptor, Activin Receptor Type IIB (ActRIIB).[1] This blockade inhibits the downstream signaling cascade that leads to muscle growth suppression.
Q2: What is the mechanism of action for MIP-7?
MIP-7 is a direct inhibitor of myostatin. By binding to myostatin, it sterically hinders the ligand from binding to ActRIIB. This prevents the subsequent phosphorylation of Smad2 and Smad3 proteins, which are crucial for transmitting the muscle growth inhibitory signal to the nucleus. The ultimate effect is a disinhibition of muscle protein synthesis and myoblast differentiation, leading to an increase in muscle mass.
Q3: Are there more potent or stable versions of MIP-7 available?
Yes, researchers have developed several analogs of MIP-7 to enhance potency and in vivo stability. These include peptides with modifications such as d-amino acid substitutions (retro-inverso peptides) and chain-shortened versions. For example, MIPE-1686 is a potent 16-mer derivative, and MID-35 is a more stable d-peptide version.
Q4: What is the most common route of administration for MIP-7 in animal studies?
Based on published studies, the most common and effective route of administration for MIP-7 and its direct analogs in mice is intramuscular (i.m.) injection . This localized delivery targets the muscle tissue directly.
Q5: What are the expected outcomes of successful MIP-7 administration in animal models of muscle wasting?
Successful administration of MIP-7 or its potent analogs in relevant mouse models (e.g., mdx mice for Duchenne muscular dystrophy or tumor-bearing mice for cancer cachexia) has been shown to result in:
-
Increased skeletal muscle mass.
-
Improved muscle strength and function.
-
Alleviation of muscle wasting (atrophy).
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Lack of observed increase in muscle mass or strength. | - Insufficient Dosage: The administered dose may be too low to effectively inhibit myostatin. - Peptide Degradation: The peptide may be degrading too quickly in vivo. - Incorrect Administration: Improper injection technique may lead to poor delivery to the target muscle. - Animal Model: The chosen animal model may have a complex pathology where myostatin inhibition alone is not sufficient. | - Dosage Titration: Perform a dose-response study to determine the optimal dosage for your specific model and experimental conditions. - Use a More Stable Analog: Consider using a d-peptide or other modified version with enhanced stability. - Refine Injection Protocol: Ensure proper intramuscular injection technique to maximize delivery to the target muscle group. Review literature for detailed i.m. injection protocols in mice. - Combination Therapy: Investigate the possibility of combining MIP-7 with other therapeutic agents that target different pathways involved in muscle wasting. |
| Inconsistent results between animals. | - Variability in Injections: Inconsistent injection volumes or locations between animals. - Animal Variability: Natural biological variation between individual animals. - Peptide Solution Instability: The peptide solution may not be homogenous or may have degraded. | - Standardize Administration: Use precise measurement tools for injection volume and standardize the injection site. - Increase Sample Size: A larger cohort of animals can help to account for biological variability. - Proper Peptide Handling: Ensure the peptide is properly dissolved and stored according to the manufacturer's instructions. Prepare fresh solutions for each experiment. |
| Signs of local irritation at the injection site. | - High Peptide Concentration: The concentration of the peptide solution may be too high. - Vehicle/Solvent: The vehicle used to dissolve the peptide may be causing irritation. - Contamination: The peptide solution or injection equipment may be contaminated. | - Dilute the Peptide Solution: Try administering a larger volume of a more dilute solution. - Change the Vehicle: If using a solvent other than saline, consider switching to a more biocompatible vehicle. - Ensure Sterility: Use sterile techniques for preparing and administering the peptide solution. |
Quantitative Data Summary
The following tables summarize dosages of MIP-7 and its analogs used in published animal studies.
Table 1: Myostatin Inhibitory Peptide 2 (24-amino acid analog of MIP-7)
| Peptide | Animal Model | Dosage | Administration Route | Frequency | Outcome | Reference |
| Myostatin inhibitory peptide 2 | mdx mice | 0.75 mM (in 40 µL) | Intramuscular | Twice, two weeks apart | Increased muscle mass | --INVALID-LINK-- |
Table 2: Modified Myostatin Inhibitory Peptides
| Peptide | Animal Model | Dosage | Administration Route | Frequency | Outcome | Reference |
| Peptide 3d (potent 22-mer) | mdx mice | 30 nmol | Intramuscular | Days 0 and 14 | Increased tibialis anterior muscle weight | --INVALID-LINK-- |
| Peptide 8a (MIPE-1686, 16-mer) | mdx mice | 0.75 mM (in 40 µL) | Intramuscular | Days 0 and 14 | Increased tibialis anterior muscle weight and grip strength | --INVALID-LINK-- |
| MID-35 (d-peptide) | Cancer cachexia model mice | 30 nmol/leg | Intramuscular | Days 4, 11, and 18 | Alleviated skeletal muscle atrophy | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Intramuscular Administration of Myostatin Inhibitory Peptide 2 in mdx Mice
This protocol is adapted from the study by Takayama et al. (2015) as detailed by InvivoChem.
-
Peptide Preparation:
-
Reconstitute Myostatin inhibitory peptide 2 in sterile saline to a final concentration of 0.75 mM.
-
Ensure the peptide is fully dissolved. Vortex if necessary.
-
Prepare fresh on the day of injection.
-
-
Animal Model:
-
mdx mice (a model for Duchenne muscular dystrophy).
-
-
Administration:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Using an insulin syringe, inject 40 µL of the 0.75 mM peptide solution directly into the target muscle (e.g., tibialis anterior or gastrocnemius).
-
Administer the injection slowly to avoid tissue damage.
-
-
Dosing Schedule:
-
Administer the first injection at the start of the study (Day 0).
-
Administer a second injection two weeks later (Day 14).
-
-
Endpoint Analysis:
-
Monitor animal health and body weight throughout the study.
-
At the study endpoint, sacrifice the animals and harvest the target muscles for analysis (e.g., weight measurement, histology, or molecular analysis).
-
Visualizations
Caption: Myostatin signaling pathway and the inhibitory action of MIP-7.
Caption: General experimental workflow for in vivo MIP-7 studies.
References
Myostatin Inhibitory Peptide 7 (MIP-7) Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Myostatin Inhibitory Peptide 7 (MIP-7).
Frequently Asked Questions (FAQs)
Q1: What is this compound (MIP-7) and how does it work?
This compound (MIP-7) is a 23-amino acid synthetic peptide derived from the prodomain of mouse myostatin (residues 21-43).[1] Myostatin is a negative regulator of muscle growth. MIP-7 functions by binding directly to mature myostatin, which physically blocks the site that interacts with its receptors, Activin Receptor Type IIA/B (ActRIIA/B).[1] This inhibition of the myostatin signaling pathway leads to increased muscle growth. The alpha-helical structure of the peptide is critical for its inhibitory activity.[1]
Q2: What is the primary signaling pathway inhibited by MIP-7?
MIP-7 primarily inhibits the canonical Smad signaling pathway. Myostatin binding to its receptor initiates a cascade that leads to the phosphorylation of Smad2 and Smad3. These then form a complex with Smad4, translocate to the nucleus, and regulate the transcription of genes that inhibit muscle growth. By blocking the initial myostatin-receptor interaction, MIP-7 prevents the downstream phosphorylation of Smad2/3 and subsequent gene transcription.
Q3: What are the known degradation pathways for myostatin inhibitory peptides?
While specific degradation pathways for the 23-amino acid MIP-7 are not extensively documented, studies on a potent 16-mer derivative, MIPE-1686, show it is susceptible to proteolytic cleavage. One identified cleavage site is by trypsin at the C-terminal Arg15–Leu16 sequence.[2] Generally, therapeutic peptides can be degraded by various proteases found in serum and tissues, such as aminopeptidases and endopeptidases. Chemical degradation pathways like oxidation and deamidation can also occur depending on the peptide sequence and storage conditions.
Q4: How can I enhance the stability of myostatin inhibitory peptides in my experiments?
Several strategies can be employed to enhance peptide stability:
-
Chemical Modifications: N-terminal acetylation and C-terminal amidation can protect against exopeptidases.
-
Use of D-amino acids: Incorporating D-amino acids can create retro-inverso peptides that are more resistant to proteolytic degradation.[3]
-
PEGylation: Attaching polyethylene glycol (PEG) can increase the half-life of the peptide in vivo.
-
Proper Storage: Store lyophilized peptides at -20°C or -80°C and reconstituted peptides in appropriate solvents at recommended temperatures to minimize chemical degradation.
Troubleshooting Guides
Problem 1: Inconsistent or No Inhibitory Effect of MIP-7 in Cell-Based Assays.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Peptide Degradation | 1. Prepare fresh stock solutions of MIP-7 for each experiment. 2. Minimize freeze-thaw cycles of the stock solution. 3. Consider using protease inhibitors in the cell culture medium if compatible with the assay. 4. Assess peptide integrity using HPLC or mass spectrometry. | Consistent inhibitory activity of MIP-7 in the assay. |
| Incorrect Peptide Concentration | 1. Verify the concentration of the stock solution using a reliable quantification method (e.g., amino acid analysis). 2. Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell line and assay conditions. | A clear dose-dependent inhibition of myostatin activity. |
| Suboptimal Assay Conditions | 1. Ensure the myostatin concentration used in the assay is appropriate to see an inhibitory effect. 2. Optimize incubation times for the peptide and myostatin. | Reproducible and significant inhibition of the myostatin-induced response. |
| Cell Line Issues | 1. Confirm that the cell line used expresses the myostatin receptor (ActRIIB). 2. Check the passage number of the cells, as high passage numbers can lead to altered cell behavior. | A responsive cell line that shows a clear signal upon myostatin treatment. |
Problem 2: Poor In Vivo Efficacy of MIP-7.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Rapid In Vivo Degradation | 1. Consider using a more stable analog of MIP-7, such as a d-peptide or a chemically modified version. 2. Co-administer the peptide with a protease inhibitor (if feasible and safe for the animal model). | Increased half-life and sustained biological activity of the peptide in vivo. |
| Pharmacokinetic Issues | 1. Optimize the route of administration and dosing regimen. 2. Perform pharmacokinetic studies to determine the half-life and distribution of the peptide in your animal model. | Improved bioavailability and target tissue exposure of the peptide. |
| Off-Target Effects | 1. Evaluate the specificity of the peptide for myostatin. 2. Assess potential interactions with other growth factors of the TGF-β superfamily. | A clear understanding of the peptide's in vivo mechanism of action. |
Experimental Protocols
Protocol 1: In Vitro Myostatin Inhibition Assay using a Luciferase Reporter Gene
This protocol is adapted from studies on myostatin inhibitory peptides.[2]
-
Cell Culture: Culture HEK293 cells stably transfected with a Smad-responsive luciferase reporter plasmid in DMEM supplemented with 10% FBS.
-
Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Starvation: The following day, starve the cells in serum-free DMEM for 4-6 hours.
-
Treatment:
-
Prepare a solution of recombinant human myostatin in serum-free DMEM.
-
Prepare serial dilutions of this compound.
-
Pre-incubate the myostatin with the different concentrations of MIP-7 for 30 minutes at 37°C.
-
Add the myostatin/peptide mixtures to the cells.
-
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.
-
Lysis and Luciferase Assay:
-
Lyse the cells using a suitable lysis buffer.
-
Measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis: Normalize the luciferase activity to a control (e.g., cells treated with myostatin alone) and plot the percentage of inhibition against the peptide concentration to determine the IC50 value.
Protocol 2: Assessment of Peptide Stability in Serum
-
Peptide Incubation:
-
Reconstitute this compound to a final concentration of 1 mg/mL in a suitable buffer.
-
Add the peptide to fresh serum (e.g., human or mouse serum) to a final concentration of 100 µg/mL.
-
Incubate the mixture at 37°C.
-
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Sample Preparation:
-
To stop enzymatic degradation, immediately add a protein precipitation agent (e.g., ice-cold acetonitrile or trichloroacetic acid) to each aliquot.
-
Centrifuge to pellet the precipitated proteins.
-
-
Analysis:
-
Analyze the supernatant containing the remaining peptide by reverse-phase HPLC (RP-HPLC) or LC-MS.
-
Quantify the peak area of the intact peptide at each time point.
-
-
Data Analysis: Plot the percentage of intact peptide remaining against time to determine the degradation rate and half-life of the peptide in serum.
Visualizations
Caption: Myostatin Signaling Pathway and MIP-7 Inhibition.
Caption: Experimental Workflow for Peptide Degradation Assay.
Caption: Troubleshooting Logic for In Vivo Experiments.
References
minimizing non-specific binding of Myostatin inhibitory peptide 7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize non-specific binding of Myostatin Inhibitory Peptide 7 (MIP-7) in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MIP-7) and how does it work?
This compound is a 23-amino acid peptide derived from the mouse myostatin prodomain.[1][2][3] It functions by directly binding to mature myostatin, which physically blocks the site that interacts with the activin type IIA/B receptors (ActRIIA/B).[4] This prevents myostatin from initiating the intracellular signaling cascade that leads to the inhibition of muscle growth. The reported binding affinity (Kd) of MIP-7 for myostatin is 29.7 nM.[1][2][3]
Q2: What is non-specific binding (NSB) and why is it a problem for MIP-7 experiments?
Non-specific binding (NSB) refers to the adherence of the peptide to surfaces other than its intended target, such as microplate wells, tubing, and pipette tips. This is a common issue with peptides due to their physicochemical properties, which can lead to hydrophobic and ionic interactions with various surfaces.[5] High NSB can result in a loss of active peptide from the solution, leading to inaccurate quantification and reduced efficacy in activity assays. It also causes high background signals in binding assays like ELISA, which can mask the specific signal and lower the assay's sensitivity and accuracy.
Q3: What are the primary causes of non-specific binding of peptides?
The primary causes of non-specific binding of peptides are:
-
Hydrophobic interactions: Peptides with hydrophobic residues can bind to plastic surfaces, such as those of polypropylene or polystyrene microplates and tubes.
-
Ionic interactions: Charged residues on the peptide can interact with charged surfaces.
-
Binding to matrix components: In complex biological samples, peptides can bind to other proteins or molecules in the matrix.
Q4: How can I reduce non-specific binding of MIP-7 in my experiments?
Several strategies can be employed to minimize NSB of MIP-7:
-
Use of Blocking Agents: Incubating surfaces with a blocking buffer containing proteins like Bovine Serum Albumin (BSA), casein, or non-fat dry milk can saturate non-specific binding sites.
-
Addition of Detergents: Non-ionic detergents such as Tween-20 or Triton X-100 can be added to buffers to reduce hydrophobic interactions.
-
Optimization of Buffer Conditions: Adjusting the pH and salt concentration of your buffers can help to minimize ionic interactions.
-
Choice of Labware: Using low-binding microplates and tubes can significantly reduce NSB.
Troubleshooting Guides
Problem 1: High background signal in a Myostatin-MIP-7 binding ELISA.
| Possible Cause | Troubleshooting Step |
| Insufficient blocking | Increase the concentration of the blocking agent (e.g., from 1% to 3-5% BSA) or try a different blocking agent. Casein has been shown to be a superior blocking agent to BSA in some ELISAs.[6] Consider using a commercial blocking buffer. |
| Ineffective washing | Increase the number of wash steps (from 3 to 5) and the volume of wash buffer. Ensure that the wash buffer contains a detergent like Tween-20 (typically 0.05%). |
| Non-specific binding of detection antibody | Dilute the detection antibody in a buffer containing a blocking agent and/or detergent. |
| Cross-reactivity of blocking agent | If using a biotin-streptavidin detection system, avoid using non-fat dry milk as a blocker as it contains biotin. |
Problem 2: Low or no signal in a cell-based myostatin inhibition assay.
| Possible Cause | Troubleshooting Step |
| Loss of MIP-7 due to NSB | Prepare and dilute the peptide in buffers containing a low concentration of a carrier protein like BSA (e.g., 0.1%) or a non-ionic detergent (e.g., 0.05% Tween-20). Use low-binding tubes and pipette tips for all steps. |
| Peptide degradation | Ensure proper storage of the peptide stock solution (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles. |
| Incorrect assay conditions | Verify the optimal concentration of myostatin and the incubation time for your specific cell line and reporter system. |
Data Presentation: Optimizing Blocking Buffers for a MIP-7 ELISA
The following tables provide illustrative data on how to optimize blocking buffers and detergent concentrations to improve the signal-to-noise ratio in a hypothetical MIP-7 ELISA.
Table 1: Comparison of Different Blocking Agents
This table shows the effect of different blocking agents on the signal and background in an ELISA designed to detect the binding of a constant concentration of HRP-labeled Myostatin to immobilized MIP-7.
| Blocking Agent (in PBS) | Signal (OD 450nm) | Background (OD 450nm) | Signal-to-Noise Ratio (Signal/Background) |
| 1% BSA | 0.850 | 0.200 | 4.25 |
| 3% BSA | 0.830 | 0.120 | 6.92 |
| 1% Casein | 0.870 | 0.090 | 9.67 |
| 5% Non-Fat Dry Milk | 0.800 | 0.150 | 5.33 |
Table 2: Effect of Tween-20 Concentration in Wash Buffer
This table illustrates the impact of varying concentrations of Tween-20 in the wash buffer on the background signal, using 1% Casein as the blocking agent.
| Tween-20 Concentration | Signal (OD 450nm) | Background (OD 450nm) | Signal-to-Noise Ratio (Signal/Background) |
| 0% | 0.875 | 0.150 | 5.83 |
| 0.05% | 0.870 | 0.090 | 9.67 |
| 0.1% | 0.865 | 0.095 | 9.11 |
| 0.5% | 0.810 | 0.110 | 7.36 |
Experimental Protocols
Protocol 1: ELISA for Myostatin-MIP-7 Binding
This protocol describes an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the binding of Myostatin to immobilized MIP-7.
Materials:
-
High-binding 96-well ELISA plates
-
This compound (MIP-7)
-
Recombinant Myostatin
-
Anti-Myostatin primary antibody
-
HRP-conjugated secondary antibody
-
Coating Buffer (e.g., 50 mM sodium carbonate, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% Casein in PBS)[8]
-
Antibody Dilution Buffer (Blocking Buffer)
-
TMB Substrate
-
Stop Solution (e.g., 2N H2SO4)
Procedure:
-
Coating: Dilute MIP-7 to 1-10 µg/mL in Coating Buffer. Add 100 µL to each well and incubate overnight at 4°C.[9]
-
Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Myostatin Incubation: Add 100 µL of diluted Myostatin to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Primary Antibody Incubation: Add 100 µL of diluted anti-Myostatin primary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate 5 times with Wash Buffer.
-
Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate 5 times with Wash Buffer.
-
Detection: Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
Protocol 2: Cell-Based Luciferase Reporter Assay for MIP-7 Activity
This protocol is for assessing the inhibitory activity of MIP-7 on myostatin signaling using a HEK293 cell line stably expressing a SMAD-responsive luciferase reporter.[10][11][12]
Materials:
-
TGFβ/Activin A/Myostatin-Responsive Luciferase Reporter HEK293 Cell Line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay Medium (serum-free or low-serum medium)
-
Recombinant Myostatin
-
This compound (MIP-7)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well plate at a density of ~35,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[13]
-
Medium Change: Carefully remove the culture medium and replace it with 90 µL of fresh Assay Medium. Incubate for 4-5 hours.[13]
-
Peptide and Myostatin Addition: Prepare dilutions of MIP-7 in Assay Medium. Add 10 µL of the MIP-7 dilutions to the wells. Immediately add a pre-determined concentration of Myostatin (e.g., the EC50 concentration for luciferase induction).
-
Incubation: Incubate the plate for 18 hours at 37°C in a 5% CO2 incubator.[13]
-
Luciferase Assay: Equilibrate the plate to room temperature. Add the luciferase assay reagent according to the manufacturer's instructions.
-
Read Luminescence: Measure the luminescence using a luminometer.
-
Data Analysis: Plot the luciferase activity against the concentration of MIP-7 to determine the IC50 value.
Visualizations
Caption: Myostatin signaling pathway and the inhibitory action of MIP-7.
Caption: Experimental workflow for a Myostatin-MIP-7 binding ELISA.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound | 1621169-52-5 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. thermofisher.com [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. mybiosource.com [mybiosource.com]
- 9. ulab360.com [ulab360.com]
- 10. Development of a small-molecule screening method for inhibitors of cellular response to myostatin and activin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Illuminate Metabolic Pathways with Luciferase Reporter Cells - Bio-Connect [bio-connect.nl]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Myostatin Inhibitory Peptide 7 (MIP-7) Luciferase Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Myostatin Inhibitory Peptide 7 (MIP-7) in luciferase reporter assays. The information is tailored for scientists in academic research and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the this compound (MIP-7) luciferase assay?
A1: The MIP-7 luciferase assay is a cell-based reporter gene assay used to quantify the inhibitory activity of MIP-7 on the myostatin signaling pathway.[1][2] Myostatin, a negative regulator of muscle growth, signals through the Smad2/3 pathway.[3][4][5][6][7] In this assay, cells are engineered to express a luciferase reporter gene under the control of a Smad-responsive promoter. When myostatin is active, it stimulates this promoter, leading to luciferase expression and light emission upon addition of a substrate. MIP-7 is designed to inhibit myostatin. Therefore, in the presence of an effective MIP-7, myostatin signaling is blocked, resulting in a decrease in luciferase expression and a corresponding reduction in the luminescent signal. The magnitude of this reduction is proportional to the inhibitory potency of the peptide.
Q2: Which cell lines and reporter plasmids are suitable for this assay?
A2: Commonly used cell lines for myostatin luciferase assays include Human Embryonic Kidney 293 (HEK293) cells and human rhabdomyosarcoma (A204) cells.[1][2][8][9] The choice of reporter plasmid is critical. Plasmids containing multiple copies of a Smad-binding element (SBE) driving luciferase expression are ideal. Examples include pGL3-(CAGA)12 and pGL4.48[luc2P/SBE/Hygro].[1][8] For normalization of transfection efficiency and cell viability, a dual-luciferase system is recommended, where a second reporter, such as Renilla luciferase, is constitutively expressed from a co-transfected plasmid (e.g., pRL-TK).[9]
Q3: How should I prepare my MIP-7 and myostatin for the assay?
A3: Both the peptide and myostatin should be reconstituted in a buffer that is compatible with your cell culture conditions and ensures their stability. It is crucial to perform a dose-response curve for myostatin to determine the optimal concentration that gives a robust signal without being in the saturating range of the assay. A typical concentration of recombinant human myostatin used is around 8 ng/mL (0.32 nM).[2] For MIP-7, a stock solution should be prepared and then serially diluted to test a range of concentrations to determine its IC50 value.
Troubleshooting Guide
Problem 1: Weak or No Luciferase Signal
| Possible Causes | Solutions |
| Ineffective Reagents | - Ensure luciferase substrate is freshly prepared and protected from light. - Verify the activity of your myostatin protein. - Check the quality and integrity of your plasmid DNA.[10][11] |
| Low Transfection Efficiency | - Optimize the DNA-to-transfection reagent ratio.[10] - Use transfection-quality plasmid DNA with low endotoxin levels.[11] - Ensure cells are at an optimal confluency (typically 70-80%) for transfection. |
| Suboptimal Assay Conditions | - Increase the amount of transfected plasmid DNA. - Increase the number of cells seeded per well. - Extend the incubation time after myostatin/peptide treatment (typically 4-24 hours).[2][9] |
| Weak Promoter Activity | - If using a custom reporter construct, the promoter may be weak. Consider using a reporter with a well-characterized strong synthetic promoter like the (CAGA)12 element.[8] |
Problem 2: High Background Signal
| Possible Causes | Solutions |
| Cell Culture Media | - Some components in serum can cause background luminescence. Consider reducing the serum concentration or using a serum-free medium during the assay. |
| Choice of Microplate | - Use opaque, white-walled microplates designed for luminescence assays to minimize well-to-well crosstalk and maximize signal reflection.[10][11] |
| Contamination | - Ensure all reagents and samples are free from contamination.[3] |
| Intrinsic Promoter Activity | - The basal activity of the Smad-responsive promoter might be high in your chosen cell line. Ensure you have a "no myostatin" control to accurately determine the background. |
Problem 3: High Signal Variability Between Replicates
| Possible Causes | Solutions |
| Pipetting Inaccuracies | - Use calibrated pipettes and consider preparing a master mix for transfection and reagent addition to ensure consistency across wells.[10] |
| Inconsistent Cell Seeding | - Ensure a uniform single-cell suspension before plating to avoid clumps and ensure an even distribution of cells in each well. |
| Edge Effects in Microplates | - To minimize evaporation and temperature variations, avoid using the outer wells of the plate or fill them with sterile PBS or media. |
| Assay Timing | - For flash-type luciferase assays, the signal can decay rapidly. Use a luminometer with injectors for simultaneous reagent dispensing and reading to ensure consistent timing for each well.[12] For glow-type assays, ensure the signal has stabilized before reading. |
Problem 4: Unexpectedly High Luciferase Signal (Signal Saturation)
| Possible Causes | Solutions |
| Excessive Luciferase Expression | - Reduce the amount of reporter plasmid used in the transfection.[11] - Dilute the cell lysate before adding the luciferase substrate.[3][13] - Decrease the integration time on the luminometer.[3][13] |
| Strong Promoter Activity | - The concentration of myostatin may be too high, leading to maximal stimulation. Reduce the myostatin concentration. |
| Instrument Settings | - Ensure the luminometer gain settings are not too high, which can lead to signal saturation. |
Experimental Protocols & Data Presentation
Myostatin Signaling Pathway
Myostatin binds to the Activin Receptor Type IIB (ActRIIB), which then recruits and phosphorylates a type I receptor (ALK4/5). This activated receptor complex phosphorylates the intracellular signaling proteins Smad2 and Smad3. Phosphorylated Smad2/3 forms a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes.
General Experimental Workflow
The following diagram outlines the key steps for performing a MIP-7 luciferase assay.
Troubleshooting Decision Tree
This flowchart provides a logical approach to diagnosing common issues in your assay.
Typical Experimental Parameters
The following table summarizes common quantitative parameters for a myostatin inhibitory peptide luciferase assay. These values should be optimized for your specific experimental conditions.
| Parameter | Typical Range/Value | Notes |
| Cell Seeding Density | 5,000 - 20,000 cells/well | For a 96-well plate format. Optimize for your cell line's growth rate. |
| Reporter Plasmids | (CAGA)12-luc or SBE4-luc | Co-transfect with a Renilla luciferase plasmid for normalization. |
| Myostatin Concentration | 5 - 10 ng/mL (0.2 - 0.4 nM) | Determine the EC50 and use a concentration that gives ~80% of the maximal response.[2] |
| MIP-7 Concentration | 0.1 nM - 10 µM | Perform a serial dilution to generate a dose-response curve. |
| Incubation Time (Post-transfection) | 24 - 48 hours | Allows for adequate expression of reporter proteins. |
| Incubation Time (Post-treatment) | 4 - 24 hours | Shorter times may be sufficient for direct pathway inhibition.[2][9] |
| Positive Control | Myostatin Prodomain | A known inhibitor of myostatin can be used as a positive control for inhibition.[2] |
| Negative Control | Scrambled Peptide | A peptide with a similar composition but randomized sequence to MIP-7. |
Detailed Protocol: Dual-Luciferase Assay for MIP-7 Activity
This protocol is a general guideline and should be optimized for your specific cell line and reagents.
Materials:
-
HEK293 or A204 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well white, clear-bottom tissue culture plates
-
Smad-responsive firefly luciferase reporter plasmid
-
Constitutive Renilla luciferase plasmid (e.g., pRL-TK)
-
Transfection reagent
-
Recombinant human myostatin
-
This compound (MIP-7)
-
Dual-luciferase assay reagent kit
-
Luminometer with injectors
Procedure:
-
Cell Seeding:
-
One day prior to transfection, seed cells in a 96-well white, clear-bottom plate at a density of 10,000 cells per well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Transfection:
-
Prepare the transfection mix according to the manufacturer's protocol. For each well, combine the Smad-responsive firefly luciferase reporter and the Renilla luciferase control plasmid.
-
Add the transfection mix to the cells and incubate for 24 hours.
-
-
Cell Treatment:
-
Prepare serial dilutions of MIP-7 in serum-free or low-serum medium.
-
Prepare a solution of myostatin at twice the final desired concentration (e.g., 16 ng/mL for a final concentration of 8 ng/mL).
-
Aspirate the medium from the cells.
-
Add the MIP-7 dilutions to the appropriate wells. Include wells for "no peptide" and "no myostatin" controls.
-
Immediately add the myostatin solution to all wells except the "no myostatin" control.
-
Incubate for 16-24 hours at 37°C, 5% CO2.[9]
-
-
Cell Lysis:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Aspirate the medium and gently wash the cells once with 100 µL of PBS.
-
Add 20 µL of passive lysis buffer to each well and incubate for 15-20 minutes on an orbital shaker at room temperature.
-
-
Luminescence Measurement:
-
Program the luminometer to inject the firefly luciferase substrate followed by a 2-second delay and a 10-second measurement period.
-
Then, program the injection of the stop & glo reagent (which quenches the firefly signal and contains the Renilla substrate), followed by another 2-second delay and 10-second measurement.
-
Place the plate in the luminometer and begin the measurement.
-
-
Data Analysis:
-
For each well, calculate the ratio of the firefly luciferase reading to the Renilla luciferase reading. This normalizes for transfection efficiency and cell number.
-
Calculate the percent inhibition for each MIP-7 concentration relative to the "myostatin only" control.
-
Plot the percent inhibition versus the log of the MIP-7 concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
References
- 1. Development of Myostatin Inhibitory d-Peptides to Enhance the Potency, Increasing Skeletal Muscle Mass in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. journals.physiology.org [journals.physiology.org]
- 8. The Inhibitory Core of the Myostatin Prodomain: Its Interaction with Both Type I and II Membrane Receptors, and Potential to Treat Muscle Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. goldbio.com [goldbio.com]
- 13. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
Technical Support Center: Enhancing the Potency of Myostatin Inhibitory Peptide 7 (MIP-7) Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for working with Myostatin Inhibitory Peptide 7 (MIP-7) and its derivatives.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation with MIP-7 derivatives.
| Question | Possible Cause(s) | Suggested Solution(s) |
| 1. Why is my MIP-7 derivative showing low or no activity in the in vitro assay? | - Peptide Degradation: Peptides are susceptible to degradation by proteases present in serum-containing media or due to repeated freeze-thaw cycles. - Incorrect Peptide Concentration: Inaccurate determination of the peptide stock solution concentration. - Suboptimal Assay Conditions: Issues with cell health, transfection efficiency (for reporter assays), or incorrect incubation times. - Peptide Aggregation: Poor solubility of the peptide derivative can lead to aggregation and loss of activity. | - Peptide Handling: Aliquot peptide stocks to avoid multiple freeze-thaw cycles. Use protease inhibitor cocktails in cell culture media where appropriate. Store peptides at -80°C. - Concentration Verification: Use methods like amino acid analysis or UV spectroscopy to accurately determine peptide concentration. - Assay Optimization: Ensure cells are healthy and within a low passage number. Optimize transfection conditions for reporter plasmids. Perform time-course and dose-response experiments to determine optimal conditions. - Solubility Enhancement: Test different solvent systems for initial stock preparation (e.g., sterile water, DMSO, or buffers). For solubility in aqueous solutions, ultrasonic and warming may be necessary.[1][2] Consider peptide modifications that improve solubility. |
| 2. My peptide derivative shows high in vitro potency but fails in animal models. | - Poor Pharmacokinetics (PK): The peptide may have a short half-life in vivo due to rapid clearance or degradation by plasma proteases. - Low Bioavailability: The peptide may not be reaching the target muscle tissue in sufficient concentrations. - Species-Specific Differences: The peptide may have different affinities for myostatin across different species. - Complex In Vivo Environment: The in vivo milieu is more complex than in vitro conditions, with factors that can interfere with peptide activity. | - Improve Peptide Stability: Introduce chemical modifications such as using D-amino acids, creating retro-inverso peptides, or PEGylation to enhance stability against proteases.[3] - PK/PD Studies: Conduct pharmacokinetic and pharmacodynamic studies to understand the peptide's distribution, metabolism, and excretion. - Formulation Strategies: Develop formulations that improve peptide solubility and stability for in vivo administration. - Interspecies Activity: Test the peptide's activity against myostatin from the animal model species being used. |
| 3. I am observing high variability between replicate wells in my cell-based assay. | - Inconsistent Cell Seeding: Uneven distribution of cells across the plate. - Pipetting Errors: Inaccurate dispensing of reagents, especially the peptide solutions at low concentrations. - Edge Effects: Wells on the periphery of the plate may behave differently due to temperature and humidity gradients. - Cell Contamination: Mycoplasma or other microbial contamination can affect cell health and responsiveness. | - Proper Cell Culture Technique: Ensure thorough mixing of cell suspension before seeding. Use a multichannel pipette for consistent cell distribution. - Accurate Pipetting: Use calibrated pipettes and perform serial dilutions carefully. - Plate Layout: Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile media or buffer to minimize edge effects. - Regular Contamination Testing: Routinely test cell lines for mycoplasma contamination. |
| 4. How do I interpret unexpected results from my luciferase reporter assay? | - Off-Target Effects: The peptide derivative might be interacting with other components of the signaling pathway or affecting cell viability. - Luciferase Inhibition/Activation: The peptide itself might directly inhibit or activate the luciferase enzyme. - Promoter-Specific Effects: The observed effect might be specific to the promoter used in the reporter construct and not a true reflection of myostatin pathway inhibition. | - Cytotoxicity Assay: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel to ensure the observed effects are not due to cytotoxicity. - Control Experiments: Test the peptide in a cell-free luciferase assay to rule out direct effects on the enzyme. Use a control reporter vector with a different promoter to check for specificity. - Western Blot Analysis: Confirm the inhibition of the myostatin signaling pathway by examining the phosphorylation status of Smad2/3 via Western blot. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (MIP-7)?
A1: Myostatin, a negative regulator of muscle growth, signals by binding to the Activin Receptor Type IIB (ActRIIB), which then recruits and activates a type I receptor (ALK4 or ALK5). This activation leads to the phosphorylation of Smad2 and Smad3 proteins, which then form a complex with Smad4 and translocate to the nucleus to regulate gene expression, ultimately inhibiting muscle growth.[4][5][6] MIP-7 is derived from the myostatin prodomain and acts as a competitive inhibitor by binding directly to mature myostatin, blocking its interaction with the ActRIIB receptor and thereby inhibiting the downstream signaling cascade.[4]
Q2: What are the key strategies to enhance the potency of MIP-7 derivatives?
A2: Several strategies can be employed to enhance the potency of MIP-7 derivatives:
-
Amino Acid Substitution: Structure-activity relationship (SAR) studies have shown that specific amino acid substitutions can significantly increase potency. For example, incorporating a Tryptophan (Trp) at position 32 and an Isoleucine (Ile) at position 38 has been shown to enhance inhibitory activity.
-
N-Terminal Modification: Modifying the N-terminus, for instance, with a 2-naphthyloxyacetyl group, has resulted in a several-fold increase in potency.
-
Improving Stability: Enhancing peptide stability against proteolysis can lead to a longer duration of action and improved in vivo efficacy. This can be achieved through:
-
D-Amino Acid Substitution: Replacing L-amino acids with their D-enantiomers makes the peptide resistant to degradation by proteases.
-
Retro-Inverso Peptides: Reversing the peptide sequence and using D-amino acids can maintain side-chain topology while increasing stability.[3]
-
Cyclization: Introducing cyclic constraints can improve stability and receptor binding affinity.
-
Q3: What are the critical considerations for dissolving and storing MIP-7 derivatives?
A3: MIP-7 and its derivatives can be challenging to dissolve. It is recommended to first attempt to dissolve the peptide in sterile water. If solubility is an issue, the use of a small amount of a co-solvent like DMSO, followed by dilution with an aqueous buffer, may be necessary. For some derivatives, ultrasonic and warming to 37°C can aid in dissolution.[1][2] For storage, it is crucial to aliquot the peptide stock solution into single-use volumes and store them at -80°C to prevent degradation from repeated freeze-thaw cycles.
Q4: What is a suitable in vitro assay to screen for the potency of MIP-7 derivatives?
A4: A commonly used and effective in vitro method is the Smad2/3-responsive luciferase reporter assay.[3] In this cell-based assay, cells (e.g., HEK293 or A204 rhabdomyosarcoma cells) are co-transfected with a plasmid containing a luciferase gene under the control of a Smad-responsive promoter and a constitutively active Renilla luciferase plasmid for normalization.[7] When myostatin is added, it activates the Smad pathway, leading to an increase in luciferase expression. The inhibitory potency of a peptide derivative is determined by its ability to reduce this myostatin-induced luciferase activity in a dose-dependent manner.
Q5: Are there challenges in translating the in vitro efficacy of myostatin inhibitors to in vivo models?
A5: Yes, several challenges exist. A significant hurdle is the difference in myostatin levels between preclinical animal models and humans.[8] Additionally, the standard of care for some muscle-wasting diseases, such as corticosteroids in Duchenne Muscular Dystrophy, can increase myostatin expression, potentially confounding the effects of inhibitory peptides.[8] Furthermore, achieving functional improvements in muscle strength, not just an increase in muscle mass, is a critical endpoint that can be challenging to meet.
Quantitative Data Summary
The following table summarizes the in vitro potency of various MIP-7 derivatives as determined by luciferase reporter assays.
| Peptide Derivative | Modification(s) | IC50 (µM) | Fold Improvement vs. Parent Peptide 1 | Reference |
| Parent Peptide 1 | WRQNTRYSRIEAIKIQILSKLRL-amide | 3.56 ± 0.25 | 1x | |
| Peptide 2 | 2-naphthyloxyacetyl group at position 21 | 1.19 | ~3x | |
| Peptide 3d | 2-naphthyloxyacetyl at pos. 21, Trp at pos. 32, Ile at pos. 38 | 0.32 ± 0.05 | ~11x | |
| MIPE-1686 | 16-mer l-peptide with unnatural amino acids | 0.26 | ~13.7x | [3] |
| MID-35 | 16-mer retro-inverso d-peptide | 0.19 | ~18.7x | [3] |
Experimental Protocols
Myostatin Inhibition Luciferase Reporter Assay
This protocol is adapted from methodologies described in the literature for assessing the in vitro potency of myostatin inhibitors.[3][7]
Materials:
-
HEK293 or A204 (rhabdomyosarcoma) cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Smad-responsive luciferase reporter plasmid (e.g., pGL3-(CAGA)12-luc)
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent (e.g., FuGENE HD)
-
Recombinant human myostatin
-
MIP-7 derivative to be tested
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293 or A204 cells in a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the Smad-responsive luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.
-
Peptide and Myostatin Treatment:
-
Prepare serial dilutions of the MIP-7 derivative in serum-free DMEM.
-
Prepare a solution of recombinant human myostatin in serum-free DMEM at a concentration that gives a submaximal response (e.g., EC80), typically around 10 ng/mL.
-
Aspirate the media from the transfected cells and add the prepared peptide solutions.
-
Immediately add the myostatin solution to all wells except for the negative control wells.
-
Incubate for 16-24 hours at 37°C.
-
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Perform the dual-luciferase assay according to the manufacturer's instructions.
-
Measure both firefly and Renilla luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the logarithm of the peptide concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Peptide Stability Assay in Plasma
This protocol provides a general framework for assessing the stability of MIP-7 derivatives in plasma.[4][6]
Materials:
-
Human or mouse plasma (heparinized)
-
MIP-7 derivative stock solution
-
Thermomixer or incubator at 37°C
-
Precipitating agent (e.g., acetonitrile with 1% trifluoroacetic acid (TFA), or trichloroacetic acid (TCA))
-
Centrifuge
-
HPLC or LC-MS/MS system
Procedure:
-
Incubation:
-
Pre-warm the plasma to 37°C.
-
Spike the plasma with the MIP-7 derivative to a final concentration of ~10-50 µM.
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Time Points:
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes). The 0-minute sample is collected immediately after adding the peptide.
-
-
Protein Precipitation:
-
To each aliquot, add 2-3 volumes of ice-cold precipitating agent (e.g., acetonitrile with 1% TFA) to stop the enzymatic reaction and precipitate plasma proteins.
-
Vortex thoroughly and incubate on ice for at least 10 minutes.
-
-
Centrifugation:
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
-
Analysis:
-
Carefully collect the supernatant containing the peptide and any degradation products.
-
Analyze the supernatant by reverse-phase HPLC or LC-MS/MS to quantify the amount of intact peptide remaining.
-
-
Data Analysis:
-
Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute sample.
-
Plot the percentage of remaining peptide against time and fit the data to a one-phase decay model to determine the peptide's half-life (t1/2) in plasma.
-
Visualizations
Caption: Myostatin Signaling Pathway and Inhibition by MIP-7 Derivatives.
Caption: Workflow for Enhancing the Potency of MIP-7 Derivatives.
References
- 1. glpbio.com [glpbio.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Development of Myostatin Inhibitory d-Peptides to Enhance the Potency, Increasing Skeletal Muscle Mass in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. The Failed Clinical Story of Myostatin Inhibitors against Duchenne Muscular Dystrophy: Exploring the Biology behind the Battle - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Retro-Inverso Modifications of Myostatin Inhibitory Peptide 7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with retro-inverso modifications of Myostatin inhibitory peptide 7 (MIP-7).
Frequently Asked Questions (FAQs)
Q1: What is the primary rationale for creating retro-inverso versions of this compound?
The primary reason for synthesizing retro-inverso analogs of MIP-7 is to enhance the peptide's stability against enzymatic degradation.[1][2][3][4] Peptides composed of naturally occurring L-amino acids are often susceptible to rapid breakdown by proteases in biological systems, limiting their therapeutic potential.[5][4] Retro-inverso peptides, which are synthesized with D-amino acids in a reversed sequence, are significantly more resistant to proteolysis, leading to a longer half-life and potentially greater in vivo efficacy.[1][3][6]
Q2: How does this compound (MIP-7) and its retro-inverso analog inhibit Myostatin?
Myostatin, a member of the TGF-β superfamily, negatively regulates muscle growth by binding to the Activin Receptor Type IIB (ActRIIB) on muscle cells.[7][8] This binding initiates an intracellular signaling cascade involving the phosphorylation of Smad2 and Smad3 proteins.[7][9][10][11] The activated Smad complex then translocates to the nucleus to regulate gene expression that inhibits muscle development.[7][10] MIP-7, a peptide derived from the myostatin prodomain, directly binds to mature myostatin, physically blocking its interaction with the ActRIIB receptor and thus inhibiting the signaling pathway. The retro-inverso version is designed to mimic this binding and inhibitory function while possessing enhanced stability.
Q3: Should I expect the retro-inverso version of MIP-7 to have identical activity to the original L-peptide?
Not necessarily. While the retro-inverso modification is intended to preserve the side-chain topology, the inversion of the peptide bonds can alter the three-dimensional structure of the peptide.[4][7][12] For peptides like MIP-7 that likely adopt a specific conformation (e.g., an α-helix) to bind their target, this structural change can lead to a decrease in binding affinity and biological activity.[7][12][13][14] It is crucial to experimentally validate the activity of the retro-inverso peptide and compare it to the parent L-peptide.
Q4: What are the key analytical techniques to confirm the successful synthesis and purity of a retro-inverso peptide?
The successful synthesis and purity of a retro-inverso peptide should be confirmed using standard analytical techniques for peptide characterization. High-Performance Liquid Chromatography (HPLC) is essential for purification and assessing purity.[15] Mass Spectrometry (e.g., ESI-MS) should be used to verify the correct molecular mass of the synthesized peptide.[7][15]
Troubleshooting Guides
Problem 1: Low or No Inhibitory Activity of the Retro-Inverso Peptide
Possible Cause 1: Incorrect 3D Conformation The retro-inverso modification, while preserving side-chain orientation, alters the peptide backbone, which can prevent the peptide from adopting the correct three-dimensional structure required for binding to myostatin.[4][7][12] This is a known limitation of the retro-inverso approach, particularly for peptides that have a defined secondary structure, such as an α-helix, which is important for their activity.[7][12][13][14]
Troubleshooting Steps:
-
Confirm Peptide Integrity: Ensure the peptide was correctly synthesized and purified using HPLC and Mass Spectrometry.
-
Structural Analysis: If possible, perform structural analysis using techniques like Circular Dichroism (CD) spectroscopy to compare the secondary structure of the retro-inverso peptide with the parent L-peptide. A significant difference in structure could explain the loss of activity.
-
Consider Partial Retro-Inverso Modifications: Synthesizing peptides with only a partial retro-inverso modification at specific, protease-sensitive sites may help retain the necessary conformation for activity while still improving stability.[3][16][17]
Possible Cause 2: Experimental Issues in the Activity Assay The lack of observed activity could be due to issues with the experimental setup of the myostatin inhibition assay (e.g., the luciferase reporter assay).
Troubleshooting Steps:
-
Positive Control: Always include the parent L-peptide as a positive control in your assay to ensure the assay system is working correctly.
-
Cell Line Validation: Confirm that the cell line used in the reporter assay (e.g., HEK293) is responsive to myostatin.[18][19]
-
Reagent Quality: Verify the activity of the recombinant myostatin and the integrity of the luciferase reporter plasmids.
Problem 2: Difficulty in Synthesizing or Purifying the Retro-Inverso Peptide
Possible Cause 1: Aggregation during Synthesis Peptide sequences with a high content of hydrophobic amino acids can be prone to aggregation during solid-phase peptide synthesis (SPPS).[15][20]
Troubleshooting Steps:
-
Sequence Analysis: Use a sequence prediction tool to identify aggregation-prone regions.[20]
-
Modify Synthesis Protocol: Consider using a microwave-assisted synthesizer to reduce aggregation.[15] Alternatively, changing the solvent system (e.g., using NMP instead of DMF) can be beneficial.[20]
-
Resin Choice: Employing a PEG-based resin can improve the synthesis of hydrophobic peptides.[20]
Possible Cause 2: Impurities after Cleavage The cleavage of the peptide from the resin can introduce impurities if not optimized.[15]
Troubleshooting Steps:
-
Optimize Cleavage Cocktail: Ensure the cleavage reagents are appropriate for the amino acid composition of your peptide and any protecting groups used.
-
Purification Strategy: Utilize a suitable gradient in your reverse-phase HPLC protocol to effectively separate the desired peptide from impurities.[15]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on myostatin inhibitory peptides and their retro-inverso analogs.
Table 1: In Vitro Inhibitory Activity of Myostatin Inhibitory Peptides
| Peptide | Description | IC50 (µM) for Myostatin Inhibition | Reference |
|---|---|---|---|
| MIPE-1686 | 16-mer L-peptide derivative | 0.26 | [21] |
| MID-35 | Retro-inverso analog of a 16-mer peptide | 0.19 | [21] |
| Peptide 1 | 23-mer L-peptide (MIP-7) | 3.56 ± 0.25 | [22] |
| Peptide 3d | Modified Peptide 1 | 0.32 ± 0.05 |[22] |
Table 2: In Vivo Effects of Myostatin Inhibitory Peptides in Mice
| Peptide | Animal Model | Administration Route | Key Finding | Reference |
|---|---|---|---|---|
| MID-35 | Wild-type mice | Intramuscular injection | Significantly increased tibialis anterior muscle mass compared to MIPE-1686 | [21] |
| Peptide 3d | mdx mice | Intramuscular injection | Increased tibialis anterior muscle weight by 10-19% |[22] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Retro-Inverso Peptides
This protocol provides a general overview of the manual synthesis of retro-inverso peptides using an Fmoc-based strategy.
-
Resin: Rink Amide resin is commonly used.
-
Amino Acids: Use Fmoc-protected D-amino acids.
-
Coupling: Amino acids are coupled sequentially in the reverse order of the parent L-peptide sequence. Coupling reagents such as HBTU/HOBt in the presence of a base like DIPEA are standard.
-
Deprotection: The Fmoc protecting group is removed at each step using a solution of piperidine in DMF.
-
Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water) to remove side-chain protecting groups.
-
Purification: The crude peptide is purified by reverse-phase HPLC on a C18 column.
-
Analysis: The purified peptide's identity and purity are confirmed by mass spectrometry and analytical HPLC.
Myostatin Inhibition Smad2/3 Luciferase Reporter Assay
This assay is used to determine the in vitro inhibitory activity of the peptides.
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used.[18][19]
-
Transfection: Cells are co-transfected with a Smad2/3-responsive luciferase reporter plasmid (containing Smad Binding Elements, SBEs) and a control plasmid expressing Renilla luciferase (for normalization).[9][10][11]
-
Treatment: After transfection, cells are treated with a constant concentration of recombinant human myostatin in the presence of varying concentrations of the inhibitory peptide (both L- and retro-inverso versions).
-
Incubation: Cells are incubated for a set period (e.g., 16-24 hours) to allow for myostatin signaling and luciferase expression.
-
Lysis and Measurement: Cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The percentage of inhibition is calculated relative to cells treated with myostatin alone. IC50 values are determined by plotting the percentage of inhibition against the peptide concentration.
In Vivo Assessment of Myostatin Inhibitory Peptides in Mice
This protocol outlines a general procedure for evaluating the in vivo efficacy of the peptides.
-
Animal Model: Wild-type mice or mouse models of muscle atrophy (e.g., mdx mice) are used.[21][8][22][23]
-
Administration: The peptide solution (or saline as a control) is administered, for example, via intramuscular injection into the tibialis anterior (TA) muscle.[21][22][24] The dosage and frequency of administration will need to be optimized.
-
Duration: The experiment is carried out for a specified period (e.g., several weeks).
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the TA muscles are dissected and weighed. Histological analysis can also be performed to assess changes in muscle fiber size and morphology.
-
Statistical Analysis: The muscle weights of the peptide-treated group are compared to the saline-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).
Mandatory Visualizations
Caption: Myostatin signaling pathway and the inhibitory mechanism of MIP-7.
Caption: Experimental workflow for developing retro-inverso MIP-7.
References
- 1. The effect of retro-inverse D-amino acid Aβ-peptides on Aβ-fibril formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retro Inverso Peptides [biosyn.com]
- 3. Peptide and protein mimetics by retro and retroinverso analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Applications of Retro-Inverso Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a proteolytically stable retro-inverso peptide inhibitor of beta-amyloid oligomerization as a potential novel treatment for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Limitations of Peptide Retro-inverso Isomerization in Molecular Mimicry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Myostatin Inhibition-Induced Increase in Muscle Mass and Strength Was Amplified by Resistance Exercise Training, and Dietary Essential Amino Acids Improved Muscle Quality in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Myostatin signaling through Smad2, Smad3 and Smad4 is regulated by the inhibitory Smad7 by a negative feedback mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Functional consequences of retro-inverso isomerization of a miniature protein inhibitor of the p53-MDM2 interaction1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. blog.mblintl.com [blog.mblintl.com]
- 16. Approaches to the synthesis of retro-inverso peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. EP0375040B1 - Process for the preparation of retro-inverso peptides and new intermediates thereof - Google Patents [patents.google.com]
- 18. amsbio.com [amsbio.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. biotage.com [biotage.com]
- 21. Development of Myostatin Inhibitory d-Peptides to Enhance the Potency, Increasing Skeletal Muscle Mass in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Development of Potent Myostatin Inhibitory Peptides through Hydrophobic Residue-Directed Structural Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A New Method of Myostatin Inhibition in Mice via Oral Administration of Lactobacillus casei Expressing Modified Myostatin Protein, BLS-M22 [mdpi.com]
- 24. MIF1 and MIF2 Myostatin Peptide Inhibitors as Potent Muscle Mass Regulators - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Development of Stable d-Peptide Myostatin Inhibitors
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the development of more stable d-peptide inhibitors of myostatin.
Frequently Asked Questions (FAQs)
Q1: Why use d-peptides for myostatin inhibition?
A1: d-peptides offer a significant advantage over their natural l-peptide counterparts in terms of stability.[1][2] They are resistant to degradation by proteases, which are abundant in the body and readily break down l-peptides.[1][2] This increased stability can lead to a longer half-life in vivo, potentially allowing for less frequent dosing in therapeutic applications.[3] The retro-inverso strategy, which involves reversing the peptide sequence and using d-amino acids, can maintain the side-chain topology of the original l-peptide, thus preserving biological activity.[4][5]
Q2: What is the mechanism of action of peptide-based myostatin inhibitors?
A2: Myostatin, a member of the TGF-β superfamily, negatively regulates muscle growth by binding to the activin receptor type IIB (ActRIIB), which then recruits and activates a type I receptor (ALK4 or ALK5).[6] This triggers the phosphorylation of SMAD2 and SMAD3, which form a complex with SMAD4 and translocate to the nucleus to regulate the transcription of genes that inhibit muscle growth.[6][7] Peptide inhibitors are typically designed to bind directly to myostatin, blocking its interaction with ActRIIB and thereby inhibiting the downstream signaling cascade.[4][8]
Q3: What are the main challenges in synthesizing d-peptide myostatin inhibitors?
A3: The synthesis of d-peptides, particularly those with a high content of hydrophobic amino acids, can present several challenges. These include aggregation of the growing peptide chain on the solid-phase resin, leading to incomplete reactions and low yields.[9][10] Solubility of the final peptide product can also be an issue.[7] Additionally, ensuring high purity and correct stereochemistry of the d-amino acids used in the synthesis is critical.[9]
Q4: How can I improve the solubility of my d-peptide inhibitor?
A4: Improving the solubility of hydrophobic peptides often requires strategic solvent selection. For initial testing, it's recommended to start with a small amount of the peptide. If the peptide is basic (net positive charge), a small amount of aqueous acetic acid can be used for solubilization, followed by dilution with water.[11] For acidic peptides (net negative charge), a dilute solution of ammonium bicarbonate can be effective.[11] For very hydrophobic peptides, organic solvents such as DMSO, DMF, or trifluoroethanol (TFE) may be necessary.[7][10] Sonication can also help to break up aggregates and enhance solubilization.[11]
Q5: My d-peptide shows low activity in cell-based assays. What are the possible reasons?
A5: Low activity in cell-based assays can stem from several factors. Firstly, ensure the peptide is fully dissolved and not aggregated in the assay medium, as aggregates are typically inactive. Secondly, consider potential issues with cell permeability. While d-peptides are more stable, they may still have difficulty crossing the cell membrane to reach intracellular targets if the mechanism requires it, though myostatin inhibition is primarily extracellular. Finally, verify the peptide's binding affinity for myostatin using a biophysical method like Surface Plasmon Resonance (SPR) to confirm that the d-peptide variant retains its ability to bind the target.
Troubleshooting Guides
Issue 1: Low Yield During Solid-Phase d-Peptide Synthesis
| Possible Cause | Troubleshooting Step | Rationale |
| Peptide Aggregation on Resin | Incorporate solubilizing agents or use microwave-assisted synthesis. Reduce the peptide concentration during synthesis. | Aggregation of hydrophobic sequences can hinder coupling efficiency. Microwave energy can disrupt intermolecular interactions, and lower concentrations reduce the likelihood of aggregation.[9] |
| Steric Hindrance | Use pseudoproline dipeptides at Ser or Thr residues. | Pseudoproline dipeptides introduce a kink in the peptide backbone, disrupting secondary structure formation and aggregation. |
| Incomplete Deprotection | Increase the duration or temperature of the deprotection step. Use a stronger deprotection reagent. | Incomplete removal of the Fmoc protecting group will prevent the next amino acid from being coupled. |
| Poor Solvation of Resin | Use alternative solvents like N-methyl-2-pyrrolidone (NMP) or a "magic mixture" of DCM, DMF, and NMP (1:1:1). | Better solvation of the resin and growing peptide chain can improve reaction kinetics.[1][10] |
Issue 2: Peptide Aggregation or Precipitation in Solution
| Possible Cause | Troubleshooting Step | Rationale |
| High Hydrophobicity | Dissolve the peptide in an organic solvent like DMSO or TFE first, then slowly add to the aqueous buffer with vortexing. | This prevents the peptide from crashing out of solution when introduced to an aqueous environment.[7][11] |
| Unfavorable pH | Adjust the pH of the solution. Peptides are generally least soluble at their isoelectric point (pI). | Moving the pH away from the pI will increase the net charge of the peptide, improving its solubility.[12] |
| High Peptide Concentration | Work with lower peptide concentrations. | Aggregation is often a concentration-dependent process.[12] |
Issue 3: Inconsistent Results in Serum Stability Assays
| Possible Cause | Troubleshooting Step | Rationale |
| Variability in Serum/Plasma Batches | Use a pooled batch of serum or plasma for all experiments. | The activity of proteases can vary between different batches and sources of serum or plasma.[13] |
| Peptide Adsorption to Labware | Use low-binding microcentrifuge tubes and pipette tips. Include a control with no serum/plasma to assess non-specific binding. | Hydrophobic peptides can adsorb to plastic surfaces, leading to an apparent loss of peptide that is not due to degradation. |
| Inefficient Protein Precipitation | Test different protein precipitation methods (e.g., acetonitrile vs. trichloroacetic acid). | Incomplete removal of serum proteins can interfere with the subsequent analysis of the peptide by HPLC.[14] |
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of a d-peptide myostatin inhibitor, MID-35, and its l-peptide counterpart, MIPE-1686, against various TGF-β superfamily members.
| Peptide | Target | IC50 (µM) |
| MID-35 (d-peptide) | Myostatin | 0.19 |
| GDF-11 | 0.89 | |
| Activin A | 1.4 | |
| TGF-β1 | > 6 | |
| MIPE-1686 (l-peptide) | Myostatin | 0.26 |
| GDF-11 | 1.4 | |
| Activin A | > 6 | |
| TGF-β1 | > 6 |
Data extracted from Hitachi et al., 2022.[3]
Key Experimental Protocols
Solid-Phase Synthesis of d-Peptides (Fmoc Chemistry)
This protocol provides a general guideline for the manual synthesis of d-peptides using Fmoc chemistry on a rink amide resin.
Materials:
-
Fmoc-d-amino acids
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and repeat the 20% piperidine treatment for 15 minutes.
-
Wash the resin extensively with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-d-amino acid (4 equivalents) and OxymaPure (4 equivalents) in DMF.
-
Add DIC (4 equivalents) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin test. If the test is positive (blue), repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Cleavage and Deprotection:
-
After the final amino acid is coupled, wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.
Serum Stability Assay
This protocol assesses the stability of a d-peptide in the presence of serum proteases.
Materials:
-
Test peptide
-
Mouse or human serum
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (ACN) with 0.1% TFA
-
Trichloroacetic acid (TCA)
-
Thermomixer or incubator
-
Centrifuge
-
HPLC system
Procedure:
-
Peptide Stock Solution: Prepare a stock solution of the peptide in an appropriate solvent (e.g., water or DMSO).
-
Incubation:
-
In a microcentrifuge tube, add serum to reach a final concentration of 90% (v/v).
-
Spike in the peptide stock solution to a final concentration of ~50 µM.
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Protein Precipitation:
-
Immediately add an equal volume of cold 10% TCA in ACN to the aliquot to precipitate serum proteins and stop the enzymatic reaction.
-
Vortex and incubate on ice for 10 minutes.
-
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Analysis:
-
Carefully collect the supernatant.
-
Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide.
-
The percentage of remaining peptide at each time point is calculated relative to the amount at time 0.
-
Myostatin Inhibition Luciferase Reporter Assay
This cell-based assay measures the ability of a peptide to inhibit myostatin signaling.
Materials:
-
HEK293T cells (or another suitable cell line)
-
(CAGA)12-luciferase reporter plasmid (responsive to SMAD2/3 signaling)
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent
-
Recombinant human myostatin
-
Test peptide
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in ~80% confluency on the day of transfection.
-
Transfection:
-
Co-transfect the cells with the (CAGA)12-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 24 hours.
-
-
Treatment:
-
Prepare serial dilutions of the test peptide.
-
Pre-incubate the recombinant myostatin (at a concentration that gives a robust signal, e.g., 10 ng/mL) with the different concentrations of the test peptide for 30 minutes at 37°C.
-
Remove the transfection medium from the cells and add the myostatin/peptide mixtures.
-
Include controls for basal luciferase activity (no myostatin) and maximal myostatin-induced activity (myostatin only).
-
-
Incubation: Incubate the cells for 16-24 hours.
-
Luciferase Measurement:
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
Visualizations
Caption: Myostatin signaling pathway and the mechanism of d-peptide inhibition.
Caption: Experimental workflow for developing d-peptide myostatin inhibitors.
Caption: Logic diagram for troubleshooting low peptide synthesis yield.
References
- 1. biotage.com [biotage.com]
- 2. Luciferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Myostatin Inhibitory d-Peptides to Enhance the Potency, Increasing Skeletal Muscle Mass in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myostatin inhibitor D-peptide | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Protein-peptide Interaction by Surface Plasmon Resonance [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. blog.mblintl.com [blog.mblintl.com]
- 10. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 12. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Myostatin Inhibitory Peptide 7 and Follistatin Efficacy
For Researchers, Scientists, and Drug Development Professionals
Myostatin, a member of the transforming growth factor-β (TGF-β) superfamily, is a key negative regulator of skeletal muscle growth. Its inhibition presents a promising therapeutic strategy for muscle-wasting diseases such as muscular dystrophy, sarcopenia, and cachexia. This guide provides an objective comparison of two prominent myostatin inhibitors: Myostatin Inhibitory Peptide 7 (MIP-7) and Follistatin, focusing on their efficacy, mechanism of action, and the experimental data supporting their function.
Mechanism of Action: A Tale of Two Inhibitors
This compound and Follistatin employ distinct strategies to neutralize myostatin, leading to different specificity profiles.
This compound (MIP-7): The Specific Decoy
MIP-7 is a 23-amino acid synthetic peptide derived from the prodomain of mouse myostatin (residues 21-43). The myostatin prodomain naturally keeps the mature myostatin protein in an inactive state. MIP-7 mimics this function by acting as a soluble decoy. It directly binds to mature myostatin, physically obstructing the site that interacts with its cell surface receptors, primarily the Activin Receptor Type IIB (ActRIIB). This targeted binding specifically neutralizes myostatin, preventing the initiation of the intracellular signaling cascade that leads to the inhibition of muscle growth. By sequestering myostatin in the extracellular space, MIP-7 effectively removes the "brakes" on myoblast proliferation and differentiation.
Follistatin: The Broad-Spectrum Antagonist
Follistatin is a naturally occurring glycoprotein that also inhibits myostatin by binding to it and preventing its interaction with the ActRIIB receptor. However, Follistatin's inhibitory action is not limited to myostatin. It is a potent antagonist of other members of the TGF-β superfamily, most notably activins.[1][2] This broader activity means that Follistatin can influence a wider range of biological processes beyond muscle growth, including reproductive physiology and tissue regeneration.[2] The increase in muscle mass from Follistatin overexpression has been observed to be greater than that from myostatin knockout alone, suggesting that its inhibition of other pathways, like the activin pathway, contributes to its potent muscle-building effects.
Quantitative Comparison of Efficacy
| Inhibitor | Parameter | Value | Source |
| This compound (MIP-7) | Dissociation Constant (Kd) for human myostatin | 29.7 nM | [3] |
| Follistatin-derived Peptide (FS I-I) | Dissociation Constant (Kd) for myostatin | 46.8 pM | [4] |
| Follistatin-derived Peptide (FS I-I) | Dissociation Constant (Kd) for activin | 64.3 nM | [4] |
Note: The data presented is from separate studies and may not be directly comparable due to variations in experimental conditions. A lower Kd value indicates a higher binding affinity.
The data indicates that a follistatin-derived peptide (FS I-I) exhibits a significantly higher binding affinity for myostatin (in the picomolar range) compared to MIP-7 (in the nanomolar range). This suggests that, at a molecular level, this specific follistatin peptide binds more tightly to myostatin. It is important to note that FS I-I is a derivative of follistatin, and the binding affinity of full-length follistatin may differ.
In Vivo Efficacy
While direct comparative in vivo studies are lacking, independent research provides evidence for the muscle-enhancing effects of both inhibitor types.
Myostatin Inhibitory Peptides: A study on a novel 11-fold more potent derivative of the parent myostatin inhibitory peptide (from which MIP-7 is derived) demonstrated a significant increase in the tibialis anterior (TA) muscle weight by 10-19% in mdx mice (a model for Duchenne muscular dystrophy) and an increase in TA and gastrocnemius muscles by 10-35% and 11-35% respectively in wild-type ICR mice.[5]
Follistatin: Overexpression of Follistatin in mice through adeno-associated virus (AAV) delivery has been shown to lead to dramatic and sustained increases in muscle mass and strength.[6] In one study, AAV-mediated delivery of Follistatin-344 resulted in increased body mass and significant muscle enlargement that was greater than that observed with other myostatin inhibitors like GASP-1 and FLRG.[4]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Experimental Protocols
Below are generalized protocols for key experiments used to determine the efficacy of myostatin inhibitors.
1. Dual-Luciferase Reporter Assay for IC50 Determination
This in vitro assay is used to quantify the ability of an inhibitor to block myostatin signaling.
-
Cell Line: Human embryonic kidney 293 (HEK293) cells or A204 rhabdomyosarcoma cells are commonly used.
-
Reporter Construct: A luciferase reporter plasmid containing multiple copies of the Smad-binding element (CAGA)12 is used. This element drives luciferase expression in response to myostatin/activin signaling. A constitutively expressed Renilla luciferase plasmid is co-transfected as an internal control for transfection efficiency and cell viability.
-
Procedure:
-
Cells are seeded in 96-well plates and co-transfected with the (CAGA)12-luciferase reporter and the Renilla control plasmid.
-
After 24 hours, the cells are treated with a constant concentration of recombinant myostatin (e.g., 1 nM) and varying concentrations of the inhibitor (MIP-7 or Follistatin).
-
Following an incubation period (typically 6-16 hours), the cells are lysed.
-
Luciferase and Renilla activities are measured sequentially in a luminometer.
-
The ratio of firefly to Renilla luciferase activity is calculated to normalize the results.
-
The data is plotted as a dose-response curve, and the IC50 value (the concentration of inhibitor that reduces the myostatin-induced luciferase activity by 50%) is calculated.[3]
-
2. Surface Plasmon Resonance (SPR) for Binding Affinity (Kd) Determination
SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.
-
Instrumentation: A Biacore system or similar SPR instrument is used.
-
Procedure:
-
Immobilization: Recombinant human myostatin is immobilized on the surface of a sensor chip.
-
Binding Analysis: A series of concentrations of the inhibitor (MIP-7 or Follistatin) are flowed over the sensor chip surface.
-
Data Collection: The binding of the inhibitor to the immobilized myostatin is detected as a change in the refractive index, which is recorded in a sensorgram (response units vs. time).
-
Kinetic Analysis: The association rate (ka) and dissociation rate (kd) are determined from the sensorgram data.
-
Kd Calculation: The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka. A lower Kd value signifies a higher binding affinity.[7]
-
3. In Vivo Murine Models for Muscle Growth Assessment
Animal models are essential for evaluating the physiological effects of myostatin inhibitors on muscle mass and strength.
-
Animal Models: Wild-type mice (e.g., C57BL/6) or mouse models of muscle disease (e.g., mdx mice) are used.
-
Administration: Inhibitors can be administered via various routes, including systemic injection (intraperitoneal or subcutaneous) or through viral vectors (e.g., AAV) for sustained expression.
-
Procedure:
-
A baseline measurement of muscle mass and function (e.g., grip strength) is taken.
-
Mice are treated with the myostatin inhibitor or a vehicle control over a defined period (e.g., several weeks).
-
Body weight and muscle function are monitored throughout the study.
-
At the end of the study, mice are euthanized, and individual muscles (e.g., tibialis anterior, gastrocnemius, quadriceps) are dissected and weighed.
-
Histological analysis of muscle fiber size and number can also be performed.
-
The percentage increase in muscle mass and improvement in function are compared between the treated and control groups.[5]
-
Conclusion
Both this compound and Follistatin are effective inhibitors of myostatin, but they operate through different mechanisms and exhibit different specificity profiles.
-
MIP-7 offers a highly specific approach to myostatin inhibition, which may be advantageous in minimizing off-target effects. Its efficacy is based on its role as a direct competitive inhibitor.
-
Follistatin provides a more potent, but less specific , means of promoting muscle growth by inhibiting myostatin and other TGF-β family members like activins. This broader activity could be beneficial for achieving a greater anabolic effect but may also carry a higher risk of unintended side effects.
The choice between these two inhibitors will depend on the specific research or therapeutic goals. For applications where precise targeting of myostatin is critical, MIP-7 and related peptides are promising candidates. Where a more robust and multi-faceted approach to muscle hypertrophy is desired, Follistatin remains a powerful, albeit less specific, option. Further direct comparative studies are needed to definitively establish the relative in vitro and in vivo efficacy of these two important classes of myostatin inhibitors.
References
- 1. Myostatin inhibition by a follistatin-derived peptide ameliorates the pathophysiology of muscular dystrophy model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. swolverine.com [swolverine.com]
- 3. researchgate.net [researchgate.net]
- 4. INHIBITION OF MYOSTATIN WITH EMPHASIS ON FOLLISTATIN AS A THERAPY FOR MUSCLE DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Potent Myostatin Inhibitory Peptides through Hydrophobic Residue-Directed Structural Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Myostatin blockade with a fully human monoclonal antibody induces muscle hypertrophy and reverses muscle atrophy in young and aged mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Myostatin Inhibitors: Myostatin Inhibitory Peptide 7 vs. ACE-031
For Researchers, Scientists, and Drug Development Professionals
Myostatin, a member of the transforming growth factor-beta (TGF-β) superfamily, is a potent negative regulator of skeletal muscle growth. Its inhibition presents a promising therapeutic strategy for muscle-wasting diseases such as muscular dystrophy, sarcopenia, and cachexia. This guide provides an objective comparison of two myostatin inhibitors: Myostatin Inhibitory Peptide 7 (MIP-7), a direct binder of myostatin, and ACE-031, a decoy receptor. We will delve into their mechanisms of action, present supporting experimental data, and detail the methodologies employed in key studies.
Executive Summary
This compound and ACE-031 represent two distinct approaches to myostatin inhibition. MIP-7 is a small, 23-amino acid peptide derived from the myostatin prodomain that directly binds to and neutralizes myostatin. In contrast, ACE-031 is a recombinant fusion protein, a soluble form of the activin receptor type IIB (ActRIIB), that acts as a decoy receptor, sequestering myostatin and other related ligands. Preclinical studies with MIP-7 and its derivatives have demonstrated targeted efficacy in increasing muscle mass in animal models. ACE-031 progressed to clinical trials, showing significant promise in increasing lean muscle mass in humans before its development was halted due to safety concerns. This guide will explore the available data to inform future research and development in the field of myostatin inhibition.
Mechanism of Action
Myostatin exerts its muscle-suppressing effects by binding to the ActRIIB receptor on muscle cells. This binding initiates an intracellular signaling cascade involving the phosphorylation of Smad2 and Smad3 proteins. The activated Smad complex then translocates to the nucleus, where it regulates gene expression to inhibit myoblast proliferation and differentiation.
This compound (MIP-7)
MIP-7 is a synthetic 23-amino acid peptide with the sequence WRQNTRYSRIEAIKIQILSKLRL-amide, derived from the mouse myostatin prodomain (residues 21-43)[1]. It functions by directly binding to mature myostatin, physically obstructing the site that interacts with the ActRIIB receptor[1]. This direct neutralization prevents myostatin from initiating its signaling cascade, thereby promoting muscle growth.
ACE-031
ACE-031 is a recombinant fusion protein consisting of the extracellular domain of the human ActRIIB receptor fused to the Fc portion of human IgG1[2][3]. It acts as a "decoy receptor," circulating in the bloodstream and binding to myostatin and other TGF-β superfamily ligands that signal through ActRIIB[2][3]. By sequestering these ligands, ACE-031 prevents them from interacting with the native receptors on muscle cells, thus inhibiting the downstream signaling that restricts muscle growth[2][3].
Signaling Pathway Diagrams
Performance Data
This compound (and derivatives)
The performance of MIP-7 and its more potent derivatives has been primarily evaluated in preclinical in vitro and in vivo models.
| Parameter | Compound | Value | Assay/Model | Reference |
| Binding Affinity (Kd) | This compound | 29.7 nM | In vitro binding assay | [4][5] |
| Inhibitory Concentration (IC50) | Myostatin Inhibitory Peptide 1 (parent peptide) | 3.56 ± 0.25 µM | Luciferase reporter assay in HEK293 cells | [6] |
| Inhibitory Concentration (IC50) | Peptide 3d (modified derivative) | 0.32 ± 0.05 µM | Luciferase reporter assay in HEK293 cells | [6] |
| Inhibitory Concentration (IC50) | MID-35 (d-peptide derivative) | 0.19 µM | Luciferase reporter assay | [7] |
| Increase in Muscle Mass | Myostatin Propeptide-Fc | +7% (Tibialis Anterior) | Aged mice (24 mo), 20 mg/kg weekly for 4 weeks | [8] |
| Increase in Muscle Mass | AAV8 expressing Myostatin Propeptide | +25% (Tibialis Anterior), +27% (Gastrocnemius) | Young mice (6 weeks), 8 weeks post-injection | [9] |
| Increase in Muscle Mass | Peptide 3d | 10-34% (Tibialis Anterior), 11-35% (Gastrocnemius) | Wild-type ICR mice, intramuscular injection | [6] |
ACE-031
ACE-031 underwent Phase 1 and Phase 2 clinical trials, providing human data on its efficacy.
| Parameter | Population | Dose | Time Point | Result | Reference |
| Increase in Lean Body Mass | Healthy Postmenopausal Women | 3 mg/kg (single dose) | Day 29 | +3.3% (p=0.03) vs. placebo | [10] |
| Increase in Thigh Muscle Volume | Healthy Postmenopausal Women | 3 mg/kg (single dose) | Day 29 | +5.1% (p=0.03) vs. placebo | [10] |
| Increase in Lean Body Mass | Boys with Duchenne Muscular Dystrophy | 1 mg/kg (every 2 weeks) | 12 weeks | +5.2% (p=0.015 vs. baseline) | [11] |
| 6-Minute Walk Test (6MWT) | Boys with Duchenne Muscular Dystrophy | Combined ACE-031 groups | 24 weeks | +12 meters (vs. -30 meters in placebo, p=0.06) | [11] |
Experimental Protocols
This compound: In Vitro Luciferase Reporter Assay
A common method to assess the in vitro inhibitory activity of compounds like MIP-7 is the Smad2/3-responsive luciferase reporter assay[7][12].
Methodology:
-
Cell Culture and Transfection: Human embryonic kidney 293 (HEK293) cells are cultured and transiently transfected with a myostatin-responsive reporter plasmid, such as (SBE)4-luc, which contains Smad binding elements linked to a luciferase reporter gene[12].
-
Treatment: Recombinant human myostatin (e.g., 8 ng/mL) is pre-mixed with or without the inhibitory peptide at various concentrations[12].
-
Incubation: The myostatin-peptide mixtures are added to the transfected HEK293 cells and incubated for a defined period (e.g., 4 hours)[12].
-
Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer. The degree of myostatin inhibition is determined by the reduction in luciferase signal compared to cells treated with myostatin alone[12].
ACE-031: Phase 2 Clinical Trial in Duchenne Muscular Dystrophy
The Phase 2 trial of ACE-031 in boys with DMD was a randomized, double-blind, placebo-controlled, multiple ascending-dose study[3][13][14].
Methodology:
-
Participants: Ambulatory, steroid-treated boys with DMD[11][14].
-
Design: Randomized to receive either escalating doses of ACE-031 or a placebo (in a 9:3 ratio per cohort) via subcutaneous injection[11][14].
-
Dosing Regimens:
-
Treatment Duration: 12 weeks, followed by a 12-week follow-up period[11].
-
Primary Objective: To evaluate the safety and tolerability of ACE-031[13].
-
Pharmacodynamic Endpoints:
-
Body Composition: Assessed by Dual-energy X-ray absorptiometry (DXA) for lean mass, fat mass, and bone mineral density (BMD)[11][15].
-
Muscle Volume: Measured by Magnetic Resonance Imaging (MRI) of the thigh[11].
-
Functional Tests: Included the 6-Minute Walk Test (6MWT), 10-meter walk/run, 4-stair climb, and Gower's maneuver[11][15].
-
Muscle Strength: Evaluated using hand-held myometry[15].
-
Discussion and Conclusion
This compound and ACE-031 exemplify two viable strategies for myostatin inhibition. MIP-7, with its direct binding mechanism, offers a highly specific approach to neutralizing myostatin. The preclinical data for MIP-7 and its derivatives are promising, demonstrating significant increases in muscle mass in animal models. However, as a small peptide, its in vivo stability and delivery are key considerations for therapeutic development.
ACE-031, as a decoy receptor, has a broader spectrum of activity, binding not only to myostatin but also to other related TGF-β ligands. This broader activity may have contributed to its potent effects on muscle and bone, but also potentially to the adverse events (epistaxis and telangiectasias) that led to the discontinuation of its clinical development[3][13]. The clinical data from the ACE-031 trials, however, provide valuable proof-of-concept for myostatin inhibition as a therapeutic strategy in humans.
For researchers and drug development professionals, the comparison of these two molecules highlights a key strategic consideration: the trade-off between the specificity of a direct inhibitor like MIP-7 and the broader, potentially more potent, but also higher-risk, approach of a decoy receptor like ACE-031. Future research may focus on optimizing the specificity and safety of myostatin inhibitors, potentially through further modifications of prodomain-derived peptides or the development of next-generation decoy receptors with improved ligand selectivity. The experimental protocols and data presented in this guide serve as a foundation for the continued exploration of myostatin inhibition for the treatment of muscle-wasting disorders.
References
- 1. This compound | 1621169-52-5 | Benchchem [benchchem.com]
- 2. ACE-031 for the Treatment of Duchenne Muscular Dystrophy - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of Potent Myostatin Inhibitory Peptides through Hydrophobic Residue-Directed Structural Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Myostatin Inhibitory d-Peptides to Enhance the Potency, Increasing Skeletal Muscle Mass in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. A single ascending-dose study of muscle regulator ACE-031 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. neurology.org [neurology.org]
- 12. Structural Basis for the Effective Myostatin Inhibition of the Mouse Myostatin Prodomain-Derived Minimum Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Myostatin inhibitor ACE-031 treatment of ambulatory boys with Duchenne muscular dystrophy: Results of a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2024.sci-hub.red [2024.sci-hub.red]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
A Head-to-Head Battle for Muscle Growth: Myostatin Inhibitory Peptide 7 vs. Neutralizing Antibodies
For researchers, scientists, and drug development professionals navigating the landscape of myostatin inhibition, the choice between a myostatin inhibitory peptide and a neutralizing antibody presents a critical decision. Both strategies aim to block the muscle-suppressing effects of myostatin, a key negative regulator of muscle growth, but they differ in their fundamental characteristics, mechanisms of action, and potential therapeutic profiles. This guide provides an objective comparison of these two approaches, supported by available experimental data and detailed methodologies to aid in informed decision-making for future research and development.
Myostatin, also known as Growth Differentiation Factor-8 (GDF-8), is a member of the transforming growth factor-beta (TGF-β) superfamily.[1] Its primary role is to inhibit myogenesis, the formation of muscular tissue.[1] By blocking myostatin, researchers aim to unlock the body's potential for muscle growth, offering therapeutic promise for a range of conditions, from muscle-wasting diseases like muscular dystrophy to age-related sarcopenia.[2]
Two of the most prominent strategies to achieve this are the use of myostatin inhibitory peptides, such as Myostatin Inhibitory Peptide 7 (MIP-7), and the application of myostatin-specific neutralizing antibodies.
Mechanism of Action: A Tale of Two Binders
Both inhibitory peptides and neutralizing antibodies function by preventing myostatin from binding to its cell surface receptor, the Activin Receptor Type IIB (ActRIIB).[3][4] This interaction initiates a signaling cascade that ultimately suppresses muscle growth.[3] However, the specifics of their binding and origin differ significantly.
This compound (MIP-7) is a 23-amino-acid peptide derived from the myostatin prodomain.[5] The prodomain is a naturally occurring inhibitor that keeps myostatin in an inactive state.[4] MIP-7 mimics this natural inhibition by directly binding to the mature, active form of myostatin with high affinity, physically obstructing the sites necessary for receptor interaction.[6]
Neutralizing antibodies , on the other hand, are large glycoprotein molecules produced by the immune system.[6] Those developed for myostatin inhibition are monoclonal, meaning they are engineered to specifically recognize and bind to a particular epitope on the myostatin protein.[6][7] This binding effectively neutralizes myostatin, preventing it from activating its receptor.[6]
Performance Data: A Comparative Overview
Direct head-to-head comparative studies under identical experimental conditions are limited. However, by collating data from various preclinical studies, we can draw a general comparison of their efficacy. It is crucial to note that the following data is sourced from different studies and may not be directly comparable due to variations in experimental design, animal models, and specific molecules used.
| Parameter | Myostatin Inhibitory Peptides (Examples) | Myostatin Neutralizing Antibodies (Examples) |
| Binding Affinity (Kd) | ~29.7 nM (MIP-7)[5] | Sub-nanomolar to picomolar range (e.g., 24 pM for REGN1033)[7] |
| In Vitro Potency (IC50) | 0.32 µM (Peptide 3d)[8], 0.19 µM (MID-35)[9] | Not typically reported in this format |
| In Vivo Efficacy (Muscle Mass Increase) | 10-34% increase in tibialis anterior and gastrocnemius muscle weight in ICR mice (Peptide 3d)[8] | Up to 17% increase in muscle mass in aged mice[10] |
| Functional Improvement | ~130% improvement in hind limb grip strength in mdx mice (Peptide 8a)[11] | Significant increases in muscle mass and strength observed in individuals with muscular dystrophy[6] |
Experimental Protocols
To provide a practical framework for researchers, detailed methodologies for key experiments cited in myostatin inhibition studies are outlined below.
Myostatin Inhibition Luciferase Reporter Assay
This in vitro assay is a primary method to quantify the inhibitory activity of compounds like MIP-7.[3]
Objective: To measure the ability of an inhibitor to block myostatin-induced signaling through the Smad pathway.
Principle: Cells are transfected with a luciferase reporter gene under the control of a Smad-responsive promoter. In the presence of active myostatin, the Smad pathway is activated, leading to the expression of luciferase and the production of light. An effective inhibitor will block this process, resulting in a decrease in luminescence.
Protocol:
-
Cell Culture and Transfection:
-
Culture human embryonic kidney 293 (HEK293) cells or A204 rhabdomyosarcoma cells in appropriate media.[12]
-
Seed cells in 12-well or 24-well plates.
-
Co-transfect cells with a Smad-responsive luciferase reporter plasmid (e.g., pGL3-(CAGA)12) and a control plasmid expressing Renilla luciferase for normalization.[12]
-
-
Treatment:
-
After 24 hours, replace the medium with serum-free media containing a constant concentration of recombinant myostatin and varying concentrations of the inhibitory peptide or antibody.[12]
-
-
Lysis and Luminescence Measurement:
-
After a 16-24 hour incubation, wash the cells with PBS and lyse them using a lysis buffer.[12]
-
Transfer the cell lysate to a microfuge tube and centrifuge to pellet debris.
-
Add a specific volume of the supernatant to an assay tube containing a luciferase assay buffer.
-
Measure the firefly and Renilla luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.
-
Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 value.
-
In Vivo Grip Strength Assay in Mice
This assay is a common method to assess muscle function and the in vivo efficacy of myostatin inhibitors.
Objective: To measure the maximal muscle strength of the forelimbs or all four limbs of a mouse.
Principle: The test relies on the mouse's natural tendency to grasp a wire grid or bar. The peak force exerted by the mouse before losing its grip is measured by a force sensor.
Protocol:
-
Apparatus:
-
Use a grip strength meter equipped with a wire grid or a T-bar connected to a force transducer.
-
-
Procedure:
-
Hold the mouse by the base of its tail.
-
For forelimb measurement, lower the mouse towards the grid, allowing only its forepaws to grasp the bar.
-
For combined forelimb and hindlimb measurement, allow the mouse to grasp the grid with all four paws.
-
Gently and steadily pull the mouse away from the grid in a horizontal plane until it releases its grip.
-
The peak force generated is recorded by the meter.
-
Perform three to five consecutive trials for each mouse and record the maximal force.
-
-
Data Analysis:
-
The grip strength can be expressed as the absolute force (in grams or Newtons) or normalized to the mouse's body weight.
-
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 1621169-52-5 | Benchchem [benchchem.com]
- 3. Antimyostatin Treatment in Health and Disease: The Story of Great Expectations and Limited Success - PMC [pmc.ncbi.nlm.nih.gov]
- 4. swolverine.com [swolverine.com]
- 5. Myostatin blockade with a fully human monoclonal antibody induces muscle hypertrophy and reverses muscle atrophy in young and aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Myostatin and its Regulation: A Comprehensive Review of Myostatin Inhibiting Strategies [frontiersin.org]
- 7. PeptiDream Announces Preclinical Results Demonstrating Efficacy of Oral Myostatin Inhibitors in Preventing Loss of Lean Mass Associated with Semaglutide Treatment - BioSpace [biospace.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. Myostatin and its Regulation: A Comprehensive Review of Myostatin Inhibiting Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are the therapeutic candidates targeting MSTN? [synapse.patsnap.com]
- 12. Identification of the minimum peptide from mouse myostatin prodomain for human myostatin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Myostatin Inhibitory Peptide 7: A Comparative Guide to Assessing Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
Myostatin, a member of the transforming growth factor-β (TGF-β) superfamily, is a key negative regulator of skeletal muscle mass. Its inhibition presents a promising therapeutic strategy for muscle-wasting diseases such as sarcopenia, cachexia, and muscular dystrophy. Myostatin inhibitory peptide 7 (MIP-7), a 23-amino acid peptide derived from the mouse myostatin prodomain, has emerged as a direct inhibitor of myostatin.[1] This guide provides a comparative overview of the experimental validation of MIP-7's inhibitory activity, alongside other myostatin inhibitors, and offers detailed protocols for key validation assays.
Mechanism of Action: Myostatin Signaling and Inhibition
Myostatin initiates its signaling cascade by binding to the activin type IIB receptor (ActRIIB) on the surface of muscle cells.[2][3] This binding recruits and activates the type I activin receptor, ALK4 or ALK5, leading to the phosphorylation of the downstream signaling proteins Smad2 and Smad3.[2][3] The phosphorylated Smad2/3 complex then translocates to the nucleus, where it regulates the transcription of genes that inhibit myoblast proliferation and differentiation, ultimately suppressing muscle growth.[1][2][3]
This compound functions by directly binding to mature myostatin, thereby blocking its interaction with the ActRIIA/B receptors.[1] This inhibitory action has been quantified with a dissociation constant (Kd) of 29.7 nM.[4][5]
Quantitative Comparison of Myostatin Inhibitors
The efficacy of myostatin inhibitors can be quantified both in vitro, through measures like the half-maximal inhibitory concentration (IC50) in cell-based assays, and in vivo, by assessing the increase in muscle mass in animal models. The following tables summarize available data for MIP-7 and a selection of alternative myostatin inhibitors.
| Inhibitor | Type | IC50 (Luciferase Reporter Assay) | Dissociation Constant (Kd) |
| This compound (MIP-1) | Peptide | 3.56 ± 0.25 µM | 29.7 nM (for myostatin) |
| Peptide 3d (MIP-7 derivative) | Peptide | 0.32 ± 0.05 µM | Not Reported |
| Apitegromab (SRK-015) | Monoclonal Antibody | 286 nM (human myostatin) | Not Reported |
| Follistatin (FS-288) | Glycoprotein | Not Reported | 12.3 nM (for myostatin) |
| Follistatin-derived peptide (FS I-I) | Peptide | Not Reported | 46.8 nM (for myostatin) |
| ACE-031 (Soluble ActRIIB-Fc) | Fusion Protein | Not Reported | Not Applicable |
| Bimagrumab (BYM338) | Monoclonal Antibody | Not Reported | Not Applicable |
Table 1: In Vitro Inhibitory Activity of Myostatin Inhibitors. Data is compiled from various sources and assays, which may affect direct comparability.
| Inhibitor | Animal Model | Administration Route & Duration | % Increase in Muscle Mass (compared to control) |
| Anti-myostatin antibody (JA16) | Adult Mice | Intraperitoneal injection, 8 weeks | Quadriceps: ~26% |
| Soluble ActRIIB-Fc | Adult Mice | Intraperitoneal injection, 4 weeks | Quadriceps: 40-60% |
| Myostatin Propeptide (transgenic) | Mice | Transgenic overexpression | 17-30% increase in body weight |
| Follistatin (AAV-mediated) | Adult Mice | Intramuscular AAV injection, long-term | Significant increase (specific % not stated) |
| Bimagrumab (BYM338) | Mice | Not specified | 25-50% increase in muscle mass |
Table 2: In Vivo Efficacy of Myostatin Inhibitors in Mice. The percentage increase in muscle mass can vary depending on the specific muscle group measured, the duration of the study, and the mouse model used.
Experimental Protocols
Accurate and reproducible experimental design is critical for validating the inhibitory activity of compounds like this compound. Below are detailed protocols for three key experiments.
Luciferase Reporter Assay for Myostatin Inhibition
This cell-based assay is a primary method for quantifying the inhibitory activity of a compound on the myostatin signaling pathway.[1]
Objective: To determine the IC50 value of a myostatin inhibitor by measuring its ability to block myostatin-induced activation of a Smad-responsive luciferase reporter.
Materials:
-
HEK293 or A204 cells
-
(CAGA)12-luciferase reporter plasmid (or other Smad-responsive reporter)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Recombinant human myostatin
-
This compound (or other test inhibitors)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293 or A204 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the (CAGA)12-luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the transfected cells for 24 hours to allow for plasmid expression.
-
Serum Starvation: Replace the growth medium with serum-free DMEM and incubate for 4-6 hours.
-
Treatment: Prepare a series of dilutions of the myostatin inhibitor (e.g., this compound). Pre-incubate the diluted inhibitor with a constant concentration of recombinant myostatin (e.g., 10 ng/mL) for 30-60 minutes at 37°C.
-
Cell Stimulation: Add the myostatin/inhibitor mixtures to the serum-starved cells. Include controls for basal activity (no myostatin) and maximal myostatin activity (myostatin only).
-
Incubation: Incubate the cells for 16-24 hours at 37°C.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blot for Phosphorylated Smad2/3
This assay directly measures the phosphorylation of Smad2 and Smad3, the immediate downstream targets of the myostatin receptor complex, providing a direct readout of pathway activation.
Objective: To qualitatively or quantitatively assess the ability of a myostatin inhibitor to block myostatin-induced phosphorylation of Smad2/3 in muscle cells.
Materials:
-
C2C12 myoblasts
-
DMEM and horse serum (for differentiation)
-
Recombinant human myostatin
-
This compound (or other test inhibitors)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Smad2/3, anti-total-Smad2/3, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Differentiation: Culture C2C12 myoblasts in DMEM with 10% FBS. To induce differentiation into myotubes, switch to DMEM with 2% horse serum when cells reach ~80% confluency and culture for 3-5 days.
-
Serum Starvation: Before treatment, serum-starve the differentiated myotubes for 4-6 hours in serum-free DMEM.
-
Treatment: Pre-incubate the myostatin inhibitor with recombinant myostatin as described in the luciferase assay protocol.
-
Cell Stimulation: Treat the myotubes with the myostatin/inhibitor mixtures for 30-60 minutes at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against phospho-Smad2/3 overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total Smad2/3 and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-Smad2/3 signal to the total Smad2/3 and loading control signals.
In Vivo Mouse Model for Muscle Mass and Function
This experiment evaluates the efficacy of a myostatin inhibitor in a living organism, providing crucial data on its potential therapeutic effect.
Objective: To determine the effect of a myostatin inhibitor on skeletal muscle mass and strength in mice.
Materials:
-
C57BL/6 mice (or a relevant disease model, e.g., mdx mice)
-
This compound (or other test inhibitors)
-
Vehicle control (e.g., saline)
-
Animal scale
-
Grip strength meter
-
Calipers
-
Anesthesia
-
Surgical tools for dissection
-
Analytical balance
Protocol:
-
Acclimatization and Baseline Measurements: Acclimatize the mice to the housing conditions for at least one week. Record the initial body weight and measure baseline grip strength.
-
Treatment Administration: Divide the mice into treatment and control groups. Administer the myostatin inhibitor (e.g., via intraperitoneal or subcutaneous injection) and the vehicle control according to the desired dosing regimen and duration (e.g., daily or weekly for 4-8 weeks).
-
Monitoring: Monitor the mice regularly for any adverse effects. Record body weight weekly.
-
Functional Assessment: At the end of the treatment period, measure the forelimb and/or hindlimb grip strength using a grip strength meter.
-
Tissue Collection: a. Anesthetize the mice. b. Carefully dissect specific muscles (e.g., quadriceps, gastrocnemius, tibialis anterior) from both hindlimbs. c. Remove any excess fat and connective tissue. d. Weigh the dissected muscles immediately using an analytical balance.
-
Data Analysis: a. Calculate the percentage change in body weight and grip strength from baseline for each group. b. Normalize the muscle weights to the final body weight to account for differences in overall size. c. Compare the muscle weights and grip strength between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
Visualizing the Pathways and Processes
Diagrams are essential for a clear understanding of the complex biological and experimental workflows.
Caption: Myostatin signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the myostatin inhibition luciferase reporter assay.
Caption: Workflow for the in vivo validation of myostatin inhibitors in a mouse model.
References
- 1. Myostatin Inhibitors: Panacea or Predicament for Musculoskeletal Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Safety Assessment and Toxicokinetics of Apitegromab, an Antibody Targeting Proforms of Myostatin for the Treatment of Muscle-Atrophying Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. paulogentil.com [paulogentil.com]
- 4. researchgate.net [researchgate.net]
- 5. reference.medscape.com [reference.medscape.com]
Myostatin Inhibitory Peptide 7: A Comparative Analysis of Cross-Reactivity with GDF11
For Researchers, Scientists, and Drug Development Professionals
Myostatin (GDF8) and Growth Differentiation Factor 11 (GDF11) are highly homologous members of the Transforming Growth Factor-beta (TGF-β) superfamily, playing critical roles in muscle development and aging. Their structural similarity, particularly in the mature domain, raises the potential for cross-reactivity of inhibitory molecules. This guide provides a comparative analysis of Myostatin Inhibitory Peptide 7, its known interaction with Myostatin, and the evidence for its potential cross-reactivity with GDF11, supported by experimental data and detailed protocols.
High Homology Between Myostatin and GDF11
Myostatin and GDF11 share a remarkable degree of similarity, with their mature C-terminal domains exhibiting 89-90% amino acid sequence identity.[1] This homology extends to their signaling mechanisms. Both ligands primarily signal through the activin type II receptors A and B (ActRIIA/ActRIIB) and the type I receptors ALK4 and ALK5, leading to the phosphorylation of SMAD2 and SMAD3.[2] Despite these similarities, they have distinct physiological roles. Myostatin is a well-established negative regulator of skeletal muscle mass, while GDF11 is implicated in embryonic development and has been a subject of research in the context of aging.[2] Notably, studies have shown that GDF11 is a more potent activator of SMAD2/3 signaling compared to Myostatin.
This compound: A Targeted Inhibitor
This compound is a 23-amino acid synthetic peptide derived from the prodomain of mouse myostatin. Its sequence is designed to mimic the natural inhibitory mechanism of the myostatin propeptide, which binds to the mature myostatin dimer and prevents it from interacting with its cell surface receptors.
Sequence: WRQNTRYSRIEAIKIQILSKLRL-amide
This peptide has been shown to effectively inhibit myostatin activity.
Quantitative Analysis of Peptide Inhibition
The table below summarizes the known binding affinity of this compound for Myostatin and the inhibitory concentration of a comparable myostatin inhibitory d-peptide, MID-35, against both Myostatin and GDF11.
| Ligand | Inhibitor | Assay Type | Parameter | Value |
| Myostatin (GDF8) | This compound | Not Specified | Kd | 29.7 nM |
| Myostatin (GDF8) | MID-35 (d-peptide) | Luciferase Reporter Assay | IC50 | <1 µM |
| GDF11 | MID-35 (d-peptide) | Luciferase Reporter Assay | IC50 | 0.63 µM [3] |
Kd (Dissociation Constant): A measure of binding affinity; a lower Kd indicates stronger binding. IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce the response of a biological process by 50%.
The data for MID-35, a retro-inverso d-peptide with potent myostatin inhibitory activity, demonstrates clear cross-reactivity with GDF11, albeit with a slightly lower potency compared to its inhibition of Activin A.[3] This provides a strong rationale for directly testing the cross-reactivity of this compound with GDF11.
Signaling Pathways and Inhibition Mechanism
Myostatin and GDF11 signal through the canonical TGF-β pathway. The binding of the ligand to a complex of type II and type I receptors leads to the phosphorylation of SMAD2 and SMAD3. These phosphorylated SMADs then form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes. This compound is designed to bind directly to the mature Myostatin ligand, thereby sterically hindering its interaction with the ActRIIA/B receptors and blocking the initiation of the signaling cascade. Given the high homology in the receptor binding sites of Myostatin and GDF11, it is plausible that this inhibitory peptide could also block GDF11 signaling.
Experimental Protocols
To experimentally determine the cross-reactivity of this compound with GDF11, two primary assays are recommended: Surface Plasmon Resonance (SPR) for direct binding analysis and a cell-based luciferase reporter assay for functional inhibition.
Surface Plasmon Resonance (SPR) Assay for Binding Affinity (Kd)
SPR is a label-free technique to measure real-time biomolecular interactions.
Objective: To determine the binding affinity (Kd) of this compound for both Myostatin and GDF11.
Methodology:
-
Immobilization:
-
Recombinant human Myostatin or GDF11 protein is immobilized on a CM5 sensor chip using standard amine coupling chemistry.
-
A reference flow cell is prepared with no protein or an irrelevant protein to subtract non-specific binding.
-
-
Analyte Injection:
-
This compound is prepared in a series of concentrations (e.g., 0.1 nM to 1 µM) in a suitable running buffer (e.g., HBS-EP+).
-
Each concentration of the peptide is injected over the sensor chip surface at a constant flow rate.
-
-
Data Collection and Analysis:
-
The association and dissociation of the peptide to the immobilized ligand are monitored in real-time as a change in resonance units (RU).
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Luciferase Reporter Assay for Functional Inhibition (IC50)
This cell-based assay measures the ability of the peptide to inhibit the signaling activity of Myostatin and GDF11.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Myostatin and GDF11.
Methodology:
-
Cell Culture and Transfection:
-
HEK293T cells are cultured and transiently co-transfected with a SMAD3-responsive luciferase reporter plasmid (e.g., (CAGA)12-luc) and a constitutively active Renilla luciferase plasmid (for normalization).
-
-
Treatment:
-
After 24 hours, the cells are treated with a constant, sub-maximal concentration of recombinant Myostatin or GDF11.
-
Concurrently, cells are treated with a serial dilution of this compound.
-
Control wells receive only the ligand or are left untreated.
-
-
Luciferase Assay:
-
After an incubation period (e.g., 16-24 hours), the cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity.
-
The data is plotted as the percentage of inhibition versus the log of the inhibitor concentration.
-
A non-linear regression analysis (e.g., four-parameter logistic curve) is used to determine the IC50 value.
-
Conclusion
The high sequence and structural homology between Myostatin and GDF11, coupled with experimental data from similar inhibitory peptides, strongly suggests that this compound is likely to exhibit cross-reactivity with GDF11. To definitively quantify this cross-reactivity, direct experimental validation using techniques such as Surface Plasmon Resonance and cell-based reporter assays is essential. The detailed protocols provided in this guide offer a framework for conducting such a comparative analysis, which is crucial for the development of specific and effective therapeutic agents targeting the Myostatin/GDF11 signaling axis.
References
- 1. Biochemistry and Biology of GDF11 and Myostatin: similarities, differences and questions for future investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Questions and answers about myostatin, GDF11, and the aging heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Myostatin Inhibitory d-Peptides to Enhance the Potency, Increasing Skeletal Muscle Mass in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Myostatin Inhibitory Peptide 7: Specificity and Performance
For Researchers, Scientists, and Drug Development Professionals
Myostatin, a member of the transforming growth factor-β (TGF-β) superfamily, is a key negative regulator of skeletal muscle mass.[1] Its inhibition presents a promising therapeutic strategy for muscle-wasting diseases such as muscular dystrophy, sarcopenia, and cachexia.[2][3] Myostatin inhibitory peptide 7 (MIP-7), a 23-amino acid peptide derived from the mouse myostatin prodomain, has emerged as a subject of interest for its potential to specifically counteract myostatin activity.[4][5] This guide provides an objective comparison of MIP-7 with other myostatin inhibitors, supported by experimental data and detailed methodologies, to aid researchers in their evaluation of potential therapeutic candidates.
Mechanism of Action: The Myostatin Signaling Pathway
Myostatin initiates its muscle-suppressing effects by binding to the activin type IIB receptor (ActRIIB) on the surface of muscle cells.[6] This binding recruits and activates a type I receptor, either ALK4 or ALK5. The activated receptor complex then phosphorylates the intracellular signaling proteins Smad2 and Smad3. These phosphorylated Smads form a complex with Smad4, which translocates into the nucleus to regulate the transcription of target genes, ultimately leading to an inhibition of myoblast proliferation and differentiation.[6] this compound functions by directly binding to myostatin, preventing its interaction with ActRIIB and thereby blocking the entire downstream signaling cascade.
Comparative Performance of Myostatin Inhibitors
The efficacy of myostatin inhibitors is primarily assessed by their binding affinity (Kd) and their functional inhibition of myostatin activity (IC50). A lower Kd value indicates a stronger binding affinity, while a lower IC50 value signifies greater potency in inhibiting myostatin's biological function.
| Inhibitor Class | Specific Inhibitor | Target | Binding Affinity (Kd) | IC50 | Cross-reactivity with other TGF-β members |
| Peptide | This compound | Myostatin | 29.7 nM [4][5] | Not directly reported | Data not available |
| MIPE-1686 (16-mer peptide) | Myostatin | Not reported | 0.26 µM | GDF-11 (1.4 µM), Activin A (1.4 µM), TGF-β1 (6.7 µM)[7] | |
| MID-35 (d-peptide) | Myostatin | Not reported | 0.19 µM | GDF-11 (0.63 µM), Activin A (0.89 µM), TGF-β1 (1.6 µM)[7] | |
| Monoclonal Antibody | Apitegromab | Myostatin | Not reported | Not reported | High specificity for myostatin |
| Domagrozumab | Myostatin | Not reported | Not reported | High specificity for myostatin | |
| Landogrozumab | Myostatin | Not reported | Not reported | High specificity for myostatin | |
| Soluble Receptor | sActRIIB-Fc | ActRIIB | Not reported | Not reported | Binds Myostatin, GDF-11, Activins[6] |
| Small Molecule | YK-11 | Androgen Receptor/Myostatin | Not reported | Not reported | Also an Androgen Receptor Modulator[8] |
| Natural Protein | Follistatin | Myostatin, Activin, GDF-11 | Not reported | Not reported | Binds multiple TGF-β family members[1][8] |
Note: Direct comparative studies under identical experimental conditions are limited. The data presented is compiled from various sources and should be interpreted with caution.
Specificity Profile
A critical aspect of any myostatin inhibitor is its specificity. Due to the high degree of homology within the TGF-β superfamily, cross-reactivity with other members like GDF-11 and activins is a significant consideration.[9] While some non-specific inhibitors that target multiple family members may offer broader therapeutic effects, they also carry a higher risk of off-target effects.[8][9] For instance, while dual inhibition of myostatin and activin may lead to greater muscle growth, it could also have unintended consequences in other tissues where these signaling molecules are active.[7] Monoclonal antibodies are generally designed for high specificity, whereas soluble decoy receptors like sActRIIB-Fc inherently bind to multiple ligands that utilize the ActRIIB receptor.[6][8] Peptides like MID-35 have shown some level of cross-reactivity.[7] The specificity of this compound for other TGF-β family members has not been extensively reported in the reviewed literature.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare myostatin inhibitors.
Myostatin Activity Luciferase Reporter Assay
This assay is used to determine the functional inhibitory activity (IC50) of a compound against myostatin.
Principle: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of a Smad-responsive promoter. In the presence of active myostatin, the Smad pathway is activated, leading to the expression of luciferase and the production of a measurable light signal. An inhibitor will block this signaling, resulting in a decrease in luminescence.
Protocol:
-
Cell Culture and Transfection:
-
Plate human embryonic kidney 293 (HEK293) cells or A204 rhabdomyosarcoma cells in a 96-well plate.
-
Co-transfect the cells with a Smad2/3-responsive luciferase reporter plasmid (e.g., pGL3-(CAGA)12) and a control plasmid expressing Renilla luciferase (for normalization).
-
-
Inhibitor and Myostatin Treatment:
-
After 24 hours, replace the medium with a serum-free medium containing a constant concentration of recombinant human myostatin.
-
Add varying concentrations of the myostatin inhibitor (e.g., this compound) to the wells.
-
Include control wells with no inhibitor and no myostatin.
-
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.
-
Cell Lysis:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Add passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
-
Luciferase Activity Measurement:
-
Transfer the cell lysate to a white-walled 96-well plate.
-
Use a dual-luciferase reporter assay system to measure firefly and Renilla luciferase activity sequentially in a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of myostatin inhibition for each inhibitor concentration relative to the control (myostatin alone).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This assay is used to determine the binding affinity of an inhibitor to myostatin.
Principle: A known amount of myostatin is coated onto the wells of a microplate. A fixed amount of a myostatin-specific antibody is mixed with varying concentrations of the inhibitor before being added to the wells. The inhibitor will compete with the coated myostatin for binding to the antibody. The amount of antibody that binds to the plate is then detected using a secondary antibody conjugated to an enzyme that produces a colored or chemiluminescent signal. A higher concentration of the inhibitor will result in a weaker signal.
Protocol:
-
Plate Coating:
-
Coat a 96-well microplate with recombinant myostatin in a coating buffer overnight at 4°C.
-
-
Blocking:
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the remaining protein-binding sites by adding a blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at room temperature.
-
-
Competitive Binding:
-
In a separate plate, pre-incubate a fixed concentration of a primary antibody against myostatin with serial dilutions of the myostatin inhibitor for 1-2 hours.
-
Wash the coated and blocked plate.
-
Transfer the antibody-inhibitor mixtures to the myostatin-coated plate and incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate to remove unbound antibodies and inhibitors.
-
Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody and incubate for 1 hour.
-
-
Signal Development:
-
Wash the plate.
-
Add a substrate for the enzyme (e.g., TMB for HRP) and incubate until a color develops.
-
Stop the reaction with a stop solution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Plot the absorbance against the logarithm of the inhibitor concentration.
-
The concentration of the inhibitor that causes a 50% reduction in the signal is the IC50, which can be used to estimate the binding affinity (Kd).
-
Conclusion
This compound demonstrates a strong binding affinity for myostatin. However, a comprehensive understanding of its specificity and a direct comparison of its functional inhibitory potency against other classes of myostatin inhibitors, such as monoclonal antibodies and soluble receptors, require further investigation under standardized experimental conditions. The provided experimental protocols offer a framework for conducting such comparative studies, which are essential for the rational design and development of novel therapeutics for muscle-wasting disorders. Researchers should prioritize a thorough characterization of the specificity profile of any myostatin inhibitor to minimize the potential for off-target effects.
References
- 1. Frontiers | Myostatin and its Regulation: A Comprehensive Review of Myostatin Inhibiting Strategies [frontiersin.org]
- 2. Development of Potent Myostatin Inhibitory Peptides through Hydrophobic Residue-Directed Structural Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis on the Clinical Research Progress of Myostatin inhibitors [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Myostatin Inhibitors: Panacea or Predicament for Musculoskeletal Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Myostatin Inhibitory d-Peptides to Enhance the Potency, Increasing Skeletal Muscle Mass in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Myostatin inhibitor - Wikipedia [en.wikipedia.org]
- 9. Journal of Bone Metabolism [e-jbm.org]
Assessing the Therapeutic Potential of Myostatin Inhibitory Peptide 7: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Myostatin, a member of the transforming growth factor-β (TGF-β) superfamily, is a key negative regulator of skeletal muscle growth.[1] Its inhibition presents a promising therapeutic strategy for muscle wasting diseases such as muscular dystrophy, sarcopenia, and cachexia.[2] This guide provides a comparative analysis of Myostatin Inhibitory Peptide 7 (MIP-7) against other myostatin inhibitors, supported by experimental data to assess its therapeutic potential.
Mechanism of Action: Myostatin Signaling Pathway
Myostatin signals through a pathway involving activin type IIA and IIB receptors (ActRIIA/B). Binding of myostatin to these receptors initiates a signaling cascade that ultimately inhibits muscle growth. Myostatin inhibitory strategies aim to disrupt this pathway at various points.
This compound (MIP-7)
MIP-7 is a 23-amino acid peptide derived from the mouse myostatin prodomain (amino acids 21-43).[3][4] Its primary mechanism of action is the direct binding to mature myostatin, which physically blocks the site that interacts with the ActRIIA/B receptors.[5] This neutralizes myostatin and prevents it from inhibiting muscle growth.[5]
In Vitro Efficacy
In vitro studies have demonstrated the inhibitory potential of MIP-7 and its derivatives. The original peptide, designated as peptide '1', has a binding affinity (Kd) of 29.7 nM for myostatin.[3][4] A more potent derivative, peptide '3d', was developed through hydrophobic residue-directed structural modification and exhibited an 11-fold greater inhibitory activity.[6]
| Compound | Kd (nM) | IC50 (µM) |
| This compound (peptide '1') | 29.7 | 3.56 |
| Enhanced MIP-7 derivative (peptide '3d') | Not Reported | 0.32 |
Table 1: In Vitro Inhibitory Activity of this compound and its Derivative.
Preclinical In Vivo Data
A synthetic peptide corresponding to an inhibitory core of the myostatin prodomain, from which MIP-7 is derived, has been shown to alleviate muscle atrophy in a mouse model of limb-girdle muscular dystrophy 1C.[] Intramuscular injection of this peptide suppressed the activation of myostatin signaling.[] More recently, a stable d-peptide derivative, MID-35, showed significantly enhanced in vivo potency in increasing tibialis anterior muscle mass in mice compared to its l-peptide counterpart.[8]
Comparative Analysis of Myostatin Inhibitors
Several strategies have been employed to inhibit myostatin signaling, including neutralizing antibodies, soluble decoy receptors, and gene therapy approaches.
| Inhibitor Class | Example(s) | Mechanism of Action | Key Performance Data |
| Peptide Inhibitor | This compound | Direct binding to myostatin, blocking receptor interaction. | In vitro: Kd = 29.7 nM; IC50 = 3.56 µM (original), 0.32 µM (enhanced derivative). In vivo: Increased muscle mass in mouse models. |
| Soluble Receptor | ACVR2B-Fc | Acts as a decoy receptor, binding to and sequestering myostatin. | Preclinical (mice): 39-61% increase in muscle mass after 2 weeks.[9] |
| Monoclonal Antibody | Bimagrumab | Binds to ActRIIA/B receptors, blocking myostatin and activin signaling. | Clinical (Phase 2b): In combination with semaglutide, resulted in a 22.1% reduction in body weight and a 2.9% loss in lean mass at 72 weeks.[10] |
| Monoclonal Antibody | Domagrozumab | Neutralizing antibody that binds to myostatin. | Preclinical (monkeys): 4.8-9.4% increase in leg muscle mass. Clinical (Phase 2): Failed to meet primary efficacy endpoint in DMD patients.[11][12][13] |
| Gene Therapy | Follistatin (AAV) | Delivers the gene for follistatin, a natural myostatin inhibitor. | Preclinical (aged mice): Increased gastrocnemius muscle mass and torque production. Clinical (Phase I/IIa, Becker Muscular Dystrophy): All patients showed significant improvement in the six-minute walk distance.[14][15] |
Table 2: Comparison of Different Myostatin Inhibitors.
Experimental Protocols
Myostatin Inhibition Luciferase Reporter Assay
This assay is a common in vitro method to quantify the inhibitory activity of compounds against myostatin.
Detailed Steps:
-
Cell Culture and Transfection: Human embryonic kidney 293 (HEK293) cells are cultured and co-transfected with a TGF-β-sensitive Smad-responsive luciferase reporter gene (e.g., pGL3-(CAGA)12-luciferase) and a control plasmid expressing β-galactosidase for normalization of transfection efficiency.[16]
-
Treatment: After 24 hours, the cells are treated with a known concentration of recombinant myostatin, either alone or in the presence of varying concentrations of the inhibitory compound (e.g., MIP-7).[16]
-
Incubation: The treated cells are incubated for an additional 24 hours to allow for myostatin-induced luciferase expression.[16]
-
Cell Lysis and Activity Measurement: The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer. β-galactosidase activity is also measured to normalize the luciferase readings.[16]
-
Data Analysis: The normalized luciferase activity is used to determine the percentage of inhibition of myostatin activity by the test compound. Dose-response curves are generated to calculate the half-maximal inhibitory concentration (IC50).[16]
Safety and Tolerability
A comprehensive comparison of the safety profiles of these inhibitors is crucial for assessing their therapeutic potential.
| Inhibitor | Reported Adverse Events |
| This compound | Specific safety data from clinical trials is not yet available. |
| ACVR2B-Fc (ACE-031) | Clinical development was halted due to severe adverse effects, including nosebleeds, gum bleeding, and telangiectasia.[17] |
| Bimagrumab | Common adverse events include muscle spasms, diarrhea, and acne.[10] |
| Domagrozumab | Generally well-tolerated in clinical trials, but development was discontinued due to lack of efficacy.[12] A potential negative impact on cardiac function was noted.[12] |
| Follistatin Gene Therapy | Considered generally well-tolerated in a small human trial, but potential risks associated with AAV vectors include immunogenicity and local inflammation.[18] |
Table 3: Comparative Safety Profiles of Myostatin Inhibitors.
Conclusion
This compound demonstrates promising in vitro activity and a clear mechanism of action. Its potential is further supported by preclinical data from related prodomain-derived peptides. However, a comprehensive assessment of its therapeutic potential requires more extensive in vivo efficacy and safety data.
Compared to other myostatin inhibitors, MIP-7 offers the advantage of being a smaller molecule, which could have implications for manufacturing and delivery. However, it faces stiff competition from antibody-based therapies and gene therapy approaches that have progressed further in clinical development. The mixed success of other myostatin inhibitors in clinical trials, particularly the failure of some to translate muscle mass gains into functional improvements, highlights the challenges in this therapeutic area.[19] Future research on MIP-7 should focus on optimizing its in vivo stability and delivery, conducting rigorous preclinical studies in various models of muscle disease, and thoroughly evaluating its safety profile to determine its viability as a clinical candidate.
References
- 1. Development of Myostatin Inhibitory d-Peptides to Enhance the Potency, Increasing Skeletal Muscle Mass in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Follistatin-mediated skeletal muscle hypertrophy is regulated by Smad3 and mTOR independently of myostatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. This compound | 1621169-52-5 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Regulation of muscle growth by multiple ligands signaling through activin type II receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combination Treatment Reduces Weight While Keeping Muscle [medscape.com]
- 11. A mouse anti-myostatin antibody increases muscle mass and improves muscle strength and contractility in the mdx mouse model of Duchenne muscular dystrophy and its humanized equivalent, domagrozumab (PF-06252616), increases muscle volume in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Domagrozumab (PF-06252616) is not more efficacious than FKRP-related LGMDR9 - Institut de Myologie [institut-myologie.org]
- 13. Domagrozumab - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 14. Follistatin-induced Muscle Hypertrophy in Aged mice Improves Neuromuscular Junction Innervation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. musculardystrophynews.com [musculardystrophynews.com]
- 16. The Inhibitory Core of the Myostatin Prodomain: Its Interaction with Both Type I and II Membrane Receptors, and Potential to Treat Muscle Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Myostatin Inhibitors: Panacea or Predicament for Musculoskeletal Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Gene therapy (follistatin) - Increase in muscle mass and improvement of metabolism | Longevity Protocols [longevity-protocols.com]
- 19. mdpi.com [mdpi.com]
Unlocking Muscle Growth: A Comparative Guide to Myostatin Prodomain-Derived Peptides
For researchers, scientists, and drug development professionals, the quest for effective myostatin inhibitors holds immense promise for treating muscle-wasting diseases. Myostatin, a negative regulator of muscle growth, is held in check by its own prodomain. This guide provides an objective comparison of various peptides derived from this prodomain, offering a head-to-head look at their performance based on available experimental data.
Myostatin prodomain-derived peptides function by mimicking the natural inhibitory action of the prodomain, binding to mature myostatin and preventing it from activating its signaling cascade. This guide delves into the specifics of several such peptides, presenting their in vitro efficacy and in vivo effects on muscle mass.
Quantitative Comparison of Myostatin Prodomain-Derived Peptides
The following table summarizes the in vitro inhibitory activity and in vivo muscle mass-enhancing effects of various myostatin prodomain-derived peptides.
| Peptide Name | Sequence/Origin | In Vitro Efficacy (IC50) | In Vivo Model | Muscle Mass Increase | Citation |
| Peptide 1 | 23-residue minimum peptide from mouse myostatin prodomain (WRQNTRYSRIEAIKIQILSKLRL-amide) | 3.56 ± 0.25 µM | mdx mice | 10-19% in tibialis anterior | [1] |
| Peptide 2 | 24-residue peptide from mouse myostatin prodomain | K D = 30-36 nM | Duchenne muscular dystrophy model mice | Significant increase in muscle mass | [2] |
| Peptide 7 | 23-residue peptide from mouse myostatin prodomain | K D = 30-36 nM | Not specified in provided context | Not specified in provided context | [2] |
| Peptide 3d | Modified 22-mer peptide derived from Peptide 1 | 0.32 ± 0.05 µM | mdx mice & ICR mice | 10-19% in tibialis anterior (mdx); 10-34% in tibialis anterior & 11-35% in gastrocnemius (ICR) | [1] |
| MIPE-1686 | 16-mer N-terminal-free L-peptide | 0.26 µM | C57BL/6J mice | 9% increase in tibialis anterior | [3] |
| MID-35 | 16-mer retro-inverso D-peptide | 0.19 µM | C57BL/6J mice | 33% increase in tibialis anterior | [3] |
| p29 | 29-amino acid inhibitory core of the myostatin prodomain | Not specified in provided context | Wild-type mice | 10.6% increase in tibialis anterior | [1] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these peptides, the following diagrams illustrate the myostatin signaling pathway and a general experimental workflow for assessing inhibitory peptides.
References
- 1. Development of Potent Myostatin Inhibitory Peptides through Hydrophobic Residue-Directed Structural Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of the minimum peptide from mouse myostatin prodomain for human myostatin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Myostatin Inhibitory d-Peptides to Enhance the Potency, Increasing Skeletal Muscle Mass in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Muscle Growth: A Comparative Guide to Myostatin Inhibitory Peptide 7 and Other Myostatin Antagonists
For Researchers, Scientists, and Drug Development Professionals
Myostatin, a key negative regulator of skeletal muscle mass, has become a focal point for therapeutic intervention in a range of muscle-wasting diseases, from muscular dystrophies to age-related sarcopenia and cancer-associated cachexia. A variety of strategies to counteract myostatin's effects are under investigation, with Myostatin Inhibitory Peptide 7 (MIP-7) emerging as a promising peptide-based approach. This guide provides a comparative analysis of the functional outcomes associated with MIP-7 and its derivatives, benchmarked against other myostatin inhibitors with available preclinical and clinical data.
This compound (MIP-7): A Profile
MIP-7 is a 23-amino acid peptide derived from the prodomain of mouse myostatin (residues 21-43).[1][2][3][4] Its inhibitory action stems from its ability to directly bind to mature myostatin, thereby preventing it from interacting with its cell surface receptors, Activin Receptor Type IIA/B (ActRIIA/B).[1] This blockade of the myostatin signaling cascade is the fundamental mechanism through which MIP-7 and related peptides exert their muscle-enhancing effects. In scientific literature, this peptide is also referred to as "peptide-2" or "minimum peptide 1".
Comparative Analysis of Functional Outcomes
The following tables summarize quantitative data from preclinical studies on MIP-7 (and its closely related analogs) and other myostatin inhibitors. The data highlights the potential of these therapies to not only increase muscle mass but also to improve functional capacity.
| Therapeutic Agent | Animal Model | Key Functional Outcome | Dosage/Administration | Result | Source |
| Myostatin Inhibitory Peptide (Peptide-2) | Cancer Cachexia (Mouse) | Grip Strength | Intramuscular injection | Enhanced grip strength compared to controls.[5] | [5] |
| Myostatin Inhibitory Peptide (p29) | Limb-Girdle Muscular Dystrophy 1C (Mouse) | Muscle-Specific Force | Intramuscular injection | Restored muscle-specific force.[6] | [6] |
| Myostatin Inhibitory Peptide (Peptide 8a) | Duchenne Muscular Dystrophy (mdx Mouse) | Hind Limb Grip Strength | Intramuscular injection (30 nmol) | ~30% improvement in muscle function.[7] | [7] |
| Soluble Activin Receptor Type IIB (ActRIIB.mFc) | Amyotrophic Lateral Sclerosis (SOD1G93A Mouse) | Grip Strength | Not specified | Increase in grip strength.[8] | [8] |
| Soluble Activin Receptor Type IIB (sActRIIB) | Duchenne Muscular Dystrophy (mdx Mouse) | Specific Force (EDL muscle) | 1.0 mg/kg | Significantly higher specific force.[9] | [9] |
| Anti-Myostatin Antibody (mRK35) | Duchenne Muscular Dystrophy (mdx Mouse) | Grip Strength & Ex Vivo Force (EDL muscle) | 10 mg/kg/week (IP) | Significantly increased grip strength and ex vivo force production.[10][11] | [10][11] |
| AAV1.Follistatin | Facioscaphular Humeral Muscular Dystrophy (TIC-DUX4 Mouse) | Muscle Strength | 1 x 10^11 particles (IM) | Significantly increased muscle strength.[12][13] | [12][13] |
| Therapeutic Agent | Animal Model | Key Muscle Mass Outcome | Dosage/Administration | Result | Source |
| Myostatin Inhibitory Peptide (Peptide-2) | Cancer Cachexia (Mouse) | Gastrocnemius Muscle Weight & Cross-Sectional Area | Intramuscular injection | Increased gastrocnemius muscle weight and cross-sectional area.[5] | [5] |
| Myostatin Inhibitory Peptide (p29) | Limb-Girdle Muscular Dystrophy 1C (Mouse) | Tibialis Anterior Muscle Weight | Intramuscular injection | 20.6% increase in muscle weight compared to control.[6] | [6] |
| Myostatin Inhibitory Peptide (Peptide 8a) | Duchenne Muscular Dystrophy (mdx Mouse) | Tibialis Anterior Muscle Weight | Intramuscular injection (30 nmol) | 14% increase in muscle weight compared to saline-treated.[7] | [7] |
| Soluble Activin Receptor Type IIB (sActRIIB) | Duchenne Muscular Dystrophy (mdx Mouse) | Lean Muscle Mass | 10.0 mg/kg | 33% increase in lean muscle mass.[9] | [9] |
| Anti-Myostatin Antibody (REGN1033) | Wild-type Mice | Gastrocnemius Muscle Weight | 10 mg/kg (3-4 weeks) | 20.8% increase in muscle weight.[14] | [14] |
| AAV1.Follistatin | Facioscaphular Humeral Muscular Dystrophy (TIC-DUX4 Mouse) | Muscle Mass | 1 x 10^11 particles (IM) | Significantly increased muscle mass.[12][13] | [12][13] |
| Bimagrumab (murine version) | Diet-induced Obesity (Mouse) | Lean Mass | Not specified | Elicited lean mass gain.[15] | [15] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies involved, the following diagrams illustrate the myostatin signaling pathway and a typical experimental workflow for evaluating muscle function in preclinical models.
References
- 1. ovid.com [ovid.com]
- 2. The Effects of Soluble Activin Receptor Type IIB (ActRIIB-mFc) Treatment on Muscle and Bone Properties of Two Distinct Osteogenesis Imperfecta Mouse Models [asbmr.org]
- 3. Combination therapy with anamorelin and a myostatin inhibitor is advantageous for cancer cachexia in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Inhibitory Core of the Myostatin Prodomain: Its Interaction with Both Type I and II Membrane Receptors, and Potential to Treat Muscle Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptide‐2 from mouse myostatin precursor protein alleviates muscle wasting in cancer‐associated cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Inhibitory Core of the Myostatin Prodomain: Its Interaction with Both Type I and II Membrane Receptors, and Potential to Treat Muscle Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chain-Shortened Myostatin Inhibitory Peptides Improve Grip Strength in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A soluble activin type IIB receptor improves function in a mouse model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting the Activin Type IIB Receptor to Improve Muscle Mass and Function in the mdx Mouse Model of Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A mouse anti-myostatin antibody increases muscle mass and improves muscle strength and contractility in the mdx mouse model of Duchenne muscular dystrophy and its humanized equivalent, domagrozumab (PF-06252616), increases muscle volume in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. JCI Insight - AAV-mediated follistatin gene therapy improves functional outcomes in the TIC-DUX4 mouse model of FSHD [insight.jci.org]
- 13. AAV-mediated follistatin gene therapy improves functional outcomes in the TIC-DUX4 mouse model of FSHD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Myostatin blockade with a fully human monoclonal antibody induces muscle hypertrophy and reverses muscle atrophy in young and aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Versanis Presents Preclinical Data Demonstrating the Potential of Bimagrumab as a Novel Obesity Treatment at ObesityWeek 2022 [prnewswire.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Myostatin Inhibitory Peptide 7
For researchers and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Myostatin inhibitory peptide 7, a bioactive peptide used in muscle atrophic disorder research. Adherence to these procedures is critical for minimizing environmental impact and ensuring a safe laboratory environment.
This compound is a 23-amino acid peptide derived from the mouse myostatin prodomain.[1][2][3] While specific disposal guidelines for this peptide are not explicitly detailed in regulatory documents, general best practices for the disposal of bioactive peptides should be rigorously followed. The primary goal of this disposal procedure is the complete inactivation of the peptide's biological activity before it enters the waste stream.
Core Principles of Bioactive Peptide Disposal
The safe disposal of this compound involves a multi-step process encompassing decontamination, inactivation, and disposal in accordance with institutional and regulatory standards. Key considerations include the use of appropriate personal protective equipment (PPE), proper handling of both solid and liquid waste, and thorough documentation.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe inactivation and disposal of this compound.
1. Personal Protective Equipment (PPE): Before handling any peptide waste, ensure the following PPE is worn:
-
Safety goggles to protect from splashes.
-
Nitrile gloves to prevent skin contact.
-
A lab coat to protect clothing and skin.
-
Closed-toe shoes.
2. Waste Segregation:
-
Solid Waste: Includes contaminated consumables such as pipette tips, microfuge tubes, and paper towels. These should be collected in a designated, clearly labeled biohazard bag or container.
-
Liquid Waste: Includes unused peptide solutions, cell culture media containing the peptide, and rinsing solutions from contaminated labware. This waste should be collected in a dedicated, sealed, and clearly labeled chemical waste container. Never pour untreated peptide solutions down the sink.[4]
3. Decontamination and Inactivation: The critical step in peptide disposal is the inactivation of its biological activity. This can be achieved through chemical degradation.
-
For Liquid Waste:
-
Collect all liquid waste containing this compound in a suitable chemical waste container.
-
Add a freshly prepared solution of sodium hypochlorite (bleach) to the liquid waste to achieve a final concentration of at least 10% bleach.[5]
-
Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation of the peptide. Occasional gentle swirling can improve mixing.
-
After inactivation, the solution can be disposed of as chemical waste according to your institution's guidelines. This may involve neutralization of the bleach solution before final disposal.
-
-
For Solid Waste:
-
All solid waste contaminated with the peptide should be soaked in a 10% bleach solution for at least 30 minutes.[5]
-
After decontamination, the bleach solution can be decanted and treated as liquid waste.
-
The decontaminated solid waste can then be disposed of in the appropriate biohazard or chemical waste stream as per institutional protocols.
-
-
Decontamination of Labware:
-
Reusable labware (e.g., glassware) should be soaked in an enzymatic detergent solution designed for peptide decontamination.[5][6]
-
Following the enzymatic cleaning, rinse the labware thoroughly with distilled water.
-
As a final step, soak the labware in a 6% sodium hypochlorite (bleach) solution for at least 30 minutes, followed by a thorough rinsing with distilled water.[5]
-
4. Final Disposal:
-
All treated and contained waste must be disposed of through your institution's environmental health and safety (EHS) office.
-
Ensure all waste containers are properly labeled with the contents (e.g., "Inactivated this compound waste with bleach") and any associated hazards.
-
Maintain a log of all disposed peptide waste as part of good laboratory practice.
Quantitative Data for Decontamination
| Parameter | Recommendation | Rationale |
| Inactivating Agent | Sodium Hypochlorite (Bleach) | Broad-spectrum protein denaturant, effective for peptide inactivation. |
| Working Concentration | 10% final concentration for liquid waste | Ensures a sufficient excess of the inactivating agent to degrade the peptide. |
| Contact Time | Minimum 30 minutes | Allows for complete chemical degradation of the peptide structure. |
| Labware Cleaning | 1% (m/v) Enzymatic Detergent | Effectively removes protein and peptide residues from surfaces.[5][6] |
Experimental Protocol for Inactivation Validation (General Guidance)
For laboratories handling large quantities of this compound or requiring a validated disposal protocol, a simple inactivation experiment can be performed.
Objective: To confirm the efficacy of the bleach inactivation procedure.
Materials:
-
This compound solution of a known concentration.
-
10% bleach solution.
-
Appropriate analytical method to detect the intact peptide (e.g., High-Performance Liquid Chromatography - HPLC).
-
Quenching solution (e.g., sodium thiosulfate) to stop the bleach reaction.
Methodology:
-
Prepare a sample of this compound at a concentration representative of your typical waste.
-
Treat the sample with a 10% final concentration of bleach for 30 minutes.
-
At the end of the incubation period, add a quenching agent to neutralize the excess bleach.
-
Analyze the treated sample using a suitable analytical method (e.g., HPLC) to confirm the absence of the intact peptide peak.
-
A control sample (peptide solution without bleach treatment) should be run in parallel to confirm the initial presence of the peptide.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
By implementing these procedures, laboratories can ensure the safe and effective disposal of this compound, fostering a secure research environment and maintaining regulatory compliance. Always consult your institution's specific guidelines and environmental health and safety office for final approval of your disposal methods.
References
Essential Safety and Operational Guide for Handling Myostatin Inhibitory Peptide 7
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of Myostatin inhibitory peptide 7. The following procedural guidance is designed to ensure the safety of laboratory personnel and the integrity of experimental outcomes.
This compound is a 23-amino acid peptide derived from the mouse myostatin prodomain.[1][2][3] It functions by binding directly to mature myostatin, which blocks the site that interacts with the Activin type IIA/B receptors (ActRIIA/B).[3] This action neutralizes myostatin's muscle-inhibiting effects, making it a subject of interest in research on muscle atrophic disorders.[1][2] While specific quantitative toxicity data such as an LD50 value are not publicly available, the following guidelines are based on best practices for handling research-grade bioactive peptides. Researchers should always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most comprehensive safety information.[1][4][5]
Quantitative Data and Physical Properties
The following table summarizes the key quantitative and physical properties of this compound.
| Property | Value | Source |
| CAS Number | 1621169-56-9 | [6] |
| Molecular Formula | C130H222N42O32 | [6] |
| Molecular Weight | 2885.42 g/mol | [6] |
| Amino Acid Sequence | Trp-Arg-Gln-Asn-Thr-Arg-Tyr-Ser-Arg-Ile-Glu-Ala-Ile-Lys-Ile-Gln-Ile-Leu-Ser-Lys-Leu-Arg-Leu-NH2 | [6] |
| Solubility in Water | 11.6 mg/mL (4.02 mM); may require ultrasonic agitation and warming | [1][6] |
| Binding Affinity (Kd) | 29.7 nM | [1][2] |
Personal Protective Equipment (PPE)
A comprehensive assessment of the specific laboratory hazards should be conducted to ensure the appropriate level of protection. The minimum required PPE for handling this compound in both lyophilized and reconstituted forms includes:
| PPE Category | Item | Specification and Use |
| Hand Protection | Nitrile gloves | Disposable, to be changed immediately upon contamination. Double-gloving may be necessary for added protection. |
| Eye Protection | Safety goggles | Should be worn at all times to protect against splashes of the reconstituted peptide or airborne particles of the lyophilized powder. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Dust mask or respirator | Recommended when handling larger quantities of the lyophilized powder to prevent inhalation. |
| Foot Protection | Closed-toe shoes | Standard laboratory practice to protect against spills and falling objects. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for the safe handling of this compound from receipt to experimental use.
1. Receiving and Storage:
-
Lyophilized Peptide: Upon receipt, inspect the container for damage. Store the lyophilized peptide in a tightly sealed container in a freezer at or below -20°C for long-term storage.[7]
-
Reconstituted Peptide: Once reconstituted, aliquot the peptide solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots in a freezer at or below -20°C. For short-term storage (up to one month), the solution can be stored at -20°C; for longer-term storage (up to six months), -80°C is recommended.[6]
2. Reconstitution:
-
Before opening, allow the vial of lyophilized peptide to come to room temperature in a desiccator to prevent condensation.
-
Use a sterile, high-purity solvent for reconstitution. Water is a suitable solvent for this compound.[1][6]
-
To dissolve the peptide, gently swirl or vortex the vial. If necessary, use an ultrasonic bath and gentle warming to aid dissolution.[1][6]
-
Clearly label the vial with the peptide name, concentration, reconstitution date, and solvent used.
3. Experimental Use:
-
Conduct all handling of the peptide, especially the lyophilized powder, in a clean and controlled environment.
-
Use calibrated pipettes and sterile techniques to ensure accuracy and prevent contamination.
-
Avoid direct contact, inhalation, and ingestion of the peptide.
Disposal Plan
Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Peptide (Lyophilized or Reconstituted) | Treat as chemical waste. Dispose of in a designated, sealed, and clearly labeled chemical waste container. Follow all local, state, and federal regulations for chemical waste disposal. |
| Contaminated Labware (e.g., pipette tips, vials) | Dispose of in a designated chemical waste container. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Place in a designated waste bag for contaminated materials and dispose of according to institutional guidelines. |
Mandatory Visualizations
Myostatin Signaling Pathway
Myostatin, a member of the TGF-β superfamily, negatively regulates muscle growth. It binds to the ActRIIB receptor, which then recruits and activates the ALK4 or ALK5 receptor. This complex phosphorylates SMAD2 and SMAD3, leading to their association with SMAD4. This SMAD complex then translocates to the nucleus to regulate the transcription of genes that inhibit muscle growth and differentiation.
Caption: Myostatin signaling cascade leading to the inhibition of muscle growth.
Experimental Workflow for Handling this compound
The following diagram illustrates the logical flow of operations for the safe and effective handling of this compound in a laboratory setting.
Caption: Procedural workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
